molecular formula C40H57ClN6O7S B1255822 Atto 610-Biotin

Atto 610-Biotin

Cat. No.: B1255822
M. Wt: 801.4 g/mol
InChI Key: NASQJISZQAKPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ATTO 610-7 is a thiabicycloalkane. It derives from an ATTO 610-2.

Properties

Molecular Formula

C40H57ClN6O7S

Molecular Weight

801.4 g/mol

IUPAC Name

N-[5-[4-[9-(dimethylamino)-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-1-yl]butanoylamino]pentyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;perchlorate

InChI

InChI=1S/C40H56N6O3S.ClHO4/c1-40(2)31-24-30(45(3)4)17-16-27(31)22-29-23-28-12-10-20-46(34(28)25-32(29)40)21-11-15-37(48)42-19-9-5-8-18-41-36(47)14-7-6-13-35-38-33(26-50-35)43-39(49)44-38;2-1(3,4)5/h16-17,22-25,33,35,38H,5-15,18-21,26H2,1-4H3,(H3-,41,42,43,44,47,48,49);(H,2,3,4,5)

InChI Key

NASQJISZQAKPTC-UHFFFAOYSA-N

SMILES

CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)NCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)NCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Spectral Properties & Applications of Atto 610-Biotin

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral properties, molecular architecture, and experimental applications of Atto 610-Biotin . It is designed for researchers utilizing high-resolution fluorescence microscopy, single-molecule detection, and quantitative bio-assays.

Executive Summary

Atto 610-Biotin is a high-performance fluorescent conjugate combining the superior photostability of the Atto 610 fluorophore with the ultra-high affinity binding of biotin. Belonging to the rhodamine class of dyes, Atto 610 is engineered to overcome the limitations of traditional red fluorophores (e.g., Texas Red, Alexa Fluor 594) by offering higher quantum yield, reduced triplet state formation, and exceptional stability under high-intensity illumination.

This conjugate is critical for applications requiring rigorous photon budgets, such as Stimulated Emission Depletion (STED) microscopy and Single-Molecule Detection (SMD) , where it serves as a robust reporter for streptavidin/avidin-tagged targets.

Photophysical Profile

Atto 610 exhibits strong absorption in the orange-red spectral region, making it compatible with standard 594 nm or 633 nm excitation sources (though 633 nm is on the red edge, 594 nm or 605 nm is optimal). Its rigid molecular structure minimizes non-radiative decay pathways, resulting in high fluorescence efficiency.

Key Spectral Data
PropertyValueUnitConditions
Excitation Max (

)
616nmEthanol / PBS (pH 7.4)
Emission Max (

)
633nmEthanol / PBS (pH 7.4)
Extinction Coefficient (

)
150,000

At

Quantum Yield (

)
0.70 (70%)-

Fluorescence Lifetime (

)
3.2nsSingle-exponential decay
Stokes Shift 17nm

Molecular Weight ~801 g/mol Conjugate mass
Charge +1-Cationic dye moiety
Solvent & Environmental Sensitivity
  • Hydrophilicity : Moderately hydrophilic; requires no organic co-solvents for aqueous labeling protocols.

  • pH Stability : Highly stable between pH 2.0 and 8.0. Slow degradation occurs at pH > 8.5 due to hydrolysis risks.

  • Photo-stability : Rated Class A for STED microscopy; significantly more resistant to photobleaching than Cyanine 5 (Cy5) or Alexa Fluor 594.

Molecular Architecture & Binding Mechanism

The Atto 610-Biotin conjugate consists of the fluorophore linked to a biotin (Vitamin B7) moiety via a flexible spacer. This spacer is critical for preventing fluorescence quenching that can occur if the dye is held too close to the bulky streptavidin protein surface.

Interaction Workflow: The Biotin-Streptavidin Complex

The following diagram illustrates the high-affinity binding mechanism utilized in labeling protocols.

BiotinBinding cluster_0 Detection Unit Target Target Protein (Antigen) PrimaryAb Primary Antibody Target->PrimaryAb Specific Binding Streptavidin Streptavidin/Avidin (Tetramer) PrimaryAb->Streptavidin If Biotinylated Ab (Alternative Route) Biotin Atto 610-Biotin (Ligand) Complex Fluorescent Complex (Kd ~ 10^-15 M) Biotin->Complex Formation Streptavidin->Biotin High Affinity Capture Streptavidin->Complex

Figure 1: Logical flow of the Biotin-Streptavidin-Atto 610 binding complex.[1][2][3][4][5][][7][8][9] The high affinity (


) ensures that once formed, the complex is virtually irreversible under physiological conditions.

Advanced Applications

Stimulated Emission Depletion (STED) Microscopy

Atto 610 is a preferred dye for super-resolution microscopy due to its resistance to depletion-induced photobleaching.

  • Excitation : Pulsed laser at 595 nm or 610 nm .

  • Depletion : Optimal depletion is achieved with a 775 nm pulsed laser. While 660 nm can be used, it lies closer to the emission maximum (633 nm), increasing the risk of anti-Stokes excitation and background noise. 775 nm provides a clean "silencing" window.

  • Resolution : Lateral resolution of <40 nm is achievable in biological samples.

FRET (Fluorescence Resonance Energy Transfer)

Atto 610 functions effectively as both a donor and an acceptor in FRET pairs, bridging the gap between orange and far-red dyes.

  • As Acceptor : Paired with Atto 550 , Cy3 , or Alexa Fluor 546 (Donors).

  • As Donor : Paired with Atto 647N , Cy5 , or Alexa Fluor 647 (Acceptors).

  • 
     Value : The Förster radius is typically 55–65 Å  depending on the specific pair and linker orientation.
    
Single-Molecule Detection (SMD)

Due to its high quantum yield (70%) and lack of cis-trans isomerization (which causes blinking in Cy5), Atto 610 provides long, continuous photon traces essential for tracking single molecules or counting subunits.

Experimental Protocol: Immunofluorescence Staining

This protocol describes the indirect labeling of intracellular targets using a biotinylated secondary antibody followed by Atto 610-Streptavidin (or direct use of Atto 610-Biotin to detect streptavidin-labeled targets).

Materials
  • Buffer A (Blocking) : PBS + 1% BSA + 0.05% Tween-20.

  • Fixative : 4% Paraformaldehyde (PFA) in PBS.

  • Probe : Atto 610-Biotin (Stock: 1 mg/mL in DMSO/DMF).

Workflow Diagram

StainingProtocol Start Sample Preparation (Cells/Tissue) Fix Fixation (4% PFA, 15 min) Start->Fix Perm Permeabilization (0.1% Triton X-100) Fix->Perm Block Blocking (1hr, BSA/Serum) Perm->Block Primary Primary Antibody Incubation (Overnight, 4°C) Block->Primary Wash1 Wash (3x PBS) Primary->Wash1 Secondary Biotinylated Secondary Ab (1hr, RT) Wash1->Secondary Wash2 Wash (3x PBS) Secondary->Wash2 Label Streptavidin-Atto 610 Incubation (30-60 min, Dark) Wash2->Label Wash3 Final Wash (3x PBS) Label->Wash3 Mount Mount & Image (Ex: 610nm / Em: 633nm) Wash3->Mount

Figure 2: Step-by-step immunofluorescence workflow for signal amplification using the Biotin-Streptavidin system.

Step-by-Step Methodology
  • Fixation : Incubate samples in 4% PFA for 15 minutes at Room Temperature (RT). Wash 3x with PBS.[7][10]

  • Permeabilization : Treat with 0.1% Triton X-100 for 10 minutes (if target is intracellular).

  • Blocking : Incubate in Buffer A for 30–60 minutes to block non-specific binding sites.

  • Primary Antibody : Apply primary antibody diluted in Buffer A. Incubate overnight at 4°C. Wash 3x.

  • Biotinylation Step : Apply biotinylated secondary antibody (e.g., Goat anti-Mouse Biotin). Incubate 1 hour at RT. Wash 3x.

  • Fluorophore Conjugation : Apply Streptavidin-Atto 610 (diluted 1:200 to 1:1000). Incubate for 30–60 minutes in the dark.

    • Note: If using Atto 610-Biotin directly (e.g., to detect surface streptavidin), apply at 1-5 µg/mL.

  • Mounting : Wash 3x with PBS.[7] Mount in anti-fade medium (e.g., Mowiol or Prolong Diamond) to preserve STED capability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Non-specific hydrophobic bindingIncrease BSA concentration to 3% or add 0.1% Tween-20 to wash buffers.
Weak Signal Biotin/Streptavidin saturationTitrate the Atto 610 conjugate. Ensure endogenous biotin is blocked (Avidin/Biotin blocking kit) if using tissue rich in biotin (e.g., liver, kidney).
Bleaching High laser power or poor mountingUse anti-fade media specifically designed for red dyes. For STED, reduce depletion power or switch to 775 nm depletion if using 660 nm.
Precipitation Dye aggregationCentrifuge the stock solution at 10,000 x g for 5 min before use. Ensure pH is < 8.[10]0.

References

  • ATTO-TEC GmbH . "ATTO 610 Data Sheet: Optical Properties and Stability." ATTO-TEC Product Library. [Link]

  • PubChem . "Biotin (CID 171548) - Chemical Structure and Properties."[11] National Library of Medicine. [Link]

Sources

Technical Whitepaper: Atto 610-Biotin – Photophysics and Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Atto 610-Biotin represents a high-performance convergence of photostability and specific affinity. As a conjugate of the rhodamine-derivative Atto 610 and the vitamin biotin, this probe is engineered for the precise detection of avidin, streptavidin, and NeutrAvidin™ conjugates. Unlike traditional red fluorophores (e.g., Texas Red® or Alexa Fluor® 594), Atto 610 exhibits exceptional photostability and high quantum yield (70%), making it a superior choice for single-molecule detection (SMD), fluorescence correlation spectroscopy (FCS), and rigorous confocal microscopy. This guide details the photophysical properties, structural characteristics, and validated workflows for maximizing the utility of Atto 610-Biotin in complex bioassays.

Part 1: Photophysical Properties[1]

Atto 610 is designed for the red spectral region, filling the gap between the orange (550 nm) and far-red (650 nm) dyes. Its spectral signature allows for effective excitation by common HeNe (633 nm) or diode (594 nm, 635 nm) lasers, though 594 nm is optimal.

Key Spectral Data
PropertyValueNotes
Excitation Maximum (

)
615 nmOptimal excitation via 594 nm or 610 nm lasers.
Emission Maximum (

)
632 nmSharp emission peak with minimal tailing.
Extinction Coefficient (

)
150,000 M⁻¹cm⁻¹High absorptivity ensures bright signal.
Quantum Yield (

)
0.70 (70%)Measured in aqueous solution; highly efficient.
Fluorescence Lifetime (

)
3.2 nsSuitable for FLIM (Fluorescence Lifetime Imaging).
Stokes Shift 17 nmSmall shift requires precise filter sets to avoid crosstalk.
Spectral Workflow Visualization

The following diagram illustrates the photon path from excitation source to detection, highlighting critical filter cutoffs.

SpectralPath Laser Excitation Source (594 nm or 633 nm) Sample Atto 610-Biotin (Excited State) Laser->Sample Absorption (Max 615 nm) Emission Fluorescence Emission (Peak 632 nm) Sample->Emission Stokes Shift (Relaxation) Filter Bandpass Filter (650/40 nm) Emission->Filter Photon Flux Detector PMT / HyD Detector Filter->Detector Signal

Caption: Optical path for Atto 610 detection. Note the use of a 650/40 nm bandpass filter to exclude excitation light while capturing peak emission.

Part 2: Structural & Chemical Characteristics

Molecular Architecture
  • Core Structure: Atto 610 is a rhodamine-based dye. Unlike cyanine dyes, it possesses a rigid molecular structure that suppresses non-radiative decay pathways (cis-trans isomerization), resulting in its high quantum yield and thermal stability.

  • Charge: The dye carries a net positive charge (+1) after coupling.[1][2] This cationic nature can influence non-specific binding; blocking steps are critical (see Protocol).

  • Solubility: Moderately hydrophilic.[1][2] It is soluble in polar organic solvents (DMF, DMSO) and aqueous buffers (PBS), facilitating easy reconstitution.

Stability Profile
  • pH Sensitivity: Atto 610 is stable between pH 2 and pH 8. Caution: At pH > 8.5, the dye undergoes slow degradation/hydrolysis.[3] Buffers such as Sodium Bicarbonate (pH 8.3) must be used with care and fresh preparation.

  • Photostability: It is significantly more stable than Texas Red and Cy5, showing minimal photobleaching even under high-intensity laser illumination (STED/Confocal).

Part 3: Bioanalytical Applications[3][4][5][6][7][8][9][10][11][12]

Detection of Streptavidin Conjugates

The primary application of Atto 610-Biotin is as a high-affinity probe to visualize streptavidin or avidin that has been bound to a target.

  • Immunofluorescence (IF): Used in "sandwich" assays where a secondary antibody is biotinylated. Streptavidin is added as a bridge, followed by Atto 610-Biotin to saturate the remaining binding sites, or (more commonly) pre-complexed Streptavidin-Atto 610 is used. However, free Atto 610-Biotin is unique for titration assays to determine the number of available biotin-binding pockets on a surface.

  • Single Molecule Detection (SMD): Due to the high brightness and lack of blinking, Atto 610-Biotin is ideal for tracking single streptavidin molecules on cell surfaces.

FRET (Fluorescence Resonance Energy Transfer)

Atto 610 serves as an excellent FRET Acceptor or Donor depending on the pairing.

  • As Acceptor: Paired with Atto 488 or Alexa Fluor 488 (Donor).[] The large spectral separation allows for zero crosstalk in the donor channel, though the Förster radius (

    
    ) is moderate.
    
  • As Donor: Paired with Atto 647N or Atto 655 (Acceptor).[] This is a highly efficient red-to-far-red FRET pair, useful for measuring intra-molecular distances in proteins.

Binding Mechanism Visualization

BindingMechanism Target Target Antigen (Cell Surface) PrimaryAb Primary Antibody Target->PrimaryAb Specific Binding SecAb Secondary Antibody (Biotinylated) PrimaryAb->SecAb Species Specificity Strep Streptavidin (Tetramer) SecAb->Strep Biotin-Avidin Interaction (Kd ~10^-15 M) Probe Atto 610-Biotin (High Affinity Ligand) Strep->Probe Fluorescent Labeling

Caption: Signal amplification workflow. Atto 610-Biotin binds to Streptavidin, which bridges to the biotinylated secondary antibody.

Part 4: Experimental Protocols

Reconstitution and Storage

Objective: Prepare a stable stock solution of Atto 610-Biotin.

  • Solvent: Use high-quality, amine-free Anhydrous DMSO or DMF.

  • Concentration: Dissolve 1 mg of Atto 610-Biotin in 100-500 µL of solvent to achieve a 1-5 mM stock solution.

  • Storage: Aliquot immediately into light-protective tubes. Store at -20°C. Avoid freeze-thaw cycles. Stability is >6 months if kept dry and frozen.

Staining Protocol (Streptavidin Detection)

Context: Visualizing biotinylated targets using a Streptavidin bridge.

  • Block: Incubate sample with 1% BSA/PBS for 30 min to block non-specific binding.

  • Primary/Secondary: Incubate with Primary Ab, wash, then Biotinylated Secondary Ab, wash.

  • Streptavidin Step: Incubate with unlabeled Streptavidin (1-10 µg/mL) in PBS for 30 min.

  • Wash: Wash 3x with PBS-T (PBS + 0.05% Tween 20).

  • Labeling: Dilute Atto 610-Biotin stock to a final concentration of 1-5 µM in PBS.

    • Note: A molar excess of biotin-dye is required to saturate the streptavidin.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Final Wash: Wash 3x with PBS to remove unbound probe.

  • Mount & Image: Mount in anti-fade medium (e.g., Mowiol or ProLong Diamond) and image using 594/633 nm excitation.

Part 5: Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Weak Signal pH > 8.5 during storage/stainingEnsure all buffers are pH 7.0–7.4. Atto 610 degrades in alkaline conditions.
High Background Cationic charge sticking to membranesIncrease blocking (add 5% Normal Goat Serum) or use detergents (0.1% Triton X-100) in wash steps.
Bleed-through Incorrect Filter SetAtto 610 is bright.[5] Ensure the emission filter does not overlap with Far-Red (647) channels. Use a 650/40 nm bandpass.
Precipitation High concentration in aqueous bufferDilute the DMSO stock rapidly into the buffer while vortexing to prevent aggregation.

References

  • ATTO-TEC GmbH. (2023). ATTO 610: Data Sheet and Spectral Properties. Retrieved from [Link]

Sources

Technical Monograph: Chemical Structure and Application of Atto 610-Biotin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Atto 610-Biotin represents a high-performance convergence of supramolecular chemistry and super-resolution photophysics. It combines the extreme photostability of the Atto 610 fluorophore—a cationic rhodamine/carbopyronine derivative—with the femtomolar affinity of biotin (Vitamin B7). Unlike traditional cyanine dyes (e.g., Cy5), Atto 610 possesses a rigid molecular scaffold that suppresses non-radiative decay and cis-trans isomerization, making it a gold standard for Stimulated Emission Depletion (STED) microscopy and single-molecule detection.

This guide dissects the chemical architecture, photophysical properties, and validated experimental workflows for Atto 610-Biotin, providing a roadmap for its use in high-fidelity molecular imaging.

Part 1: Molecular Architecture and Chemical Logic

The Fluorophore: Atto 610

Atto 610 belongs to a proprietary class of fluorescent labels designed to overcome the limitations of common polymethine dyes.

  • Core Structure: Based on a rigidified rhodamine or carbopyronine scaffold . This structural rigidity is critical; it prevents the rotation of the molecule in the excited state, significantly reducing non-radiative energy loss and triplet state formation.

  • Charge Character: The dye is cationic (net charge +1).[1][2] This positive charge improves solubility in aqueous buffers and facilitates interaction with negatively charged nucleic acids or protein surfaces, though it requires careful blocking to prevent non-specific binding.

  • Hydrophilicity: It is moderately hydrophilic, ensuring it does not aggregate in aqueous solution—a common failure mode for hydrophobic dyes like Texas Red.

The Anchor: Biotin

The targeting moiety is D-Biotin (Vitamin B7).

  • Structure: Composed of a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring. A valeric acid side chain serves as the handle for conjugation.[]

  • Binding Kinetics: Biotin binds to Streptavidin (or Avidin) with a dissociation constant (

    
    ) of approximately 
    
    
    
    M, one of the strongest non-covalent interactions known in nature. This ensures that once the Atto 610-Biotin probe binds its target, the complex remains stable even under stringent washing conditions.
The Conjugate Structure

The chemical linkage typically involves an amide bond formed between the carboxylic acid of the biotin valeric chain and an amine-functionalized Atto 610 precursor.

  • Molecular Weight: ~801 g/mol .[2]

  • Solubility: Soluble in water and PBS, but stock solutions are best prepared in anhydrous DMSO or DMF to prevent hydrolysis of the linker prior to use if using reactive esters, or simply for long-term stability of the conjugate.

Part 2: Photophysical Properties

Atto 610 is engineered for the red spectral region, minimizing autofluorescence interference from biological samples. Its high quantum yield and extinction coefficient render it exceptionally bright.

Table 1: Spectral & Physical Data

PropertyValueNotes
Excitation Max (

)
615 nmCompatible with 594 nm or 633 nm lasers (sub-optimal but functional)
Emission Max (

)
634 nmDeep red emission
Extinction Coefficient (

)
150,000 M⁻¹cm⁻¹High absorptivity leads to bright signal
Quantum Yield (

)
0.70 (70%)High efficiency of photon conversion
Fluorescence Lifetime (

)
3.2 nsSuitable for FLIM (Fluorescence Lifetime Imaging)
Net Charge +1Cationic nature aids solubility
STED Depletion 740 - 775 nmIdeal for commercial STED systems (e.g., Leica)

Part 3: Mechanism of Action & Visualization

The STED Principle

Atto 610 is a "STED-hardened" dye. In STED microscopy, a standard excitation laser turns the fluorophore "on." A second, doughnut-shaped depletion laser (red-shifted, typically 775 nm for Atto 610) forces the peripheral molecules back to the ground state via stimulated emission before they can fluoresce. This leaves only a nanometric center spot to emit light, breaking the diffraction limit.

Atto 610's resistance to photobleaching allows it to withstand the high-intensity depletion laser without degrading, a common failure point for softer dyes like Alexa Fluor 594.

Interaction Pathway Diagram

The following diagram illustrates the functional connectivity from the chemical probe to the imaging output.

Atto610_Mechanism cluster_probe Chemical Probe Atto Atto 610 Fluorophore (Cationic, Rigid) Linker Amide Linker Atto->Linker Emission Fluorescence (634 nm) Atto->Emission Spontaneous Emission Biotin Biotin Moiety (Vitamin B7) Linker->Biotin Target Streptavidin-Labeled Target (e.g. Antibody) Biotin->Target High Affinity Binding (Kd ~10^-14 M) Excitation Excitation Laser (615 nm) Excitation->Atto Excites STED Depletion Laser (775 nm) STED->Atto Stimulated Emission (Quenches Periphery)

Figure 1: Functional architecture of the Atto 610-Biotin probe and its interaction with STED optical components.

Part 4: Experimental Protocols

Reconstitution and Storage

Objective: Prepare a stable stock solution to prevent hydrolysis and aggregation.

  • Solvent Choice: Use anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). While water-soluble, storing biotin conjugates in aqueous solution can lead to microbial growth or slow hydrolysis over months.

  • Concentration: Prepare a stock solution of 1 mg/mL .

  • Procedure:

    • Allow the vial to warm to room temperature before opening to prevent condensation.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex gently for 30 seconds.

    • Aliquot: Divide into small volumes (e.g., 10-50 µL) to avoid freeze-thaw cycles.

    • Storage: Store at -20°C, protected from light. Stable for 6-12 months.

Staining Workflow (Immunofluorescence)

Context: Labeling a secondary antibody or streptavidin-bridged target in fixed cells.

Step-by-Step Protocol:

  • Block: Incubate fixed/permeabilized cells in Blocking Buffer (PBS + 3% BSA + 0.1% Triton X-100) for 30 minutes to neutralize non-specific binding sites (crucial due to Atto 610's positive charge).

  • Primary Antibody: Incubate with biotinylated primary antibody (or primary + biotinylated secondary) per standard protocols. Wash 3x with PBS.[4]

  • Probe Preparation: Dilute the Atto 610-Streptavidin (if using pre-conjugated) OR if using Atto 610-Biotin to detect a Streptavidin-labeled target:

    • Dilute Atto 610-Biotin stock to a working concentration of 1-5 µg/mL in Blocking Buffer.

    • Note: If using Atto 610-Biotin to compete or titrate, ensure molar excess calculations are based on the MW ~801 g/mol .

  • Incubation: Apply working solution to sample. Incubate for 30-60 minutes at Room Temperature in the dark.

  • Wash:

    • Wash 3x 5 minutes with PBS containing 0.05% Tween-20.

    • Wash 1x with PBS to remove detergent.

  • Mount: Mount using a non-hardening antifade mountant (e.g., Mowiol or ProLong Diamond). Avoid VectaShield for STED as it can affect depletion efficiency.

Part 5: Advanced Applications (STED Microscopy)

Why Atto 610 for STED?

Standard confocal microscopy is diffraction-limited to ~200-250 nm resolution. STED breaks this limit. Atto 610 is superior to alternatives like Texas Red or Alexa 594 because:

  • Depletion Efficiency: It has a high stimulated emission cross-section at 775 nm.

  • Photostability: It survives the intense photon flux of the depletion laser, allowing for higher resolution (down to 30-40 nm) without bleaching the sample instantly.

STED Workflow Diagram

STED_Workflow cluster_imaging STED Imaging Cycle Start Start: Fixed Sample Label Label with Atto 610-Biotin Start->Label Mount Mount in High-RI Medium Label->Mount Excitation Excitation Laser (615 nm) Turns Fluorophores ON Mount->Excitation Depletion Depletion Laser (775 nm) Donut Shape forces OFF Excitation->Depletion < 1 ns delay Detection Detect Center Photons (Effective PSF < 50nm) Depletion->Detection Output Super-Resolution Image Detection->Output

Figure 2: Operational workflow for STED imaging using Atto 610.

References

  • ATTO-TEC GmbH. (n.d.).[5] ATTO 610: Spectral Data and Properties. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). ATTO 610 Fluorescent Dye Oligonucleotide Labeling. Retrieved from [Link]

  • Vicidomini, G., et al. (2018). STED Nanoscopy with Time-Gated Detection: Theoretical and Experimental Aspects. PLOS ONE. Retrieved from [Link]

Sources

Atto 610-Biotin molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties, Bioanalytical Mechanisms, and Experimental Protocols

Executive Summary

Atto 610-Biotin is a high-performance fluorescent conjugate designed for the precise labeling and detection of biotin-binding proteins (avidin, streptavidin, NeutrAvidin). Based on the Atto 610 fluorophore—a cationic rhodamine derivative—this conjugate bridges the gap between the superior photostability required for super-resolution microscopy (STED) and the ultra-high affinity of the biotin-streptavidin interaction (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 M).

This technical guide provides a comprehensive analysis of Atto 610-Biotin, detailing its molecular characteristics, spectral behaviors, and validated protocols for bioanalytical applications.

Part 1: Physicochemical Profile[1][2]

Molecular Identity

Atto 610 belongs to a new generation of fluorescent labels characterized by a rigid molecular structure that suppresses non-radiative decay pathways (cis-trans isomerization), resulting in high quantum yields and thermal stability. The biotin moiety is covalently linked to the fluorophore, typically via an amide bond, preserving the binding affinity for streptavidin.

PropertySpecification
Product Name Atto 610-Biotin
Molecular Formula

(Salt form, typically Perchlorate)
Molecular Weight 801.43 g/mol (Total Salt); ~701 g/mol (Cation

)
Solubility Soluble in DMSO, DMF, and water (moderately hydrophilic)
Charge Net +1 (Cationic)
Appearance Dark blue/violet crystalline solid

> Note on Mass Spectrometry: When analyzing Atto 610-Biotin via ESI-MS, the detected peak will correspond to the cationic mass (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 = ~701 Da), as the counterion (typically 

) dissociates in solution.
Spectral Characteristics

Atto 610 is engineered to excite efficiently with the 610 nm or 633 nm spectral lines (e.g., HeNe laser), making it an excellent replacement for Texas Red or Alexa Fluor 594 in multiplexing assays.

Spectral ParameterValue
Excitation Max (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
616 nm
Emission Max (

)
633 nm
Extinction Coefficient (

)


Fluorescence Quantum Yield (

)
70% (0.[1][2]70)
Fluorescence Lifetime (

)
3.2 ns
Stokes Shift 17 nm
Correction Factors

;

Part 2: Mechanism of Action & Chemistry[1]

The Biotin-Streptavidin System

The utility of Atto 610-Biotin relies on the lock-and-key interaction between biotin (Vitamin B7) and streptavidin. This interaction is one of the strongest non-covalent bonds in nature, resistant to pH extremes, temperature, and chaotropic agents.

  • Targeting: A primary molecule (antibody, DNA probe) is biotinylated.

  • Bridging: Streptavidin (tetrameric) binds the biotinylated target.

  • Detection: Atto 610-Biotin binds to unoccupied sites on the streptavidin tetramer, or Atto 610-Streptavidin is used directly. Note: In this specific guide, we focus on Atto 610-Biotin, which is often used to detect Streptavidin-conjugated probes or to amplify signals in multi-layer sandwich assays.

Fluorescence Physics & STED Suitability

Atto 610 is a cationic rhodamine dye. Unlike carbocyanine dyes (e.g., Cy5), which can suffer from photo-oxidation, the rigid xanthene ring system of Atto 610 provides exceptional photostability.

  • STED Microscopy: Atto 610 is a recommended fluorophore for Stimulated Emission Depletion (STED) microscopy due to its resistance to photobleaching under high-intensity depletion lasers (typically 700–750 nm).

Part 3: Experimental Workflows

Reconstitution and Storage

Protocol:

  • Solvent: Dissolve the lyophilized powder in anhydrous DMSO (Dimethyl sulfoxide) or DMF to prepare a high-concentration stock (e.g., 1–5 mg/mL).

  • Aliquot: Divide into small aliquots to avoid freeze-thaw cycles.

  • Storage: Store at -20°C , protected from light. The stock solution is stable for 6–12 months.

  • Working Solution: Dilute the stock into PBS or appropriate buffer (pH 7.4) immediately before use. Caution: Atto 610 degrades slowly at pH > 8.0.[1][2][3]

Staining Workflow (Immunofluorescence)

The following diagram illustrates a standard indirect immunofluorescence workflow using Atto 610-Biotin for signal amplification.

StainingWorkflow Sample Fixed Biological Sample (Cells/Tissue) Block Blocking Step (BSA/Serum, 30 min) Sample->Block PrimaryAb Primary Antibody Incubation (Target Specific) Block->PrimaryAb Wash1 Wash (3x PBS) PrimaryAb->Wash1 SecAb Biotinylated Secondary Antibody (Incubation 1h) Wash1->SecAb Wash2 Wash (3x PBS) SecAb->Wash2 Strep Streptavidin Incubation (Bridge Formation) Wash2->Strep Wash3 Wash (3x PBS) Strep->Wash3 AttoAdd Add Atto 610-Biotin (Saturation of Streptavidin) Wash3->AttoAdd Wash4 Final Wash (Remove Unbound Dye) AttoAdd->Wash4 Image Imaging (Ex: 616nm | Em: 633nm) Wash4->Image

Figure 1: Signal amplification workflow using Biotinylated Secondary Antibody, Streptavidin bridge, and Atto 610-Biotin.

Protocol: Labeling Streptavidin with Atto 610-Biotin

While Atto 610-Biotin is often used to detect streptavidin, researchers may also use it to study biotin-binding kinetics.

  • Equilibration: Prepare a solution of Streptavidin (1 mg/mL) in PBS (pH 7.4).

  • Titration: Add Atto 610-Biotin in a molar excess (e.g., 4:1 dye-to-protein ratio) to saturate the 4 binding sites.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Purification: Remove excess unbound Atto 610-Biotin using a size-exclusion spin column (e.g., Sephadex G-25) or dialysis, monitoring the flow-through.

Part 4: Advanced Applications & Signal Logic

STED Microscopy

Atto 610 is a preferred dye for STED due to its low probability of triplet state formation and high photostability.

  • Depletion Wavelength: 700–750 nm (Titanium:Sapphire laser or pulsed diode).

  • Resolution: Lateral resolution < 50 nm is achievable.

Signal Detection Logic

The following decision tree helps researchers verify if Atto 610 is compatible with their optical setup.

DetectionLogic Source Excitation Source Check1 Is 610-620 nm available? Source->Check1 HeNe HeNe Laser (633 nm) Check1->HeNe No (Sub-optimal ~40% Excitation) DyeLaser Dye/White Laser (610 nm) Check1->DyeLaser Yes (Ideal) Filter Emission Filter HeNe->Filter DyeLaser->Filter Bandpass Bandpass 630/20 nm Filter->Bandpass Longpass Longpass >630 nm Filter->Longpass Detector Detector (PMT/APD/Camera) Bandpass->Detector Longpass->Detector

Figure 2: Optical configuration logic for maximizing Atto 610 signal-to-noise ratio.

Part 5: Troubleshooting & Quality Control[1]

IssueProbable CauseCorrective Action
Low Signal pH > 8.0 degradationEnsure buffers are pH 7.0–7.4. Avoid carbonate buffers for storage.
High Background Unbound dyeIncrease washing steps; use dialysis or desalting columns post-labeling.
Precipitation High concentration in waterDissolve in DMSO/DMF first, then dilute into aqueous buffer.
Photobleaching Excessive laser powerReduce excitation intensity; Atto 610 is stable, but all dyes have limits.

References

  • ATTO-TEC GmbH. Fluorescent Labels and Dyes: Atto 610. Retrieved from [Link]

Sources

Technical Guide: Atto 610-Biotin & Streptavidin Binding Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical interactions, binding kinetics, and experimental validation of the Atto 610-Biotin and Streptavidin complex.

Executive Summary

The conjugation of Atto 610 —a superior red-spectral region fluorophore—to biotin creates a high-fidelity probe essential for single-molecule detection, Super-Resolution Microscopy (STED), and high-throughput screening. While the Streptavidin-Biotin interaction is characterized by one of the strongest non-covalent bonds in nature (


), the introduction of a bulky, cationic fluorophore like Atto 610 requires precise characterization to ensure binding stoichiometry and kinetic integrity are preserved.

This guide provides a mechanistic breakdown of the binding affinity, spectral properties, and a self-validating protocol for quantifying binding efficiency.

Physicochemical Core: The Probe Profile

Understanding the binding mechanics requires first establishing the baseline properties of the Atto 610-Biotin conjugate. Unlike fluorescein-based probes, Atto 610 is rigid and lipophilic, offering exceptional photostability critical for STED microscopy.

Table 1: Atto 610-Biotin Technical Specifications
PropertyValuebiological Relevance
Excitation Max (

)
616 nmIdeal for HeNe (633 nm) or Krypton (647 nm) laser lines.
Emission Max (

)
633 nmFar-red emission minimizes autofluorescence in biological tissue.
Extinction Coeff.[1] (

)

High absorptivity allows for sensitive low-concentration detection.
Quantum Yield (

)
70%Very high brightness; critical for single-molecule tracking.
Fluorescence Lifetime (

)
3.2 nsLong lifetime suitable for FLIM (Fluorescence Lifetime Imaging).
Charge (Conjugated) +1 (Cationic)Net positive charge can influence non-specific binding if not blocked.
Stability pH 2–8Stable in physiological buffers; degrades slowly at pH > 8.

Analyst Note: The cationic nature of Atto 610 is a distinct advantage over anionic dyes (like Cy5), as it reduces repulsion with the slightly negatively charged surface of Streptavidin (pI


 5–6), potentially stabilizing the complex via electrostatic assistance [1, 2].

Binding Thermodynamics & Kinetics

The Affinity Constant ( )

The interaction follows a standard bimolecular association model, rapidly transitioning to an extremely stable complex.



  • Association Rate (

    
    ): 
    
    
    
    . The diffusion-controlled entry of biotin into the binding pocket is exceptionally fast.
  • Dissociation Rate (

    
    ): 
    
    
    
    . The "molecular lid" (Loop 3-4 of Streptavidin) closes over the biotin, trapping it.
  • Equilibrium Constant (

    
    ):  For native biotin, 
    
    
    
    .[2] For Atto 610-Biotin , steric bulk from the fluorophore and linker usually attenuates this slightly to the range of
    
    
    , which remains effectively irreversible for most biological timescales [3, 4].
Fluorescence Quenching Mechanism

Upon binding, Atto 610-Biotin often exhibits fluorescence quenching (typically 20–40% reduction in intensity). This is attributed to:

  • Photoinduced Electron Transfer (PET): Tryptophan residues (Trp79, Trp108, Trp120) lining the Streptavidin binding pocket can act as electron donors to the excited fluorophore.

  • Static Quenching: Steric confinement within the deep binding pocket (

    
    9 Å deep) restricts the rotational freedom of the dye, altering non-radiative decay pathways.
    

Experimental Protocol: Binding Stoichiometry Validation

To validate the quality of your Atto 610-Biotin conjugate and the activity of your Streptavidin, use this Fluorescence Quenching Titration Assay . This protocol is self-validating: if the inflection point does not occur at the predicted molar ratio, either the probe is degraded or the protein is inactive.

Workflow Diagram

The following diagram illustrates the logical flow of the titration experiment, ensuring data integrity at each step.

BindingAssay Start Start: Prepare Reagents Baseline Measure Baseline Fluorescence (10 nM Atto 610-Biotin) Start->Baseline Titration Stepwise Addition of Streptavidin (0.1 eq increments) Baseline->Titration Monitor Monitor Emission at 633nm Titration->Monitor Decision Is Fluorescence Quenched? Monitor->Decision Analysis Plot Intensity vs. [SA]/[Biotin] Decision->Analysis Yes (Signal Decrease) Troubleshoot Check Linker Length / Protein Activity Decision->Troubleshoot No (Signal Stable) Result Determine Equivalence Point (Target: 0.25 SA : 1 Biotin) Analysis->Result Troubleshoot->Start

Figure 1: Logic flow for the Fluorescence Quenching Titration Assay to determine binding capacity.

Step-by-Step Methodology

Reagents:

  • Buffer: 1x PBS + 0.1% BSA (BSA prevents non-specific adsorption of the dye to the cuvette walls).

  • Probe: Atto 610-Biotin (Stock: 10

    
    M in DMSO).
    
  • Target: Streptavidin (Stock: 10

    
    M in PBS).
    

Procedure:

  • Preparation: Dilute Atto 610-Biotin to a final concentration of 10 nM in 2 mL of Buffer. Place in a fluorometer cuvette.

  • Baseline: Measure fluorescence intensity (

    
    ) at 
    
    
    
    nm /
    
    
    nm. Ensure signal is stable for 60 seconds.
  • Titration: Add Streptavidin in small aliquots (e.g., equivalent to 1 nM increments).

  • Equilibration: Mix gently and incubate for 2 minutes after each addition (binding is fast, but mixing ensures homogeneity).

  • Measurement: Record fluorescence (

    
    ) after each step.
    
  • Plotting: Plot

    
     vs. the molar ratio of [Streptavidin] / [Atto 610-Biotin].
    

Data Interpretation:

  • Linear Phase: As Streptavidin is added, it binds free biotin. If quenching occurs,

    
     decreases linearly.
    
  • Inflection Point: At the saturation point (4 biotins per 1 streptavidin), the slope changes abruptly to horizontal.

  • Stoichiometry Calculation: The inflection point should occur at a molar ratio of 0.25 (1 Streptavidin : 4 Biotins). Deviations indicate inactive protein (if ratio > 0.25) or impure probe.

Advanced Application: STED Microscopy

Atto 610 is a "gold standard" for STED (Stimulated Emission Depletion) microscopy due to its high photostability. The binding affinity discussed above is critical here: if the affinity were low, the high-intensity depletion laser utilized in STED could induce photo-dissociation or rapid bleaching of loosely bound probes.

STED Mechanism with Atto 610
  • Excitation: A 633 nm laser excites the Atto 610-Biotin bound to the target structure.

  • Depletion: A "doughnut-shaped" depletion laser (typically 750–775 nm) forces excited fluorophores at the periphery of the focal spot back to the ground state via stimulated emission [5].

  • Result: Fluorescence is emitted only from the sub-diffraction center (zero node), achieving resolutions < 50 nm.

Critical Success Factor: The linker between Biotin and Atto 610 must be sufficiently long (e.g., PEG-4 or C6-linker) to prevent the bulky fluorophore from obstructing the deep biotin-binding pocket, while being rigid enough to prevent excessive "wobble" that degrades localization precision [6].

References

  • Leica Microsystems. "ATTO 610 - Fluorescent Labels for the Red Spectral Region."[3][4] Leica Microsystems Products.[3] Link

  • Sigma-Aldrich. "Atto 610-Biotin Product Information & Datasheet." Merck KGaA. Link

  • Thermo Fisher Scientific. "Avidin-Biotin Technical Handbook: Binding Affinity and Kinetics." Thermo Fisher Scientific Learning Centers. Link

  • Green, N. M. "Avidin.[5] 1. The use of (14-C)biotin for kinetic studies and for assay." Biochemical Journal, vol. 89, no. 3, 1963, pp. 585–591.

  • Hell, S. W., & Wichmann, J. "Breaking the diffraction resolution limit by stimulated emission: stimulated-emission-depletion fluorescence microscopy."[6] Optics Letters, vol. 19, no. 11, 1994, pp. 780-782.

  • ATTO-TEC GmbH. "Fluorescence Quenchers and Binding Assays." ATTO-TEC Applications. Link

Sources

Advanced Fluorophores for High-Resolution Microscopy: A Technical Guide to Atto Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the regime of super-resolution microscopy (STED, STORM, PALM), the limiting factor is often not the optics, but the photophysics of the fluorophore. Atto dyes, developed by ATTO-TEC GmbH, represent a class of fluorescent labels engineered for extreme photostability and high quantum yield.[1][2] Unlike the flexible polymethine chains of Cyanine dyes (e.g., Cy5, Alexa Fluor 647), many Atto dyes utilize rigidized rhodamine, carbopyronin, or oxazine core structures.[3] This structural rigidity suppresses non-radiative decay channels (cis-trans isomerization), resulting in fluorescence that is exceptionally bright and resistant to photobleaching—a critical requirement for the high-intensity depletion lasers used in STED microscopy.

This guide provides a technical deep-dive into the selection, conjugation, and application of Atto dyes, specifically tailored for researchers requiring sub-diffraction limit resolution.

Part 1: Photophysics and Chemistry

The "Rigid Chromophore" Advantage

The superior performance of Atto dyes stems from their molecular architecture. Standard fluorophores often suffer from thermal relaxation where absorbed photon energy is lost as heat rather than emitted as light.

  • Mechanism: Atto dyes (particularly Atto 647N, 565, and 594) feature a rigid ring system. This restricts internal molecular rotation, effectively "locking" the molecule in a fluorescent state and minimizing non-radiative decay.

  • Impact: This results in Quantum Yields (QY) often exceeding 80% and photostability that persists under the GW/cm² intensities of STED depletion lasers.

Comparative Technical Data

The following table contrasts key Atto dyes with common alternatives. Note the exceptionally high quantum yield of Atto 647N compared to the industry-standard Alexa Fluor 647.

DyeExcitation (nm)Emission (nm)

(

)
Quantum Yield (

)
Structure ClassBest Application
Atto 488 50052090,0000.80RhodamineConfocal, STORM, STED
Atto 532 532553115,0000.90RhodamineConfocal, Single Molecule
Atto 565 563592120,0000.90RhodamineSTED (660nm depletion)
Atto 647N 644669150,0000.65CarbopyroninSTED Gold Standard
Alexa 647650665239,0000.33CyanineSTORM (Blinking)

Technical Note: While Alexa Fluor 647 has a higher extinction coefficient, Atto 647N's higher quantum yield and resistance to cis-trans isomerization make it superior for continuous-wave high-intensity applications like STED [1][2].

Part 2: Selection Guide for Super-Resolution

Choosing the correct dye is a function of the specific microscopy modality. The requirements for STED (photostability) and STORM (photoswitching) are often contradictory.

Diagram 1: Fluorophore Selection Logic

The following decision tree assists in selecting the optimal Atto dye based on your available laser lines and imaging modality.

DyeSelection Start Select Excitation Source Laser488 488 nm Laser Start->Laser488 Laser561 561 nm Laser Start->Laser561 Laser640 635/640 nm Laser Start->Laser640 AppSTED Application: STED (High Stability Required) Laser488->AppSTED AppSTORM Application: STORM (Blinking Required) Laser488->AppSTORM Laser561->AppSTED AppConfocal Application: Confocal (Brightness Required) Laser561->AppConfocal Laser640->AppSTED Laser640->AppSTORM Atto 647N blinks poorly Laser640->AppConfocal Atto488 Atto 488 (High QY, Hydrophilic) AppSTED->Atto488 Atto565 Atto 565 (Ideal for 660nm Depletion) AppSTED->Atto565 Atto647N Atto 647N (STED Standard, Ozone Stable) AppSTED->Atto647N AppSTORM->Atto488 Alexa647 Consider Alexa 647 (Better Blinking for STORM) AppSTORM->Alexa647 Atto 647N blinks poorly AppConfocal->Atto565 AppConfocal->Atto647N

Figure 1: Decision logic for selecting fluorophores. Note the divergence at 640nm excitation: Atto 647N is preferred for STED due to stability, while cyanine dyes are often preferred for STORM due to superior blinking kinetics.

Part 3: Validated Bioconjugation Protocols

To achieve high-quality imaging, the labeling density (Degree of Labeling, DOL) must be optimized.[4] Under-labeling yields low signal; over-labeling causes quenching and aggregation (especially with hydrophobic dyes like Atto 647N).

Protocol A: NHS-Ester Labeling (Lysine Targeting)

Target: Primary amines (-NH2) on Lysine residues and N-terminus.[5] Reactivity pH: 8.0 – 8.3.

Materials:

  • Protein (Antibody) in PBS (must be amine-free; dialyze if in Tris).

  • Sodium Bicarbonate buffer (1M, pH 8.3).[1][6]

  • Atto Dye NHS-Ester (dissolved in dry DMF or DMSO).[6][7]

  • Sephadex G-25 Desalting Column.[7]

Step-by-Step Methodology:

  • Buffer Adjustment: Adjust the antibody solution (concentration 1–5 mg/mL) by adding 1/10th volume of 1M Sodium Bicarbonate (pH 8.3). Rationale: NHS esters require deprotonated amines to react.

  • Dye Preparation: Dissolve 1 mg Atto dye NHS-ester in 100 µL anhydrous DMF. Critical: Prepare immediately before use.[6][7] NHS esters hydrolyze rapidly in moisture.[7]

  • Reaction: Add the dye to the protein solution.

    • Ratio: Use a 3–5 molar excess of dye for antibodies to target a DOL of 2–4.

    • Calculation:

      
      
      
  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with gentle rotation.

  • Quenching (Optional): Add 10 µL of 1M Tris (pH 8.0) to stop the reaction.

  • Purification: Pass the mixture through a Sephadex G-25 column equilibrated with PBS. Collect the first fluorescent band (conjugate).[7] The second band is free dye.[7]

Protocol B: Maleimide Labeling (Cysteine Targeting)

Target: Sulfhydryl groups (-SH) on Cysteine. Reactivity pH: 7.0 – 7.5.[7]

Critical Difference: Maleimide reactions are highly pH-sensitive. Above pH 7.5, maleimides react non-specifically with amines. Step-by-Step Methodology:

  • Reduction: If cysteines are in disulfide bonds, reduce with TCEP (10 molar excess) for 30 mins. Note: TCEP does not need to be removed before maleimide addition, unlike DTT.

  • Reaction: Add Atto Maleimide (dissolved in DMF) to the protein in PBS (pH 7.4).

    • Ratio: Use a 10–20 molar excess of dye.[8]

  • Incubation: 2 hours at RT or overnight at 4°C.

  • Purification: Gel filtration as described above.

Diagram 2: Conjugation & QC Workflow

The following workflow illustrates the critical Quality Control (QC) steps required to validate the conjugate before imaging.

ConjugationWorkflow Prep 1. Protein Prep (Dialysis into PBS) Activate 2. Activation (Add NaHCO3 for NHS or TCEP for Maleimide) Prep->Activate React 3. Conjugation Reaction (1hr RT, Dark) Activate->React Purify 4. Purification (Sephadex G-25) React->Purify QC 5. QC: Calculate DOL (Absorbance 280 vs Dye Max) Purify->QC CheckDOL Is DOL 2-4? QC->CheckDOL FailLow DOL < 2 (Increase Dye Ratio) CheckDOL->FailLow No FailHigh DOL > 5 (Decrease Dye Ratio) CheckDOL->FailHigh No Success Ready for Imaging CheckDOL->Success Yes

Figure 2: Workflow for protein conjugation ensuring optimal Degree of Labeling (DOL).

Part 4: Troubleshooting & Optimization

Dealing with Hydrophobicity (Sticking)

Some Atto dyes (e.g., Atto 647N, Atto 590) are cationic and hydrophobic. This can lead to non-specific binding to cellular membranes or glass surfaces.

  • Symptom: High background haze or "dots" outside the structure of interest.

  • Solution 1 (During Labeling): Use Atto 488 or Atto 647N-sulfo variants if available, as they are more hydrophilic.

  • Solution 2 (During Imaging): Increase detergent concentration (0.05% Tween-20 or Triton X-100) in the washing buffers.

  • Solution 3 (Blocking): Use higher concentrations of BSA (3-5%) or Normal Goat Serum during the blocking step.

Degree of Labeling (DOL) Calculation

To validate your conjugate, measure absorbance at 280 nm (


) and the dye's maximum (

).[9]

[7]
  • 
    : Extinction coefficient of protein (IgG 
    
    
    
    203,000
    
    
    ).
  • 
    : Correction Factor for the dye (e.g., 0.03 for Atto 647N).[10]
    

References

  • ATTO-TEC GmbH. (2023). ATTO-Tec Product Overview and Technical Data. Retrieved from

  • Kolmakov, K., et al. (2010). Polar Red-Emitting Rhodamine Dyes with High Fluorescence Quantum Yield. Chemistry – A European Journal.
  • Dempsey, G. T., et al. (2011). Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging. Nature Methods. Link

  • Sigma-Aldrich. (n.d.). Atto 647N NHS Ester Technical Datasheet. Retrieved from

  • Leica Microsystems. (2024). STED Microscopy: Sample Preparation Guide. Retrieved from

Sources

Atto 610-Biotin: Physicochemical Mastery & Experimental Protocol

[1]

Executive Technical Overview

Atto 610 is a cationic, moderately hydrophilic fluorophore engineered for the red spectral region (

1

12

The Atto 610-Biotin conjugate leverages the high-affinity interaction between biotin and streptavidin (

1
Physicochemical Dashboard
PropertyValueContext
Molecular Weight ~801 g/mol Conjugate MW (Dye + Biotin + Linker)
Excitation Max 616 nmIdeal for 594 nm, 633 nm, or 635 nm laser lines
Emission Max 633 nmDeep red channel
Extinction Coeff.[1][3][4][5] (

)

High brightness per molecule
Quantum Yield 70%High efficiency in aqueous buffers
Net Charge +1Cationic nature aids solubility but requires pH care
Solubility Profile DMF, DMSO, Water (Conditional)Critical: See Section 2 for reconstitution

Solubility & Reconstitution Strategy

Direct dissolution of Atto 610-Biotin in aqueous buffers (PBS, Tris) is not recommended as the primary step.[1] While the dye is hydrophilic, the biotin tail can induce hydrophobic stacking interactions in water, leading to sub-visible aggregates that reduce labeling efficiency and cause "spotty" background in imaging.

The "Golden Standard" Reconstitution Protocol

To ensure monodispersity and long-term stability, a two-phase solubilization strategy is required.[1]

Step 1: Organic Stock Solution (Master Stock)

Dissolve the lyophilized powder in high-grade, anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .[1]

  • Concentration: 1 mg/mL to 5 mg/mL.[1][3]

  • Why: Anhydrous organic solvents fully solvate both the aromatic dye structure and the biotin ring, preventing initial aggregation.

Step 2: Aqueous Working Solution

Dilute the Master Stock into the target buffer immediately before use.

  • Maximum Organic Solvent: Keep final DMSO/DMF concentration

    
     in the biological assay to prevent protein denaturation.
    
  • Buffer Compatibility: PBS (pH 7.4), HEPES, or Borate buffers.[1][6] Avoid primary amines (Tris) only if using an NHS-ester variant; for Biotin conjugates, Tris is acceptable but phosphate is preferred for stability.[1]

Workflow Diagram: Solubilization Logic

ReconstitutionWorkflowLyophilizedLyophilized Atto 610-Biotin(Store at -20°C, Desiccated)MasterStockMaster Stock Solution(1-5 mg/mL)Stable for months at -20°CLyophilized->MasterStock Dissolve completelyAggregationRisk: Micro-Aggregation(Reduced Binding Efficiency)Lyophilized->Aggregation Direct to Aqueous (AVOID)SolventAnhydrous DMSO/DMF(High Purity)Solvent->MasterStockWorkingSolWorking Solution(< 2% DMSO, Use Immediately)MasterStock->WorkingSol Dilute 1:50 - 1:1000AqueousBufferAqueous Buffer(PBS pH 7.4 / HEPES)AqueousBuffer->WorkingSolAggregation->WorkingSol Contamination

Figure 1: The two-phase reconstitution strategy prevents hydrophobic stacking of biotin moieties, ensuring a monodisperse reagent for labeling.[1]

Stability & Storage Architecture

Chemical Stability (pH Sensitivity)

Atto 610 is chemically robust but exhibits specific pH sensitivities due to its cationic polymethine structure.[1]

  • Optimal Range: pH 6.0 – 8.0.[1]

  • Risk Zone: pH > 8.[1][3][7][8][9]5. At basic pH, the dye undergoes slow degradation (nucleophilic attack on the polymethine chain), leading to loss of fluorescence.

  • Acidic Conditions: Generally stable down to pH 4.0.[1]

Photostability

Atto 610 is significantly more photostable than Alexa Fluor 594 or Texas Red.[1] It produces very little triplet state formation, making it ideal for STED microscopy where high-intensity depletion lasers are used.[1]

Storage Matrix
StateTemperatureConditionsShelf Life
Lyophilized Powder -20°CDesiccated, Dark> 3 Years
DMSO Master Stock -20°CDark, Avoid Freeze/Thaw6–12 Months
Aqueous Working Sol. 4°CDark< 24 Hours

Experimental Application: Streptavidin Labeling

The primary application of Atto 610-Biotin is the detection of streptavidin-labeled targets (e.g., biotinylated antibodies, nucleic acids).[1]

Protocol: High-Fidelity Staining[1]
  • Block: Incubate sample with 1% BSA/PBS to block non-specific binding sites.[1]

  • Primary Target: Apply biotinylated primary antibody or probe.[1] Wash 3x with PBS.[1]

  • Streptavidin Bridge: Apply unconjugated Streptavidin (1-5 µg/mL).[1] Incubate 30 min. Wash 3x.

  • Atto 610-Biotin Binding:

    • Prepare Atto 610-Biotin working solution (e.g., 1-2 µM in PBS).[1]

    • Add to sample and incubate for 15–30 minutes at Room Temperature (RT).

    • Note: This step saturates the remaining biotin-binding pockets on the Streptavidin tetramer.[1]

  • Wash: Wash 3x with PBS + 0.05% Tween-20 to remove unbound fluorophore.[1]

Alternative: Use pre-conjugated Atto 610-Streptavidin.[1] However, the method above (Biotin-Fluorophore + Streptavidin bridge) often allows for signal amplification.[1]

Mechanism Diagram: Signal Amplification

LabelingMechanismTargetTarget AntigenBioAbBiotinylated AntibodyTarget->BioAb Specific BindingSAStreptavidin(Tetramer)BioAb->SA High Affinity (Kd 10^-14)AttoBiotinAtto 610-Biotin(Fluorophore)SA->AttoBiotin Free Binding SitesSignalHigh IntensityFluorescence (633nm)AttoBiotin->Signal Excitation @ 616nm

Figure 2: The modular labeling workflow. Streptavidin acts as a bridge, allowing Atto 610-Biotin to dock into available binding sites, generating a localized fluorescent signal.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation in Tube Aqueous shock (direct dissolution in water)Re-dissolve fresh powder in DMSO first, then dilute.[1]
High Background Non-specific hydrophobic bindingIncrease Tween-20 to 0.1% in wash buffers; Ensure DMSO < 2%.[1]
Low Signal pH degradationCheck buffer pH. If > 8.0, prepare fresh buffer at pH 7.[1]4.
Bleaching in STED Oxygen radicalsUse an oxygen scavenging system (e.g., glucose oxidase/catalase) if depletion power is extreme.[1]

References

  • ATTO-TEC GmbH. (n.d.).[1] Fluorescent Labels and Dyes: ATTO 610 Data. Retrieved from [Link]

  • PubChem. (2025).[1] Biotin Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Methodological & Application

Application Note: High-Fidelity Tracking of Biotin Receptor Dynamics & Modular STED Nanoscopy using Atto 610-Biotin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

This application note details the deployment of Atto 610-Biotin , a high-affinity ligand-fluorophore conjugate, for two distinct high-value workflows: (1) Live-cell tracking of Sodium-Dependent Multivitamin Transporter (SMVT) dynamics in cancer drug development, and (2) Modular Signal Amplification for Stimulated Emission Depletion (STED) microscopy.

Why Atto 610?

Atto 610 is selected over traditional dyes (e.g., Rhodamine B, Texas Red) due to its exceptional photostability and cationic nature . In STED nanoscopy, where depletion laser intensities can exceed 100 MW/cm², traditional dyes photobleach rapidly. Atto 610 retains >80% intensity after extensive interrogation, making it the gold standard for super-resolution applications in the red spectral region.

Why Biotin?

Beyond its use as a passive linker in immunofluorescence, Biotin (Vitamin B7) serves as a functional ligand for SMVT, a receptor significantly overexpressed in various aggressive tumor lines (e.g., ovarian, breast, colon) to fuel rapid proliferation. Atto 610-Biotin thus acts as a "Trojan Horse" mimetic for tracking receptor-mediated endocytosis (RME) and evaluating targeted drug delivery vectors.

Physicochemical Properties[1][2][3]

PropertyValueNotes
Excitation Max 615 nmCompatible with 594 nm, 633 nm, or 640 nm lasers.
Emission Max 634 nmOptimal detection window: 650/50 nm.
Extinction Coeff.[1][2] (

)
150,000 M⁻¹cm⁻¹High absorptivity leads to bright signal at low concentrations.
Quantum Yield (

)
0.70 (70%)High efficiency reduces required laser power, sparing cell health.
Fluorescence Lifetime (

)
3.2 nsSuitable for FLIM (Fluorescence Lifetime Imaging).
Charge +1 (Cationic)Net positive charge aids in membrane interaction and solubility.
STED Depletion 750–775 nmHighly efficient depletion with pulsed IR lasers.

Workflow 1: Live-Cell Tracking of SMVT-Mediated Endocytosis

Target Audience: Drug Discovery & Oncology Researchers

This protocol quantifies the uptake kinetics of biotin-functionalized payloads.[3] It relies on the "Pulse-Chase" methodology to distinguish between surface binding and internalization.

Experimental Logic (Self-Validating System)

To ensure the signal represents specific SMVT transport and not non-specific pinocytosis, this protocol utilizes a Cold Competition Control .

  • Experimental Arm: Cells + Atto 610-Biotin.

  • Control Arm: Cells + Atto 610-Biotin + 100x Excess Free Biotin.

  • Validation: If uptake is receptor-mediated, the Control Arm must show >90% signal reduction.

Step-by-Step Protocol
Phase A: Preparation
  • Stock Solution: Dissolve 1 mg Atto 610-Biotin in anhydrous DMSO to create a 1 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Culture: Seed SMVT-positive cells (e.g., HeLa, MCF-7) on glass-bottom confocal dishes. Grow to 70% confluency.

  • Biotin Starvation (Critical): 24 hours prior to imaging, switch media to Biotin-Free DMEM .

    • Reasoning: High biotin levels in standard FBS/media occupy SMVT receptors, blocking the probe. Starvation upregulates surface receptors, maximizing signal sensitivity.

Phase B: Pulse-Chase Labeling
  • Equilibration: Wash cells 2x with warm HBSS (Hank's Balanced Salt Solution) + 10 mM HEPES (pH 7.4).

  • Cold Competition Step (Control Wells Only): Pre-incubate control wells with 100 µM unlabeled Free Biotin for 15 minutes at 37°C.

  • The Pulse: Prepare Labeling Solution (1 µM Atto 610-Biotin in HBSS).

    • Add to cells and incubate for 30 minutes at 37°C .

    • Note: Keep concentration

      
       1 µM to minimize non-specific background.
      
  • The Chase: Aspirate Labeling Solution. Wash 3x with ice-cold HBSS (stops endocytosis).

    • Optional: To remove surface-bound probe and image only internalized cargo, perform a mild acid wash (Glycine-HCl, pH 3.0) for 1 minute, then neutralize.

  • Live Imaging: Replace with Live Cell Imaging Solution (phenol-red free). Image immediately at 37°C.

Data Visualization: SMVT Uptake Pathway

Endocytosis_Pathway Stock Atto 610-Biotin (Ligand) Receptor SMVT Receptor (Surface) Stock->Receptor Binding (Kd ~10^-15 M) Complex Ligand-Receptor Complex Receptor->Complex Recognition Competition Excess Free Biotin (Blocker) Competition->Receptor Competitive Inhibition (Control) Endosome Early Endosome (Internalized) Complex->Endosome Endocytosis (37°C) Lysosome Lysosomal Trafficking Endosome->Lysosome Maturation

Figure 1: Logic flow for Receptor-Mediated Endocytosis tracking. The red dashed line represents the critical specificity control.

Workflow 2: Modular Signal Amplification for STED

Target Audience: Microscopists & Cell Biologists

In standard immunofluorescence, researchers often use Streptavidin-Fluorophore conjugates. However, for STED, steric hindrance can limit the number of fluorophores per target, and photobleaching is a major constraint. This protocol uses a "Sandwich Saturation" approach:

  • Target -> Primary Ab-Biotin.

  • Bridge -> Unlabeled Streptavidin (tetramer with 4 binding sites).

  • Readout -> Atto 610-Biotin (Small molecule, saturates remaining 3 sites).

Benefit: This method reduces the size of the final complex (compared to using a bulky Streptavidin-IgG-Fluorophore) and allows precise control over fluorophore density, crucial for preventing self-quenching in super-resolution.

Step-by-Step Protocol
  • Fixation & Permeabilization: Fix cells with 4% PFA (15 min). Permeabilize with 0.1% Triton X-100. Block with 3% BSA.

  • Primary Targeting: Incubate with Biotinylated Primary Antibody (or Primary + Biotin-Secondary). Wash 3x.

  • The Bridge: Incubate with Unlabeled Streptavidin (10 µg/mL) for 30 minutes.

    • Mechanism:[4][5][6][7] Streptavidin binds the biotinylated antibody. Since Streptavidin is a tetramer, ~3 binding sites remain open facing away from the antibody.

  • The Saturation: Wash 3x. Incubate with Atto 610-Biotin (500 nM) for 20 minutes.

    • Mechanism:[4][5][6][7] The small Atto 610-Biotin molecules rapidly penetrate and saturate the open Streptavidin pockets.

  • Mounting: Mount in a high-refractive-index, anti-fade medium (e.g., Mowiol or commercial STED mountant).

  • STED Imaging:

    • Excitation: 610 nm or 633 nm.

    • Depletion: 775 nm (Pulsed).

    • Gating: 0.5–6.0 ns (to remove background/reflection).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
High Background (Live Cell) Non-specific membrane sticking.Reduce probe concentration to <500 nM. Perform acid wash (pH 3.0) before imaging to strip surface-bound dye.
No Signal (Live Cell) Receptors saturated by media.Mandatory: Use biotin-free media for 24h pre-incubation. Standard FBS contains enough biotin to block uptake.
Punctate Signal in Nucleus Free dye precipitation.Filter stock solution (0.2 µm). Ensure DMSO stock is anhydrous.
Rapid Bleaching (STED) Depletion power too high.Atto 610 is stable, but not invincible. Reduce depletion power by 20% or increase pixel dwell time to improve signal-to-noise.
Low Resolution (STED) Spherical aberration.Match the refractive index of the immersion oil and mounting medium strictly. Use #1.5H coverslips (170 µm ± 5 µm).

References

  • ATTO-TEC GmbH. (2023). ATTO 610: Spectral Properties and Applications. Retrieved from [Link]

  • Russell-Jones, G., et al. (2004). "Vitamin-mediated targeting as a potential mechanism for colon cancer drug delivery." Journal of Controlled Release, 98(1), 89-98. (Establishes SMVT overexpression in cancer).[6]

  • Hell, S. W., & Wichmann, J. (1994). "Breaking the diffraction resolution limit by stimulated emission: stimulated-emission-depletion fluorescence microscopy." Optics Letters, 19(11), 780-782.
  • Chen, S., et al. (2010). "Biotin-functionalized copolymeric micelles for active targeting of cancer cells." Bioconjugate Chemistry, 21(5), 979-987.
  • Leica Microsystems. (2020).[5] STED Nanoscopy: Sample Preparation Guide. (Confirms Atto 610 suitability for 775nm depletion).

Sources

Application Note: High-Sensitivity Immunofluorescence using the Atto 610-Biotin-Streptavidin System

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the protocol for high-sensitivity immunofluorescence (IF) detection using the Atto 610 fluorophore within a Biotin-Streptavidin amplification system.

Atto 610 is a superior red-fluorescent label (Ex 615 nm / Em 634 nm) characterized by high photostability, strong absorption, and a cationic nature (+1 charge), making it an excellent alternative to Texas Red or Alexa Fluor 594/610. When coupled with the Biotin-Streptavidin interaction (


 M), this system offers significant signal amplification for low-abundance targets.[1]

Critical Distinction: Researchers often confuse two distinct reagents in this workflow. This protocol addresses both:

  • Streptavidin-Atto 610 (Standard): A protein conjugate used to detect biotinylated antibodies. This is the standard "Biotin IF" workflow.

  • Atto 610-Biotin (Ligand): A small molecule (dye-linked biotin) used to detect available streptavidin/avidin binding sites or used in "Bridging" assays.[2]

Scientific Logic & Mechanism

The Amplification Cascade

Unlike direct IF (fluorophore on primary antibody) or standard indirect IF (fluorophore on secondary antibody), the Biotin-Streptavidin system introduces a third layer of specificity and amplification.

  • Layer 1: Primary Antibody binds Antigen.

  • Layer 2: Biotinylated Secondary Antibody binds Primary (Multiple biotins per antibody).

  • Layer 3: Streptavidin-Atto 610 binds Biotin.

    • Amplification Factor: Streptavidin is tetrameric (4 binding sites).[3] While steric hindrance usually prevents 4 antibodies from binding one streptavidin, the network formation (multiple biotins on the secondary Ab binding multiple streptavidins) creates a dense fluorophore matrix at the antigen site.

Why Atto 610?
  • Spectral Separation: Atto 610 emits in the deep red, minimizing overlap with cellular autofluorescence (green/yellow) and common DAPI/GFP signals.

  • Photostability: Atto dyes are rigidized rhodamine derivatives, significantly more resistant to photobleaching than traditional cyanine or fluorescein dyes, enabling long-term confocal imaging or STED microscopy.

Reagents & Equipment

Essential Reagents
ReagentSpecificationPurpose
Primary Antibody Target-specific (e.g., Rabbit anti-Target)Specific antigen recognition.
Secondary Antibody Biotinylated anti-Species (e.g., Goat anti-Rabbit Biotin)Bridge between Primary Ab and Streptavidin.
Detection Probe Streptavidin-Atto 610 (Conjugate)Standard Method: Delivers the fluorophore.
Alternative ProbeAtto 610-Biotin (Ligand)Bridging Method: Binds to unlabeled Neutravidin/Avidin.
Blocking Buffer PBS + 5% Normal Serum + 0.3% Triton X-100Prevents non-specific antibody binding.
Avidin/Biotin Block Commercial Kit (Vector/Thermo) or homemadeCRITICAL: Blocks endogenous biotin in mitochondria (liver/kidney).
Mounting Media Antifade (e.g., Prolong Gold/Diamond)Preserves fluorescence.
Equipment
  • Fluorescence Microscope (Filter set: Texas Red or dedicated Atto 610 set).

    • Excitation: ~590-620 nm.

    • Emission: ~630-650 nm.

  • Humidified Chamber (to prevent reagent evaporation).

Experimental Workflow Diagram

The following diagram illustrates the molecular assembly for the standard high-sensitivity protocol.

G cluster_legend Workflow Logic Target Target Antigen (Tissue/Cell) PrimaryAb Primary Antibody (Unlabeled) Target->PrimaryAb Specific Binding SecAb Secondary Antibody (Biotinylated) PrimaryAb->SecAb Species Recog. Strep Streptavidin-Atto 610 (Fluorophore Conjugate) SecAb->Strep High Affinity (Kd ~10^-14 M) Signal Fluorescence Signal (634 nm) Strep->Signal Excitation Step1 1. Bind Target Step2 2. Amplify (Biotin) Step3 3. Detect (Atto 610)

Figure 1: Molecular assembly of the Biotin-Streptavidin-Atto 610 immunofluorescence sandwich.[3][4][5]

Step-by-Step Protocol (Standard Method)

Objective: Visualize target antigen using Biotinylated Secondary Antibody and Streptavidin-Atto 610.

Phase 1: Sample Preparation[7]
  • Fixation: Incubate cells/tissue in 4% Paraformaldehyde (PFA) for 10–15 minutes at Room Temperature (RT).

    • Note: Do not over-fix; it can mask epitopes.

  • Wash: 3 × 5 min in PBS.

  • Permeabilization: Incubate in PBS + 0.1–0.5% Triton X-100 for 10 minutes.

    • Optimization: Use 0.1% for surface proteins, 0.5% for nuclear targets.

Phase 2: Blocking (The Dual-Block Strategy)

This phase is critical for Biotin-based detection to avoid false positives.

  • Protein Blocking: Incubate in Blocking Buffer (5% Normal Serum matching the Secondary Antibody host) for 30–60 min at RT.

  • Endogenous Biotin Blocking (Mandatory for Tissue):

    • Step A (Avidin): Add Avidin solution (0.01% in PBS). Incubate 15 min. Wash 2 × PBS.

    • Step B (Biotin): Add Biotin solution (0.005% in PBS).[6] Incubate 15 min. Wash 2 × PBS.

    • Mechanism:[7][8] Avidin binds endogenous biotin.[3] Excess Biotin blocks the remaining sites on that Avidin.

Phase 3: Immunostaining[7]
  • Primary Antibody: Dilute Primary Ab in Blocking Buffer. Incubate Overnight at 4°C (recommended) or 1–2 hours at RT.

  • Wash: 3 × 5 min in PBS-T (PBS + 0.05% Tween 20).

  • Secondary Antibody (Biotinylated):

    • Dilute Biotinylated Secondary Ab (e.g., 1:500) in Blocking Buffer.

    • Incubate 1 hour at RT in a humidified chamber.

  • Wash: 3 × 5 min in PBS-T.

Phase 4: Detection with Atto 610
  • Streptavidin-Atto 610 Incubation:

    • Dilute Streptavidin-Atto 610 (typically 1–2 µg/mL or 1:200–1:1000) in PBS (Avoid serum here if it contains endogenous biotin, though BSA is usually safe).

    • Protect from light. Incubate 30–60 minutes at RT.

  • Wash: 3 × 5 min in PBS-T (Dark).

  • Counterstain: Incubate with DAPI (1 µg/mL) for 5 min. Wash 1 × PBS.[9]

  • Mount: Apply antifade mounting medium and coverslip. Cure overnight if required.

Alternative Protocol: The "Bridging" Method

Use this ONLY if you possess the specific ligand reagent "Atto 610-Biotin" (e.g., Sigma 43292) instead of the Streptavidin conjugate.

  • Follow Steps 1–9 (Primary + Biotinylated Secondary).

  • Bridge Step: Incubate with Unlabeled Streptavidin/Neutravidin (10 µg/mL) for 30 min.

    • Note: This creates a tetrameric bridge on the biotinylated antibody.

  • Wash: 3 × 5 min PBS.

  • Labeling Step: Incubate with Atto 610-Biotin (Ligand) (approx. 1–5 µM).

    • Mechanism:[7][8] The Atto 610-Biotin binds to the free pockets of the Streptavidin bridge.

  • Wash: Extensive washing (4 × 10 min) is required to remove unbound dye.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (Speckled) Endogenous BiotinPerform rigorous Avidin/Biotin blocking (Phase 2, Step 5).
High Background (General) Non-specific Strep bindingReduce Streptavidin-Atto 610 conc.; Increase Tween-20 to 0.1% in washes.
Weak Signal Epitope MaskingPerform Antigen Retrieval (Citrate pH 6.0, Heat) before blocking.
Rapid Fading Poor Mounting MediaUse cured antifade (e.g., Prolong Diamond); Atto 610 is stable, but media matters.
Nuclear Background Atto 610 ChargeAtto 610 is cationic (+1).[2][10][11] At high concentrations, it may bind negatively charged nucleic acids. Titrate down.

References

  • Sigma-Aldrich. Atto 610-Biotin Product Information & Application.[2] Retrieved from

  • Thermo Fisher Scientific. Blocking Endogenous Biotin in Immunohistochemistry. Retrieved from

  • ATTO-TEC GmbH. Fluorescent Labels and Dyes: Atto 610 Data Sheet. Retrieved from

  • Leica Microsystems. Atto 610 Biotin Conjugate Applications.[2] Retrieved from

  • AAT Bioquest. Spectrum Properties of Atto 610. Retrieved from [12]

Sources

Atto 610-Biotin for flow cytometry analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Atto 610-Biotin for Flow Cytometry Analysis

Title: High-Fidelity Detection and Signal Amplification of Streptavidin Conjugates using Atto 610-Biotin

Abstract This application note details the technical specifications and experimental protocols for Atto 610-Biotin , a specialized conjugate of the photostable Atto 610 fluorophore and D-biotin. Unlike standard streptavidin-fluorophore conjugates used to detect biotinylated antibodies, Atto 610-Biotin functions as a high-affinity ligand to detect, quantify, or saturate open binding sites on avidin/streptavidin tetramers. This guide covers its primary applications: "Bridge" signal amplification, receptor internalization tracking, and quality control of streptavidin-functionalized surfaces.

Introduction

In flow cytometry, the biotin-streptavidin interaction is a cornerstone of signal amplification due to its femtomolar affinity (


 M). While the standard workflow involves a biotinylated antibody detected by a streptavidin-fluorophore, Atto 610-Biotin  enables the reverse or complementary workflow.

Atto 610-Biotin consists of the Atto 610 dye coupled to a biotin molecule.[1] It binds specifically to the biotin-binding pockets of Streptavidin, Avidin, or NeutrAvidin.

Key Applications:

  • Signal Amplification (The "Bridge" Method): Utilizing unlabeled streptavidin as a bridge between a biotinylated primary antibody and multiple Atto 610-Biotin molecules to increase fluorophore density.

  • Receptor Internalization Assays: Complexing biotinylated ligands with streptavidin and Atto 610-Biotin to track uptake without chemically modifying the ligand.

  • Surface Validation: Assessing the binding capacity of streptavidin-coated beads or nanoparticles.

Technical Specifications

Atto 610 is a superior alternative to Texas Red and Alexa Fluor 594, optimized for the 561 nm (Yellow-Green) laser widely available on modern cytometers.

ParameterValueNotes
Excitation Max 615 nmEfficiently excited by 561 nm (Yellow-Green) or 594 nm lasers.
Emission Max 634 nmDetectable in the standard "Texas Red" or "PE-Texas Red" channel.
Extinction Coeff.

High absorption cross-section leads to bright signals.
Quantum Yield 0.70Significantly brighter than Texas Red (

0.1-0.2).
Solubility ModerateModerately hydrophilic; stable in physiological buffers (pH 2-8).
Structure Cationic Dye (+1)Net charge after coupling.
Spectral Compatibility
  • Laser: 561 nm (Optimal), 532 nm (Good), 488 nm (Weak/Suboptimal).

  • Bandpass Filter: 610/20 nm, 630/30 nm, or 620/40 nm.

  • Spectral Overlap: Minimal overlap with PE (575 nm) and PE-Cy5 (670 nm), making it ideal for multicolor panels.

Experimental Protocols

Protocol A: "Bridge" Signal Amplification

This method uses unlabeled streptavidin as a scaffold. Since streptavidin is a tetramer, it can bind one biotinylated antibody and up to three Atto 610-Biotin molecules, potentially amplifying the signal compared to a 1:1 direct conjugate.

Reagents:

  • Target Cells (approx.

    
     cells/sample).
    
  • Primary Antibody: Biotinylated (Titrated).[2]

  • Bridge: Unlabeled Streptavidin (Recombinant, molecular biology grade).

  • Detection: Atto 610-Biotin (Sigma/Merck #43292 or equivalent).

  • Buffer: PBS + 1% BSA + 0.05% Sodium Azide (FACS Buffer).

Workflow:

  • Primary Staining: Incubate cells with Biotinylated Primary Antibody (

    
     per test) for 30 min at 4°C.
    
  • Wash: Wash cells

    
     with 2 mL FACS Buffer (300 x g, 5 min).
    
  • Bridge Step: Resuspend in

    
     buffer containing Unlabeled Streptavidin  (
    
    
    
    ). Incubate 20 min at 4°C.
    • Note: Excess streptavidin ensures all biotin-antibodies are bound, leaving free sites on the tetramer.

  • Wash: Wash cells

    
     with FACS Buffer to remove unbound streptavidin.
    
  • Detection Step: Resuspend in

    
     buffer containing Atto 610-Biotin  (
    
    
    
    ). Incubate 20 min at 4°C in the dark.
    • Mechanism:[2][3] Atto 610-Biotin binds the remaining open sites on the Streptavidin bridge.

  • Final Wash: Wash

    
     and resuspend for analysis.
    
Protocol B: Tracking Internalization (Ligand Complexing)

Used to track the uptake of a biotinylated ligand (e.g., Biotin-EGF or Biotin-Chemokine) without modifying the ligand chemically, which might affect affinity.

Workflow:

  • Pre-Complexing: In a microtube, mix:

    • Biotinylated Ligand (1 molar eq).

    • Streptavidin (1 molar eq).

    • Atto 610-Biotin (2-3 molar eq).

    • Incubate 15 mins at RT in dark.

  • Pulse: Add the pre-formed complex to cells at 37°C for the desired time points (e.g., 0, 15, 30, 60 min).

  • Quench/Strip (Optional): Wash with acidic glycine buffer (pH 3.0) to remove surface-bound complex, leaving only internalized signal.

  • Analysis: Analyze Mean Fluorescence Intensity (MFI) in the Red channel.

Visualization & Logic

Figure 1: The "Bridge" Amplification Mechanism

The following diagram illustrates how Atto 610-Biotin amplifies the signal by occupying the free binding sites of the Streptavidin tetramer.

G Target Cell Surface Target BioAb Biotinylated Antibody Target->BioAb Specific Binding Strep Streptavidin (Tetramer) BioAb->Strep Site 1 Occupied Atto1 Atto 610-Biotin Strep->Atto1 Site 2 Atto2 Atto 610-Biotin Strep->Atto2 Site 3 Atto3 Atto 610-Biotin Strep->Atto3 Site 4 Detector 561nm Laser Detection Atto1->Detector Signal Atto2->Detector Atto3->Detector

Caption: Schematic of the "Bridge" method. Unlabeled streptavidin links the antibody to multiple Atto 610-Biotin molecules.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Non-specific binding of Atto 610-Biotin.Atto 610 is cationic. Ensure BSA (1-2%) is present in buffer to block charge interactions. Titrate the probe down to 0.1

.
Low Signal Saturation of Streptavidin by Biotin-Ab.In Protocol A, ensure Streptavidin is in molar excess during the bridge step so sites remain open for Atto 610-Biotin.
Signal Bleed-through Incorrect Filter.Use a 610/20 or 630/30 filter. Avoid the 670LP (PE-Cy5) channel as Atto 610 has a long red tail.
Quenching H-Aggregates on surface.Atto 610 is robust, but high local density can cause quenching. Do not exceed 3:1 ratio of Atto-Biotin to Streptavidin.

Reagent Selection Note

  • Atto 610-Biotin (Ligand): Use this for the protocols above (detecting Streptavidin).[4]

  • Streptavidin-Atto 610 (Protein Conjugate): Use this for standard detection of biotinylated antibodies. Do not confuse the two.

References

  • Sigma-Aldrich. Atto 610-Biotin Product Information & Spectral Data. Merck KGaA. Link

  • Leica Microsystems. ATTO 610 Fluorescent Label Properties. Link

  • Pisani, A., et al. (2020). "CXCL12-PLGA/Pluronic Nanoparticle Internalization Abrogates CXCR4-Mediated Cell Migration." International Journal of Molecular Sciences. (Demonstrates use of Atto 610-Biotin for internalization tracking). Link

  • AAT Bioquest. Spectrum Viewer: Atto 610 Excitation and Emission. Link

  • Thermo Fisher Scientific. Avidin-Biotin Technical Handbook: Signal Amplification Strategies. Link

Sources

Application Note: Super-Resolution Microscopy with Atto 610-Biotin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of Atto 610-Biotin in super-resolution microscopy, specifically Stimulated Emission Depletion (STED) and Single-Molecule Localization Microscopy (SMLM/dSTORM). Atto 610 is a cationic rhodamine derivative chosen for its exceptional photostability, high quantum yield, and minimal triplet state formation—critical attributes for nanoscopy. By leveraging the biotin-streptavidin interaction, this protocol enables modular, high-affinity labeling of diverse biological targets with nanometer precision. We present a validated workflow for "sandwich" immunolabeling and acquisition parameters optimized for 775 nm depletion STED systems.

Technical Specifications & Mechanism

Fluorophore Properties

Atto 610 is chemically engineered to withstand the high-intensity depletion lasers used in STED and the blinking conditions required for dSTORM.

PropertyValueNotes
Structure Rhodamine derivative (Cationic)Net charge +1; moderately hydrophilic.[1][2]
Excitation Max (

)
616 nmCompatible with 594 nm, 633 nm, or 640 nm lasers.
Emission Max (

)
633 nmOptimal detection window: 640–690 nm.
Extinction Coeff. (

)

High absorptivity leads to bright signals.
Quantum Yield (

)
0.70Very efficient fluorescence.
Fluorescence Lifetime (

)
3.2 nsSuitable for FLIM and gated-STED (gSTED).
STED Depletion 775 nm (Preferred)Can also use 660 nm (less efficient).[3]
Solubility DMSO, DMF, WaterStock solutions best in anhydrous DMSO.
The Labeling Logic: The "Biotin-Streptavidin Bridge"

Unlike direct immunolabeling, using Atto 610-Biotin allows for a modular amplification strategy. The workflow typically involves a biotinylated target (e.g., via a secondary antibody) bound by unlabeled Streptavidin. The Atto 610-Biotin small molecule then saturates the remaining free binding sites on the Streptavidin tetramer.

Advantages:

  • Signal Amplification: Each Streptavidin tetramer can bind up to four Atto 610-Biotin molecules, creating a dense photon emitter for improved localization precision.

  • Steric Freedom: The small size of Atto 610-Biotin (~800 Da) ensures rapid penetration and binding to pre-localized Streptavidin.

  • Photostability: Atto 610 resists bleaching during the repetitive excitation/depletion cycles of STED.

LabelingComplex cluster_legend Labeling Complex Assembly Target Target Protein (Antigen) PrimaryAb Primary Antibody (IgG) Target->PrimaryAb Specific Binding SecAb Secondary Antibody (Biotinylated) PrimaryAb->SecAb Species Specific Strep Streptavidin (Tetramer) SecAb->Strep Biotin-Avidin Interaction Dye Atto 610-Biotin (x3-4) Strep->Dye High Affinity (Kd ~10^-15 M)

Figure 1: Schematic of the modular labeling complex. The Streptavidin acts as a bridge, allowing the small Atto 610-Biotin ligand to label the target with high density.

Protocol: Super-Resolution Sample Preparation

Objective: Label intracellular structures (e.g., Microtubules, Nuclear Pore Complexes) for STED microscopy using Atto 610-Biotin.

Reagents Required[4]
  • Fixative: 4% Paraformaldehyde (PFA) in PBS (freshly prepared) or Methanol (-20°C) for microtubules.

  • Blocking Buffer: 3% BSA + 0.1% Triton X-100 in PBS.

  • Endogenous Biotin Block: Streptavidin/Biotin Blocking Kit (Critical for mitochondria-rich samples).

  • Primary Antibody: Mouse anti-alpha-Tubulin (or target of choice).

  • Secondary Antibody: Biotinylated Goat anti-Mouse IgG.

  • Bridge: Streptavidin (Unlabeled, molecular biology grade).

  • Probe: Atto 610-Biotin (Stock: 1 mg/mL in DMSO).

Step-by-Step Workflow
Step 1: Fixation & Permeabilization[4]
  • Seed cells (e.g., HeLa, U2OS) on #1.5H (170 µm) precision coverglass.

  • Wash cells 1x with PBS (37°C).

  • Fix: Incubate with 4% PFA for 15 min at Room Temperature (RT).

    • Expert Tip: For microtubules, use Methanol at -20°C for 10 min (skips permeabilization step).

  • Permeabilize: Wash 3x with PBS.[4] Incubate with 0.1% Triton X-100 in PBS for 10 min.

Step 2: Blocking (Critical)[4]
  • Endogenous Biotin Block: If imaging tissue or mitochondria, apply Streptavidin block (15 min), wash, then Biotin block (15 min) to saturate endogenous biotin.

  • Protein Block: Incubate with Blocking Buffer (3% BSA/PBS) for 30 min at RT to prevent non-specific antibody binding.

Step 3: Immunostaining (The Sandwich)
  • Primary Ab: Dilute Primary Antibody in Blocking Buffer (e.g., 1:500). Incubate 1h at RT or Overnight at 4°C.

  • Wash 3x 5 min with PBS.

  • Secondary Ab: Dilute Biotinylated Secondary Antibody (e.g., 1:1000) in Blocking Buffer. Incubate 45 min at RT.

  • Wash 3x 5 min with PBS.

Step 4: The Streptavidin Bridge
  • Dilute Unlabeled Streptavidin to 1–5 µg/mL in PBS.

  • Incubate for 20 min at RT.

  • Wash 3x 5 min with PBS.

    • Logic: This step binds Streptavidin to the biotinylated secondary antibody. Many biotin binding sites on the tetramer will remain open.

Step 5: Atto 610-Biotin Labeling
  • Dilute Atto 610-Biotin stock to a final concentration of 1–2 µM in PBS.

    • Note: A slight molar excess ensures saturation of the Streptavidin sites.

  • Incubate for 10–15 min at RT.

  • Stringent Wash: Wash 3x 10 min with PBS + 0.05% Tween-20 to remove unbound dye.

  • Post-Fix (Optional): Fix with 2% PFA for 10 min to crosslink the complex (improves stability for long STED acquisitions).

Step 6: Mounting
  • Mount in a high-refractive index medium (e.g., Mowiol or ProLong Diamond).

  • Cure: Allow to cure for 24h if using hardening media.[5]

  • Seal: If using liquid media, seal with twinsil or nail polish.

STED Imaging Setup

System: Confocal STED Microscope (e.g., Leica TCS SP8 STED, Abberior Instruments).

ParameterSettingExplanation
Excitation Laser 633 nm or 640 nmExcites Atto 610 efficiently (Ex Max 616 nm). 594 nm is also possible but less efficient.
Depletion Laser 775 nm The "Gold Standard" for red dyes. 660 nm is too close to emission peak (633 nm) and causes bleaching.
Detection Window 640 nm – 690 nmCollects peak emission while blocking the 775 nm depletion line.
Gating (Time) 0.5 – 6.0 nsUse time-gating (Tg) to remove early photons (confocal background) and improve resolution.
Pinhole 0.8 – 1.0 AUStandard confocal setting; STED provides the XY resolution.
Pixel Size 15 – 25 nmNyquist criterion: Pixel size must be >2x smaller than the expected resolution (~40-50 nm).
Acquisition Workflow
  • Confocal Reference: Acquire a standard confocal image (low power Ex, no STED) to verify structure and focus.

  • STED Alignment: Ensure the excitation and depletion beams are perfectly co-aligned (use gold beads or manufacturer auto-align).

  • Power Titration: Increase STED (775 nm) power gradually.

    • Start: 10% power.

    • Ramp: Increase until resolution plateaus or bleaching becomes evident.

    • Target: 50–100% of available 775 nm power (pulsed) is often needed for <50 nm resolution.

  • Frame Accumulation: Use line accumulation (2-4x) rather than slow scan speeds to mitigate drift.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Endogenous BiotinUse an Avidin/Biotin blocking kit before primary antibody.
Unbound DyeIncrease washing steps after Atto 610-Biotin incubation; include 0.05% Tween-20.
Low Signal QuenchingAtto 610 is robust, but avoid mounting media with DAPI (can interfere). Use fresh buffers.
No Super-Resolution MisalignmentCheck Ex/STED beam alignment.
Wrong DepletionEnsure 775 nm laser is active. 592 nm or 660 nm lasers will not work effectively for Atto 610.
Rapid Bleaching Buffer pHAtto 610 degrades at pH > 8.[6]5. Keep buffers at pH 7.4.
OxygenUse an oxygen scavenging system (GLOX) if performing dSTORM, though STED is usually fine in Mowiol.

References

  • ATTO-TEC GmbH. "ATTO 610 Data Sheet." ATTO-TEC.[1][2][4][7] Accessed October 2023. [Link][1]

  • Vicidomini, G., et al. "STED Nanoscopy with Time-Gated Detection: Theoretical and Experimental Aspects." PLOS ONE, vol. 8, no. 1, 2013. [Link]

  • Schnell, U., et al. "Immunolabeling artifacts and the need for live-cell imaging." Nature Methods, vol. 9, 2012, pp. 152–158. [Link]

STED_Workflow Start Start: Sample Prep Fix Fixation (PFA or MeOH) Start->Fix Block Blocking (BSA + Biotin Block) Fix->Block AbInc Antibody Incubation (Primary + Biotin-Secondary) Block->AbInc Bridge Streptavidin Bridge (Unlabeled) AbInc->Bridge Label Atto 610-Biotin Labeling Bridge->Label Mount Mounting (High RI Medium) Label->Mount Imaging STED Imaging (Ex 640nm / STED 775nm) Mount->Imaging Imaging->Label Low Signal? Check pH & Conc.

Figure 2: Operational workflow for preparing and imaging samples with Atto 610-Biotin.

Sources

Application Note: High-Sensitivity In Situ Hybridization Using Atto 610-Biotin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for detecting biotinylated nucleic acid probes using Atto 610-Biotin in a "Sandwich Amplification" configuration. Unlike direct detection with fluorescent streptavidin, this method utilizes unlabeled streptavidin as a bridging scaffold, allowing multiple Atto 610-Biotin molecules to bind a single hybridization event. This approach leverages the high quantum yield (


) and exceptional photostability of the Atto 610 fluorophore (Ex 

/ Em

) to visualize low-abundance RNA/DNA targets in fixed tissues.

Scientific Mechanism & Rationale

The "Sandwich" Detection Logic

Standard protocols often use Streptavidin conjugated directly to a fluorophore. However, using Atto 610-Biotin as a secondary detection reagent offers a distinct stoichiometric advantage:

  • Primary Binding: A Biotin-labeled probe hybridizes to the target sequence.

  • Bridging: Unlabeled Streptavidin (tetrameric) binds the probe-biotin. Since Streptavidin has four biotin-binding pockets, one site is occupied by the probe.

  • Signal Amplification: The remaining three binding sites are available to capture Atto 610-Biotin molecules. This theoretically triples the fluorophore density per probe compared to a 1:1 interaction, enhancing signal-to-noise ratios in demanding assays.

Why Atto 610?
  • Spectral Position: Excitation at 616 nm avoids the high autofluorescence of biological tissues typically found in the green/yellow (488–550 nm) spectrum.

  • Photostability: Atto 610 shows minimal cis-trans isomerization and high thermal stability, making it superior to older dyes like Texas Red or ROX for long-exposure imaging.

  • Chemistry: The biotin conjugate binds Streptavidin with femtomolar affinity (

    
    ), creating an essentially irreversible complex.
    

Visualization: The Molecular Assembly

ISH_Sandwich_Mechanism Target Target mRNA (Tissue) Probe Biotinylated Probe (DNA/RNA) Target->Probe Hybridization SA Streptavidin Bridge (Tetramer) Probe->SA Biotin-Avidin Interaction Atto Atto 610-Biotin (Detection) SA->Atto x3 Amplification (Free Sites) Signal Fluorescent Signal (633 nm) Atto->Signal Excitation

Figure 1: The Sandwich Amplification workflow. Unlabeled Streptavidin bridges the Biotin-Probe and multiple Atto 610-Biotin molecules.

Materials & Reagents

ReagentSpecificationRole
Atto 610-Biotin Lyophilized or DMSO stock (1 mg/mL)Secondary detection fluorophore.
Streptavidin (Unlabeled) Molecular Biology GradeBridging molecule.[1]
Biotinylated Probe DNA/RNA/LNAPrimary target recognition.
SSC Buffer (20X) 3.0 M NaCl, 0.3 M Na-citrate, pH 7.0Hybridization stringency.
MABT Buffer 100 mM Maleic Acid, 150 mM NaCl, pH 7.5, 0.1% Tween-20Washing buffer.
Blocking Reagent Roche Blocking Reagent or 2% BSAPrevents non-specific binding.
Avidin/Biotin Block Kit Commercial (e.g., Vector/Thermo)Critical: Blocks endogenous tissue biotin.

Detailed Protocol

Phase 1: Pre-treatment & Hybridization

Standard ISH steps apply here. Ensure RNase-free conditions.

  • Deparaffinization: Xylene (2x 10 min)

    
     Ethanol series (100% 
    
    
    
    70%).
  • Permeabilization: Treat with Proteinase K (

    
    ) for 10–20 min at 37°C.
    
  • Fixation: Post-fix in 4% Paraformaldehyde (PFA) for 10 min to stabilize tissue morphology.

  • Endogenous Biotin Blocking (CRITICAL):

    • Incubate with Avidin Solution (15 min). Wash PBS.

    • Incubate with Biotin Solution (15 min).[2] Wash PBS.

    • Note: Failure to do this will result in Atto 610-Biotin binding to endogenous mitochondrial carboxylases.

  • Hybridization: Apply Biotinylated Probe in Hybridization Buffer. Incubate overnight at optimized temperature (

    
    ).
    
Phase 2: The Atto 610-Biotin "Sandwich" Detection

Perform all steps in the dark to preserve fluorophore integrity.

Step 1: Post-Hybridization Washes

  • Wash 2x 15 min in 2X SSC at hybridization temp.

  • Wash 2x 15 min in 0.2X SSC at hybridization temp (High Stringency).

  • Equilibrate in MABT Buffer for 5 min at Room Temperature (RT).

Step 2: Protein Blocking

  • Incubate slides in Blocking Buffer (MABT + 2% BSA or Sheep Serum) for 1 hour at RT.

Step 3: Streptavidin Bridge

  • Dilute Unlabeled Streptavidin to

    
     in Blocking Buffer.
    
  • Apply to tissue and incubate for 30 minutes at RT.

  • Note: Do not use Streptavidin-Fluorophore here. We need free binding sites.

Step 4: Washing

  • Wash 3x 10 min in MABT to remove unbound Streptavidin.

  • Strict washing is required to prevent high background.

Step 5: Atto 610-Biotin Application

  • Prepare Atto 610-Biotin Working Solution : Dilute stock to 1:500 – 1:1000 (approx.

    
    ) in Blocking Buffer.
    
  • Apply to tissue and incubate for 30–45 minutes at RT.

  • Mechanism:[3][4][5] Atto 610-Biotin binds the unoccupied sites on the Streptavidin bridge.

Step 6: Final Wash & Mount

  • Wash 3x 10 min in MABT.[3]

  • Rinse 1x in PBS.

  • Counterstain with DAPI (0.5

    
    ) for 5 min.
    
  • Mount with antifade medium (e.g., ProLong Gold).

Troubleshooting & Optimization

ProblemPotential CauseSolution
High Background (Speckled) Endogenous BiotinEnsure Phase 1, Step 4 (Avidin/Biotin Block) is performed before hybridization.
High Background (General) Unbound Atto 610-BiotinIncrease washing steps in Phase 2, Step 6. Increase Tween-20 to 0.5% in MABT.
Weak Signal Quenching / pHAtto 610 is stable up to pH 8.0 but degrades at higher pH.[6][7][8][9] Ensure mounting media is pH 7.0–7.5.
No Signal Probe AccessibilityIncrease Proteinase K digestion time. Verify probe biotinylation via Dot Blot.

References

  • Sigma-Aldrich. Atto 610-Biotin Product Information & Application Note. Merck KGaA.[8]

  • Leica Microsystems. ATTO 610 Fluorescent Label Properties.

  • National Institutes of Health (NIH). Biotinylated probes for in situ hybridization histochemistry. PubMed.

  • Thermo Fisher Scientific. Streptavidin and Fluorescent Conjugates of Streptavidin (Molecular Probes).

  • AAT Bioquest. Spectrum Viewer: Atto 610 Excitation/Emission.

Sources

Application Note: High-Fidelity Antibody Labeling with Atto 610 & Biotin Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Reagent Distinction

This guide addresses the conjugation and application of Atto 610 fluorophores to antibodies.[1] To ensure experimental success, a critical distinction must be made regarding the specific reagent in your possession, as the term "Atto 610-Biotin" is often used colloquially to refer to two distinct chemical entities.

You must identify your reagent before proceeding:

Reagent NameChemical StructureFunctionProtocol Section
Atto 610 NHS Ester Atto 610 fluorophore attached to an N-Hydroxysuccinimide (NHS) reactive group.[1]Directly labels primary amines (Lysines) on an antibody.See Part 2
Atto 610-Biotin Atto 610 fluorophore covalently bonded to a Biotin molecule.Does NOT bind antibodies directly. It binds Avidin/Streptavidin. Used to detect Streptavidin-conjugated antibodies.[2]See Part 3

Note: If your goal is to label a native antibody to fluoresce in the Atto 610 channel, you generally require Atto 610 NHS Ester , not Atto 610-Biotin.

Part 1: Technical Specifications of Atto 610

Atto 610 is a red-shifting fluorescent label characterized by high photostability and a high fluorescence quantum yield, making it superior to older dyes like Texas Red or ROX for single-molecule detection and high-resolution microscopy (STED/dSTORM).

Table 1: Optical & Physical Properties

Parameter Value Notes

| Excitation Max (


)  | 616 nm | Compatible with 594 nm or 633 nm lasers (sub-optimal but functional). |
| Emission Max (

)
| 633 nm | | | Extinction Coefficient (

)
|

| High absorptivity.[1][3][4] | | Correction Factor (

)
| 0.06 | Critical for calculating protein concentration. | | Molecular Weight (NHS) | ~588 g/mol | | | Solubility | Moderate (Hydrophilic) | Dissolve in anhydrous DMSO or DMF. |
Part 2: Protocol for Direct Conjugation (Atto 610-NHS to Antibody)

This is the standard workflow to covalently attach Atto 610 to an IgG antibody.

A. Materials Required
  • Antibody: Purified IgG (must be free of BSA, Gelatin, Sodium Azide, and especially Tris/Glycine buffers).

  • Fluorophore: Atto 610 NHS Ester (Store at -20°C, desiccated).[1]

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3.[1]
    
  • Solvent: Anhydrous DMSO or DMF (High quality, amine-free).[5]

  • Purification: Sephadex G-25 Desalting Column (PD-10 or equivalent).

B. Experimental Workflow

Step 1: Buffer Exchange (Critical) Primary amines in buffers (Tris, Glycine) will compete with the antibody for the dye, killing the reaction.

  • Action: Dialyze or spin-filter the antibody into 0.1 M Sodium Bicarbonate, pH 8.3 .

  • Target Conc: Adjust antibody concentration to 1–5 mg/mL . (Lower concentrations reduce efficiency).[1]

Step 2: Dye Preparation

  • Action: Dissolve 1 mg Atto 610 NHS ester in 100

    
    L anhydrous DMSO (Conc: 10 mg/mL).
    
  • Note: Prepare immediately before use.[1][5] NHS esters hydrolyze rapidly in moisture.[5]

Step 3: Conjugation Reaction

  • Calculation: Use a Molar Excess of dye.[1][5] For IgGs (MW ~150 kDa), a 10-15x molar excess is standard.

    • Formula:

      
      
      
  • Action: Add the calculated volume of dye to the antibody solution while vortexing gently.

  • Incubation: 1 hour at Room Temperature (RT) in the dark, with gentle agitation.

Step 4: Purification

  • Action: Equilibrate a Sephadex G-25 column with PBS (pH 7.4).[5]

  • Load: Add reaction mixture to the column.

  • Elute: The first colored band to elute is the labeled antibody (High MW). The second band is free dye (Low MW). Collect the first band.

C. Quality Control: Degree of Labeling (DOL)

Measure Absorbance at 280 nm (


) and 616 nm (

).



[5]
  • Target DOL: 2–4 dyes per antibody.

    • < 1: Under-labeled (Increase dye ratio).

    • 4: Over-labeled (Risk of aggregation/quenching).

Part 3: The "Atto 610-Biotin" System

If you possess the reagent Atto 610-Biotin (a conjugate of the dye and biotin), you cannot use the protocol in Part 2. This reagent has no reactive group to bind an antibody. Instead, it is a high-affinity ligand for Streptavidin.

Application Workflow: The "Sandwich" Labeling

Use this method if you want to detect a Streptavidin-conjugated target using Atto 610.

  • Primary Interaction: Incubate your sample with a Biotinylated Antibody (Targeting your antigen).

  • Bridge: Incubate with Streptavidin (unlabeled).

    • Note: Streptavidin has 4 binding sites. It will bind the biotinylated Ab and leave sites open.

  • Detection: Incubate with Atto 610-Biotin .

    • The Atto 610-Biotin will fill the remaining binding pockets on the Streptavidin, creating a fluorescent complex.

Alternative: If you have a Streptavidin-Conjugated Antibody , you can pre-incubate it with Atto 610-Biotin (at a 3:1 molar ratio of Dye:Protein) to create a fluorescently labeled antibody complex before adding it to your sample.

Visualizing the Workflows

The following diagrams illustrate the decision logic and the chemical workflow for the NHS-ester conjugation.

G Start START: Which Reagent do you have? Reagent_NHS Atto 610 NHS Ester Start->Reagent_NHS Reagent_Biotin Atto 610-Biotin Conjugate Start->Reagent_Biotin Action_NHS Direct Conjugation Protocol (Covalent Bond to Lysine) Reagent_NHS->Action_NHS Action_Biotin Avidin/Streptavidin Detection (Non-Covalent Affinity) Reagent_Biotin->Action_Biotin Step_NHS_1 1. Buffer Exchange to NaHCO3 (pH 8.3) Action_NHS->Step_NHS_1 Step_Bio_1 Requires Streptavidin-Conjugated Antibody Action_Biotin->Step_Bio_1 Step_NHS_2 2. React with 10-15x Molar Excess Dye Step_NHS_1->Step_NHS_2 Step_NHS_3 3. Purify via Size Exclusion (G-25) Step_NHS_2->Step_NHS_3 Step_Bio_2 Incubate Atto 610-Biotin with Streptavidin-Ab Step_Bio_1->Step_Bio_2

Figure 1: Decision Matrix for Atto 610 Reagents. This flow ensures the correct protocol is applied based on the specific chemical modification of the fluorophore.

Conjugation Ab IgG Antibody (in PBS/Tris) Dialysis Buffer Exchange (Remove Tris/Amines) Ab->Dialysis Activated IgG in NaHCO3 (pH 8.3) Dialysis->Activated Reaction Conjugation Reaction (1hr @ RT, Dark) Activated->Reaction Dye Atto 610 NHS (in DMSO) Dye->Reaction Separation Sephadex G-25 Column Reaction->Separation Final Labeled Antibody (Atto 610-IgG) Separation->Final Eluate 1 (High MW) Waste Free Dye (Hydrolyzed) Separation->Waste Eluate 2 (Low MW)

Figure 2: Chemical Workflow for NHS-Ester Conjugation. Visualizing the critical steps of buffer exchange and purification to separate free dye from the conjugate.

References
  • ATTO-TEC GmbH. (2023). ATTO 610: Optical Properties and NHS-Ester Labeling Protocol. ATTO-TEC.[1][2][3][4][5][6][7][8][9][10] [Link][10]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

Sources

Application Note: Advanced Detection with Atto 610-Biotin/Streptavidin Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In the landscape of fluorescence microscopy, the "Orange-Red" spectral window (600–640 nm) is often underutilized or occupied by older dyes like Texas Red, which suffer from poor photostability. Atto 610 represents a critical upgrade for this channel. When coupled with the Biotin-Streptavidin (SA) amplification system, it enables detection sensitivities down to the femtomolar range.

This guide details the application of Atto 610-Streptavidin conjugates for High-Sensitivity Immunofluorescence (IF) and Stimulated Emission Depletion (STED) microscopy. We prioritize the Biotin-SA system here because it decouples the fluorophore from the primary antibody, allowing for massive signal amplification (one streptavidin tetramer binds four biotins) and modularity.

Why Atto 610?
  • Photostability: Unlike Texas Red, Atto 610 shows negligible cis-trans isomerization and high resistance to photobleaching, making it ideal for STED and long-term live-cell tracking.

  • The "Red Gap": It fills the spectral gap between R-Phycoerythrin (PE)/Cy3 and the Far-Red dyes (Cy5/Alexa 647), allowing for true 4-color multiplexing without cross-talk.

Technical Specifications
PropertyValueNotes
Excitation Max 615 nmExcitable by 594 nm, 633 nm (sub-optimal), or white light lasers.
Emission Max 634 nmOptimal detection window: 620–650 nm.
Quantum Yield 0.70High brightness in aqueous buffers.
Extinction Coeff. 150,000 M⁻¹cm⁻¹High absorption cross-section.
STED Depletion 775 nmIdeal depletion wavelength for super-resolution.[1]

Mechanism of Action

The detection strategy relies on a "Sandwich" complex. The extreme affinity of Streptavidin for Biotin (


 M) creates a bond that is effectively covalent in biological timescales, resistant to pH changes, chaotropes, and extensive washing.
Diagram 1: The Detection Complex

The following diagram illustrates the molecular assembly for amplifying low-abundance targets.

DetectionComplex Target Target Antigen (Low Abundance) PrimaryAb Primary Antibody (Unlabeled) Target->PrimaryAb Specific Binding SecAb Secondary Antibody (Biotinylated) PrimaryAb->SecAb Species Specificity SA Streptavidin Tetramer (Core) SecAb->SA Biotin-SA Affinity (Kd ~10^-15 M) Atto Atto 610 Fluorophores (3-5 per SA) SA->Atto Covalent Conjugation

Caption: Modular amplification system. The secondary antibody carries multiple biotin molecules, each recruiting a Streptavidin-Atto 610 complex, resulting in exponential signal amplification compared to direct labeling.

Protocol A: High-Sensitivity Immunofluorescence (IHC/ICC)

Application: Detection of low-abundance nuclear or cytoskeletal proteins in fixed tissue.

Critical Pre-Requisite: Blocking Endogenous Biotin

Tissues such as kidney, liver, and brain contain high levels of endogenous biotin (Vitamin B7). Failure to block this will result in high non-specific background when using Streptavidin detection.

Materials
  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization: 0.1% Triton X-100.

  • Biotin Blocking Kit: Streptavidin (unlabeled) and Free Biotin solutions.

  • Probe: Atto 610-Streptavidin (1 mg/mL stock).

Step-by-Step Procedure
  • Fixation: Incubate samples in 4% PFA for 15 min at Room Temperature (RT). Wash 3x with PBS.[2][3]

  • Permeabilization: Incubate in PBS + 0.1% Triton X-100 for 10 min.

  • Standard Blocking: Block non-specific protein binding with 5% Normal Goat Serum (NGS) for 30 min.

  • Endogenous Biotin Blocking (Crucial Step):

    • Step 4a: Incubate with Streptavidin Solution (0.1 mg/mL) for 15 min.[4] (Binds endogenous biotin).[2][4]

    • Step 4b: Wash 2x with PBS.[2][3]

    • Step 4c: Incubate with Free Biotin Solution (0.5 mg/mL) for 15 min. (Saturates open binding sites on the streptavidin from Step 4a).

    • Step 4d: Wash 3x with PBS.[2][3]

  • Primary Antibody: Incubate with primary antibody (diluted in 1% BSA/PBS) overnight at 4°C. Wash 3x.

  • Secondary Antibody: Incubate with Biotinylated Secondary Antibody (1:500) for 45 min at RT. Wash 3x.

  • Detection: Incubate with Atto 610-Streptavidin (1:1000 dilution, approx 1 µg/mL) for 30 min at RT in the dark.

    • Note: Do not extend beyond 30 min; background increases significantly.

  • Mounting: Mount with Prolong Diamond or Mowiol. Cure for 24 hours.

Protocol B: STED Nanoscopy Setup

Application: Super-resolution imaging of cytoskeletal structures (Actin/Tubulin) below the diffraction limit (~40 nm resolution).

Atto 610 is a "STED-Hard" dye. It requires specific depletion laser settings to achieve the "doughnut" effect that sharpens the point spread function (PSF).

Optical Configuration
  • Excitation: 594 nm or 615 nm pulsed laser.

  • Depletion (STED) Laser: 775 nm (Critical).[1][5] Do not use 660 nm depletion (inefficient for Atto 610).

  • Gating: Time-gated detection (

    
     ns) is recommended to remove autofluorescence and scattered depletion light.
    
Workflow Diagram

STEDWorkflow Sample Stained Sample (Atto 610-SA) Mount Mounting Media (High RI, Anti-fade) Sample->Mount Cure 24h Detector Detector (Avalanche Photodiode) Mount->Detector Signal Emission ExLaser Excitation Laser (594/615 nm) ExLaser->Mount Excitation DepLaser Depletion Laser (775 nm) DepLaser->Mount Donut Depletion

Caption: STED configuration. The 775 nm depletion laser forces excited Atto 610 molecules at the periphery of the focal spot back to the ground state, leaving only the center to fluoresce.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Background (Granular) Endogenous BiotinPerform the Streptavidin/Biotin blocking step (Protocol A, Step 4) before primary antibody.[6]
High Background (General) Dried SampleNever let the sample dry during incubation steps.
Weak Signal QuenchingCheck mounting media. Avoid VectaShield for STED; use Prolong Diamond.
Bleaching during STED Depletion Power too HighAtto 610 is stable, but 775nm intensity >100mW can bleach. Use time-gating to reduce required power.

References

  • ATTO-TEC GmbH. ATTO 610 Data Sheet and Spectral Properties. [Link]

Sources

Application Note: High-Definition Live-Cell Imaging with Atto 610-Biotin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the realm of live-cell imaging, the trade-off between signal intensity and phototoxicity is a constant bottleneck. Atto 610-Biotin represents a high-performance solution designed to bridge this gap, specifically for Super-Resolution Microscopy (STED) and single-molecule tracking.

This application note details the use of Atto 610-Biotin (a conjugate of the red-fluorescent Atto 610 dye and D-Biotin) for labeling surface proteins and tracking receptor dynamics. Unlike bulky protein-based fluorophores, this small-molecule ligand (<1 kDa) offers superior access to sterically hindered sites and minimizes linkage error in super-resolution imaging.

Why Atto 610-Biotin?
  • STED Compatibility: Atto 610 is one of the most effective dyes for Stimulated Emission Depletion (STED) microscopy due to its high photostability and optimal depletion wavelength (~750 nm).

  • High Affinity Targeting: It leverages the femtomolar affinity (

    
     M) of the Biotin-Streptavidin interaction, allowing for robust labeling even at low concentrations.
    
  • Reduced Aggregation: Compared to older cyanine dyes (e.g., Cy5), Atto 610 is moderately hydrophilic and carries a net cationic charge, reducing the risk of non-specific hydrophobic aggregation on cell membranes.

Technical Specifications

Understanding the photophysical properties of Atto 610 is critical for optimizing filter sets and laser lines.

PropertyValueNotes
Molecule Name Atto 610-BiotinConjugate of Atto 610 & D-Biotin
Excitation Max (

)
616 nmIdeal for 594 nm, 633 nm, or 640 nm lasers
Emission Max (

)
633 nmDetectable in standard "Red" channels
STED Depletion 740 – 775 nmCompatible with Ti:Sapphire depletion lines
Extinction Coefficient

High brightness
Quantum Yield 70%High efficiency
Molecular Weight ~801 g/mol Small molecule (minimizes steric hindrance)
Solubility DMSO, DMF, WaterStock solutions best in anhydrous DMSO
Charge +1 (Cationic)After coupling

Data Source: Sigma-Aldrich & Leica Microsystems [1, 2]

Core Applications & Mechanisms[2][3]

Application A: Labeling Avidin-Chimeric Surface Proteins

The most direct "live-cell" application involves expressing a surface receptor fused to Avidin or Streptavidin (or a monomeric variant like mSA).

  • Mechanism: The cell expresses the Target-Avidin fusion. The researcher adds Atto 610-Biotin to the media. The small biotin ligand rapidly binds the avidin pocket.

  • Advantage: This "inverse" labeling (Protein binds Dye) is faster and uses a smaller probe than using a biotinylated protein and a fluorescent streptavidin, resulting in higher localization precision for STED.

Application B: Modular "Sandwich" Labeling

For targets where fusion proteins are not feasible, a sandwich approach is used:

  • Primary: Biotinylated Antibody targets the receptor.

  • Bridge: Unlabeled Streptavidin (tetrameric) binds the antibody.

  • Label: Atto 610-Biotin is added to occupy the remaining free biotin-binding sites on the Streptavidin.

Application C: Receptor Internalization (Pulse-Chase)

Atto 610's pH stability (stable up to pH 8, degrades slowly at higher pH) makes it suitable for tracking endocytic pathways.

  • Protocol: Pulse surface Avidin-receptors with Atto 610-Biotin

    
     Wash 
    
    
    
    Incubate at 37°C to allow internalization
    
    
    Image vesicles.

Visualization: Experimental Workflows

The following diagram illustrates the two primary labeling pathways described above.

G cluster_0 Direct Labeling (Genetically Encoded) cluster_1 Sandwich Labeling (Antibody Based) Cell_A Cell: Surface Avidin-Fusion Dye_A Add Atto 610-Biotin (10-50 nM) Cell_A->Dye_A Bind_A Rapid Binding (5-10 min) Dye_A->Bind_A Wash_A Wash PBS (3x) Bind_A->Wash_A Image_A STED Imaging Wash_A->Image_A Cell_B Cell: Endogenous Target Step1 1. Biotin-Ab + Streptavidin Cell_B->Step1 Step2 2. Add Atto 610-Biotin Step1->Step2 Wash_B Wash Unbound Dye Step2->Wash_B Image_B STED Imaging Wash_B->Image_B

Figure 1: Comparison of Direct (Avidin-Fusion) vs. Sandwich (Antibody-Streptavidin) labeling workflows using Atto 610-Biotin.

Detailed Protocol: Live-Cell Surface Labeling

This protocol is optimized for Application A (Avidin-Fusion Proteins) but can be adapted for Sandwich labeling.

Materials Required[1][3][4][5][6][7][8][9][10][11]
  • Atto 610-Biotin (Lyophilized).

  • Solvent: Anhydrous DMSO.

  • Live Cell Imaging Buffer: HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES, pH 7.4. (Avoid media with high serum/biotin during labeling to prevent competition).

  • Cells: Transfected with Surface-Avidin or Surface-Streptavidin construct.

Step-by-Step Methodology
1. Stock Solution Preparation
  • Dissolve: Reconstitute 1 mg of Atto 610-Biotin in anhydrous DMSO to a concentration of 1 mM .

  • Storage: Aliquot into small volumes (e.g., 5-10 µL) and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Cell Preparation
  • Seed cells on glass-bottom dishes (essential for STED/Confocal) coated with Fibronectin or Poly-L-Lysine.

  • Ensure cells are 60-70% confluent.

  • Critical: If using a biotin-ligase system (BirA), ensure the media contains sufficient biotin during expression, but wash it away thoroughly before labeling.

3. Labeling Procedure
  • Wash: Gently wash cells 2x with pre-warmed Imaging Buffer to remove culture media (which may contain competing free biotin).

  • Stain: Dilute the Atto 610-Biotin stock to a final concentration of 10 - 50 nM in Imaging Buffer.

    • Note: The high affinity of Avidin/Biotin allows nanomolar staining. Higher concentrations (>100 nM) increase background without increasing signal.

  • Incubate: Incubate for 10 - 15 minutes at 37°C (or Room Temp if slowing endocytosis is desired).

  • Wash: Remove staining solution. Wash cells 3x with Imaging Buffer.

4. Imaging (STED Settings)
  • Excitation: 633 nm or 640 nm laser (1-5% power).

  • Depletion (STED): 750 nm or 775 nm laser.

  • Gating: Use time-gated detection (

    
     ns) if available to further improve resolution by discarding short-lifetime background.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Non-specific sticking of cationic dye.Add 1% BSA to the Imaging Buffer during the wash steps. Reduce dye concentration to <20 nM.
No Signal Biotin in media blocked receptors.Ensure cells are washed with biotin-free buffer before adding Atto 610-Biotin. RPMI/DMEM often contain high biotin.
Punctate Signal Receptor internalization.If surface labeling is the goal, perform labeling at 4°C or room temp, then image immediately.
Photobleaching STED power too high.Atto 610 is stable, but 775nm depletion can be intense. Increase pixel dwell time and lower laser power. Use "Smart STED" (dyMIN) if available.

References

  • Rockland Immunochemicals. (n.d.). Tips for Biotin, Avidin, & Streptavidin. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Strategies to maximize performance in STimulated Emission Depletion (STED) nanoscopy. PMC PubMed Central. Retrieved from [Link] (General STED Reference).

Protocol for labeling oligonucleotides with Atto 610-Biotin

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Terminal Labeling of Oligonucleotides with Atto 610 Fluorophore and Biotin Affinity Tag

Abstract

This document provides a comprehensive, field-tested protocol for the dual-terminal labeling of amine-modified oligonucleotides with the red-emitting fluorophore, Atto 610, and the high-affinity capture molecule, Biotin. This dual-functionality probe is invaluable for a multitude of applications, including fluorescence in situ hybridization (FISH), single-molecule tracking, and affinity pull-down assays. We will delve into the underlying chemical principles, provide a detailed step-by-step methodology, and outline a robust quality control workflow to ensure the synthesis of a high-purity, well-characterized final product.

Introduction: The Power of a Dual-Function Probe

In modern molecular biology and drug development, the ability to both visualize and isolate specific nucleic acid sequences is a significant experimental advantage. By covalently attaching a photostable, bright fluorophore like Atto 610 and a powerful affinity tag like biotin to the same oligonucleotide, researchers can create a versatile tool for multifaceted experiments.[1]

  • Atto 610 is a state-of-the-art fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability in the red spectral region.[2][3][4][5] Its rigid chemical structure minimizes cis-trans isomerization, leading to consistent optical properties that are largely independent of the surrounding environment.[6]

  • Biotin exhibits an extraordinarily strong and specific interaction with streptavidin and avidin proteins, making it the gold standard for affinity purification and immobilization of biomolecules.[7][8]

This protocol details the conjugation of N-hydroxysuccinimidyl (NHS) ester derivatives of both Atto 610 and Biotin to an oligonucleotide that has been synthesized with primary amine modifications at both its 5' and 3' termini. This dual-terminal modification strategy ensures that the functional moieties do not interfere with the hybridization efficiency of the core oligonucleotide sequence.

Principle of the Method: Amine-Reactive Chemistry

The core of this protocol relies on the robust and widely-used reaction between an N-hydroxysuccinimidyl (NHS) ester and a primary amine.[1][9] The starting oligonucleotide must be synthesized with a primary amine group (e.g., via an Amino-C6 linker) at each terminus.

The reaction proceeds as follows:

  • The primary amine group on the oligonucleotide acts as a nucleophile.

  • It attacks the carbonyl carbon of the NHS ester, which is an excellent leaving group.

  • This results in the formation of a stable, covalent amide bond, permanently linking the label (Atto 610 or Biotin) to the oligonucleotide.[10]

This reaction is highly pH-dependent. An alkaline environment (pH 8.0-9.0) is critical to deprotonate the primary amine (-NH2), rendering it nucleophilic and reactive.[10][11] However, at excessively high pH, the NHS ester becomes susceptible to hydrolysis, which would deactivate it. Therefore, maintaining a pH of ~8.5 is an effective compromise to maximize labeling efficiency while minimizing hydrolysis of the reactive dye and tag.[12]

Materials and Reagents

Oligonucleotide
  • Dual Amine-Modified Oligonucleotide: Custom synthesized, HPLC-purified oligonucleotide with a 5'-amino modifier and a 3'-amino modifier (e.g., Amino C6).

Labeling Reagents
  • Atto 610-NHS-ester (e.g., ATTO-TEC GmbH, Sigma-Aldrich)[4]

  • Biotin-NHS-ester (or a long-chain derivative like Biotin-XX NHS Ester for improved binding)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), amine-free.

Buffers and Solutions
  • Conjugation Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.5. Prepare fresh.

  • Nuclease-Free Water: For all dilutions and preparations.

  • Ethanol Precipitation: 3 M Sodium Acetate (NaOAc) and 100% Ethanol (ice-cold).

  • Wash Buffer: 70% Ethanol (ice-cold).

  • HPLC Solvents: As required for the specific column and system (e.g., Acetonitrile, Triethylammonium Acetate buffer).

Equipment
  • Microcentrifuge

  • Spectrophotometer (e.g., NanoDrop)

  • HPLC system with a suitable reverse-phase column

  • Mass Spectrometer (ESI-MS recommended)[13]

  • Lyophilizer or SpeedVac

  • Vortex mixer

  • Low-retention microcentrifuge tubes

Detailed Experimental Protocol

This protocol is designed for a ~0.2 µmole synthesis scale of an amino-modified oligonucleotide. Adjust volumes accordingly for different scales.

Diagram: Overall Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_qc Quality Control Oligo Dissolve Amino-Oligo Conjugation Conjugation Reaction (2-4 hours, RT, dark) Oligo->Conjugation Reagents Prepare Atto 610 & Biotin NHS Ester Solutions Reagents->Conjugation Precipitation Ethanol Precipitation Conjugation->Precipitation HPLC RP-HPLC Purification Precipitation->HPLC UVVis UV-Vis Spectroscopy (Quantification & DOL) HPLC->UVVis MS Mass Spectrometry (Identity Confirmation) HPLC->MS Final Final Product UVVis->Final MS->Final

Caption: Workflow for dual-labeling of oligonucleotides.

Step 1: Preparation of the Amino-Modified Oligonucleotide
  • Dissolve the lyophilized dual amine-modified oligonucleotide in the Conjugation Buffer (0.1 M NaHCO₃, pH 8.5) to a final concentration of 1-5 mg/mL.[14]

  • Scientist's Insight: Using a buffer is critical. Water alone does not have the buffering capacity to maintain the alkaline pH required for an efficient reaction. Ensure the oligo is fully dissolved by gentle vortexing. Avoid buffers containing primary amines like Tris, as they will compete for the NHS ester.[15]

Step 2: Preparation of Labeling Reagent Stock Solutions
  • Immediately before use, prepare stock solutions of the NHS esters.[10]

  • Dissolve Atto 610-NHS-ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[4][14]

  • Dissolve Biotin-NHS-ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Scientist's Insight: NHS esters are moisture-sensitive. Using anhydrous solvent and preparing the solutions fresh is paramount to prevent hydrolysis and ensure maximum reactivity.[10]

Step 3: The Conjugation Reaction
  • To the dissolved oligonucleotide solution, add a 10-20 fold molar excess of both the Atto 610-NHS-ester and Biotin-NHS-ester stock solutions.

  • Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature, protected from light.[16] An overnight reaction may also be convenient.[14]

  • Scientist's Insight: A molar excess of the labeling reagents drives the reaction to completion. We add both simultaneously as the reactivity of the 5' and 3' primary amines is generally comparable. Protecting the reaction from light is crucial to prevent photobleaching of the Atto 610 dye.[16]

Diagram: Conjugation Chemistry

G cluster_reactants Oligo Oligo-(NH2)₂ Product Biotin-Oligo-Atto 610 Oligo->Product pH 8.5 Stable Amide Bonds Atto Atto 610-NHS Atto->Product pH 8.5 Stable Amide Bonds Biotin Biotin-NHS Biotin->Product pH 8.5 Stable Amide Bonds

Caption: Amine-reactive NHS-ester conjugation scheme.

Step 4: Purification of the Labeled Oligonucleotide

Purification is a two-stage process to remove unreacted labels and truncated oligonucleotide species.

4A: Ethanol Precipitation (Initial Cleanup)

  • To the reaction mixture, add 0.1 volumes of 3 M NaOAc.[17]

  • Add 3 volumes of ice-cold 100% ethanol. Vortex thoroughly.[18]

  • Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.[15]

  • Centrifuge at >13,000 x g for 30 minutes at 4°C.[15][17]

  • Carefully decant the supernatant, which contains the majority of the unreacted, low molecular weight NHS esters.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol to remove residual salt.[15] Centrifuge again for 10 minutes.

  • Decant the 70% ethanol and briefly air-dry or SpeedVac the pellet. Do not over-dry.

  • Resuspend the pellet in nuclease-free water or a suitable buffer (e.g., 10 mM TE).

4B: Reverse-Phase HPLC (High-Purity Polish)

  • For applications requiring the highest purity, further purification by reverse-phase HPLC (RP-HPLC) is strongly recommended.[19][20]

  • The hydrophobicity of the Atto 610 dye provides excellent chromatographic separation between the unlabeled, single-labeled, and desired dual-labeled species.[20]

  • Set up the HPLC system with an appropriate C18 column and a gradient of acetonitrile in an ion-pairing buffer (e.g., TEAA).

  • Inject the resuspended pellet from the ethanol precipitation step.

  • Collect the fractions corresponding to the main, most hydrophobic peak, which represents the dual-labeled Atto 610-Biotin-Oligonucleotide.

  • Lyophilize the collected fractions to obtain the purified product.

Quality Control: A Self-Validating System

Thorough quality control is essential to confirm the identity, purity, and concentration of the final product.[21][22]

UV-Vis Spectroscopy: Concentration and Degree of Labeling (DOL)

By measuring the absorbance at 260 nm (for the oligonucleotide) and 616 nm (for Atto 610), you can determine the concentration of the oligo and the efficiency of the Atto 610 labeling.[23]

Procedure:

  • Resuspend the final lyophilized product in nuclease-free water.

  • Measure the absorbance of the solution at 260 nm (A₂₆₀) and 616 nm (A₆₁₆).

Calculations:

  • Correction Factor (CF₂₆₀) for Atto 610: The dye also absorbs at 260 nm. This must be corrected for. The CF₂₆₀ for Atto 610 is 0.03.[3][4]

  • Corrected A₂₆₀: A₂₆₀_corr = A₂₆₀ - (A₆₁₆ × CF₂₆₀)

  • Oligonucleotide Concentration (µM): Conc_oligo = (A₂₆₀_corr / ε₂₆₀) × 1,000,000

  • Atto 610 Concentration (µM): Conc_dye = (A₆₁₆ / ε₆₁₆) × 1,000,000

  • Degree of Labeling (DOL): DOL = Conc_dye / Conc_oligo

ParameterSymbolValueSource
Molar Extinction Coefficient of Atto 610 at 616 nmε₆₁₆150,000 M⁻¹cm⁻¹[3][5]
Molar Extinction Coefficient of Oligo at 260 nmε₂₆₀Sequence-dependent (calculate based on composition)N/A
Correction Factor of Atto 610 at 260 nmCF₂₆₀0.03[3][4]

Expected Result: For a successful dual-labeling and purification, the DOL for Atto 610 should be between 0.9 and 1.1.

Mass Spectrometry: Identity Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is the definitive method to confirm that the final product has the correct molecular weight, verifying the covalent attachment of both Atto 610 and Biotin.[13][24]

Procedure:

  • Submit a small aliquot of the final purified product for ESI-MS analysis.

  • Compare the experimentally measured mass to the theoretical calculated mass.

Example Calculation: Assume a 20-mer ssDNA oligo with 5'- and 3'-Amino C6 linkers, Atto 610, and Biotin.

ComponentExample Molecular Weight (Da)
20-mer Oligonucleotide (unmodified)~6000.0
5'-Amino C6 Linker+101.1
3'-Amino C6 Linker+101.1
Atto 610 (post-conjugation)+488.0 (mass of NHS-ester minus NHS group)[3]
Biotin (post-conjugation)+226.3 (mass of NHS-ester minus NHS group)
Total Expected Mass ~6916.5

Expected Result: The deconvoluted mass spectrum should show a major peak corresponding to the calculated theoretical mass of the dual-labeled oligonucleotide.[13] Minor peaks may represent salt adducts or n-1 species.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency (Low DOL) Hydrolyzed/inactive NHS esters.Use fresh, anhydrous DMF/DMSO. Prepare NHS ester solutions immediately before use.
Incorrect buffer pH (too low).Ensure Conjugation Buffer is freshly made and at pH 8.3-8.5.
Competing amine contaminants (e.g., Tris buffer).Desalt or precipitate the starting oligonucleotide to ensure it is in an amine-free buffer.
Multiple Peaks in HPLC Incomplete reaction or side reactions.Optimize the molar excess of labeling reagents. Check reaction time and temperature.
Unsuccessful initial cleanup.Ensure ethanol precipitation is performed correctly to remove the bulk of unreacted labels before HPLC.
Measured Mass is Incorrect Incomplete labeling.Check for peaks corresponding to unlabeled or single-labeled species. Re-optimize the reaction.
Degradation of oligonucleotide.Ensure proper handling and deprotection conditions were used during synthesis.[25]

References

  • ATTO-TEC. (n.d.). ATTO 610 NHS-ester. Leica Microsystems.
  • ATTO-TEC. (2021). Product Information: ATTO 610. Leica Microsystems.
  • Sigma-Aldrich. (n.d.). Atto 610 NHS ester Application. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). Atto 610-NHS ester BioReagent. Sigma-Aldrich.
  • ATTO-TEC. (2011). ATTO Labeling Procedures. Spectra.
  • Sigma-Aldrich. (n.d.). Atto 610 BioReagent. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). Atto Dyes for Superior Fluorescent Imaging. Sigma-Aldrich.
  • Leica Microsystems. (n.d.). Fluorescent Labels. Leica Microsystems.
  • Glen Research. (n.d.). General Procedure for Labelling of Amino-Modified Oligonucleotides. Glen Research.
  • AAT Bioquest. (2025). Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters. AAT Bioquest.
  • IDT DNA. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Integrated DNA Technologies.
  • Integrated DNA Technologies. (2023). Understanding oligonucleotides mass spectrometry. IDT.
  • Waters Corporation. (n.d.). RP-HPLC Method For The Purification Of Labeled Synthetic Oligonucleotides Using XTerra MS C18 Columns. Waters Corporation.
  • Di Vito, A., Reitano, E., Poggi, L., & Iaboni, M. (2020). Biotin Oligonucleotide Labeling Reactions: A Method to Assess Their Effectiveness and Reproducibility. Analytical Biochemistry, 593, 113590.
  • Horizon Discovery. (n.d.). Ethanol Precipitation of RNA Oligonucleotides. Horizon Discovery.
  • Agilent Technologies. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Agilent.
  • Thermo Fisher Scientific. (n.d.). Oligonucleotide characterization for quality control. Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (n.d.). Biotinylation Guidelines—Creating Biotinylated DNA. Thermo Fisher Scientific.
  • Glen Research. (n.d.). Oligonucleotide Deprotection Guide. Glen Research.
  • Integrated DNA Technologies. (n.d.). Mass Spectrometry Analysis of Oligonucleotide Syntheses. IDT.
  • KNAUER. (n.d.). Quality control of oligonucleotides using HPLC coupled to UV and MS detection. KNAUER.
  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
  • CSH Protocols. (2022). Purification of Labeled Oligonucleotides by Precipitation with Ethanol. Cold Spring Harbor Laboratory Press.
  • Biosearch Technologies. (2025). Know your oligo mod: amino linkers. The BiosearchTech Blog.
  • Sigma-Aldrich. (n.d.). Oligonucleotide Quality Control & Quality Assurance. Sigma-Aldrich.
  • ATDBio. (n.d.). Synthesis and applications of chemically modified oligonucleotides. ATDBio.
  • Glen Research. (n.d.). Preparing Oligonucleotides for Antisense Experiments. Glen Research Report.
  • Biosearch Technologies. (2024). Know your oligo mod: ATTO dyes. The BiosearchTech Blog.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
  • Sigma-Aldrich. (n.d.). Oligonucleotide Purification Guidelines. Sigma-Aldrich.

Sources

Application Note: Atto 610-Biotin in Single-Molecule Detection (SMD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the integration of Atto 610-Biotin into single-molecule detection (SMD) workflows, specifically Total Internal Reflection Fluorescence (TIRF) microscopy and Single-Molecule Förster Resonance Energy Transfer (smFRET). Atto 610 fills a critical spectral niche (excitation ~615 nm) with superior photostability and low triplet-state formation compared to legacy rhodamines. This protocol provides a self-validating framework for surface immobilization and data acquisition, ensuring high signal-to-noise ratios and extended observation times essential for kinetic analysis.

Technical Specifications & Photophysics

Atto 610 is a cationic rhodamine derivative optimized for the red spectral region. Its primary advantage in SMD is its resistance to photobleaching and low intersystem crossing rate to the triplet state, which minimizes "blinking" events that can be mistaken for conformational dynamics.

Table 1: Atto 610 Photophysical Properties
PropertyValueRelevance to SMD
Excitation Max (

)
616 nmIdeal for 594 nm or 633/640 nm laser lines.
Emission Max (

)
633 nmdistinct separation from green donors (e.g., Atto 488).
Quantum Yield (

)
70% (at 25°C)High brightness allows lower laser power, reducing toxicity.
Extinction Coefficient (

)

High absorption cross-section ensures efficient excitation.
Fluorescence Lifetime (

)
3.2 nsLong lifetime is favorable for time-resolved anisotropy.
Charge +1 (Cationic)Critical: Unlike negatively charged Alexa dyes, Atto 610 is cationic.[1] This affects surface interactions (see Protocol 1).
Hydrophilicity ModerateRequires careful surface passivation (PEGylation) to prevent non-specific sticking.[2]

Experimental Workflow: Surface Immobilization

The most common failure mode in SMD using biotinylated dyes is non-specific adsorption . Atto 610, being moderately hydrophobic and positively charged, will stick to bare glass. The following protocol uses a "Biotin-Sandwich" assay on PEGylated quartz/glass to ensure that every observed molecule is specifically tethered.

Protocol 1: Preparation of Passivated TIRF Chambers

Objective: Create a zero-background surface where Atto 610-Biotin binds only to Streptavidin anchors.

Reagents:
  • Quartz slides and borosilicate coverslips (No. 1.5).

  • Piranha Solution: 3:1 mixture of

    
     and 
    
    
    
    (DANGER: Corrosive/Explosive ).
  • Silanization Agent: APTES (3-Aminopropyltriethoxysilane).

  • Passivation: mPEG-SVA (MW 5,000) and Biotin-PEG-SVA (MW 5,000). Ratio 100:1.

  • Anchor: Streptavidin or NeutrAvidin (

    
    ).
    
Step-by-Step Methodology:
  • Surface Cleaning: Sonicate slides/coverslips in Acetone (20 min)

    
     Ethanol (20 min) 
    
    
    
    KOH (1M, 20 min).
  • Piranha Etch: Immerse in Piranha solution for 30 minutes to expose surface hydroxyl (-OH) groups. Rinse with Milli-Q water. Note: This step is vital for silane uniformity.

  • Silanization: Incubate in 2% APTES in acetone for 20 minutes. Rinse with acetone and dry.

  • PEGylation (The Critical Step):

    • Prepare a mixture of mPEG-SVA and Biotin-PEG-SVA (ratio 100:1) in 0.1 M Sodium Bicarbonate (pH 8.5).

    • Sandwich

      
       of PEG solution between two treated surfaces. Incubate overnight in a humid chamber.
      
    • Why? The mPEG forms a "brush" that repels the hydrophobic Atto 610 dye, while Biotin-PEG provides specific anchor points.

  • Chamber Assembly: Rinse surfaces with water, dry with

    
    , and assemble flow channels using double-sided tape.
    
Visualization: Surface Architecture

The following diagram illustrates the specific layering required to prevent non-specific binding of Atto 610.

SurfaceChemistry Glass Quartz/Glass Substrate (Hydroxyl Rich) Silane APTES Layer (Aminosilane) Glass->Silane Covalent Bond PEG mPEG Brush Layer (Passivation) Silane->PEG NHS-Ester Reaction BiotinPEG Biotin-PEG (1% Doping) Silane->BiotinPEG NHS-Ester Reaction SA Streptavidin (Tetrameric Anchor) BiotinPEG->SA Kd ~ 10^-15 M Target Atto 610-Biotin Conjugate SA->Target Specific Capture

Caption: Layered assembly of a single-molecule surface.[2][3] The PEG brush prevents the Atto 610 dye from contacting the glass, while Streptavidin bridges the surface biotin to the dye.

Application: smFRET with Atto 610

Atto 610 is an excellent FRET acceptor when paired with donors like Atto 488 or Cy3B . Its photostability allows for long observation windows, essential for detecting slow conformational changes.

Protocol 2: Constructing and Imaging the FRET Pair

Objective: Measure conformational dynamics of a biomolecule (e.g., DNA hairpin) labeled with Atto 610 (Acceptor) and Atto 488 (Donor).

1. Labeling Strategy
  • Acceptor (Atto 610): Place on the static region or the biotinylated end of the molecule. Atto 610 is bulky; ensure a linker (C6 or TEG) separates it from the biotin moiety to prevent steric hindrance.

  • Donor (Atto 488): Place on the dynamic region.

  • Purification: HPLC purification is mandatory . Free dye will stick to the surface and create false "zero FRET" signals.

2. Imaging Buffer (ROXS System)

Atto 610 is stable, but single-molecule traces require suppression of triplet blinking.

  • Base: TRIS-HCl (pH 8.0), 50 mM NaCl.

  • Oxygen Scavenging: PCA (Protocatechuic acid) + PCD (Protocatechuate-3,4-dioxygenase). Note: Glucose Oxidase (GLOX) is acidic and can affect pH-sensitive biomolecules; PCA/PCD is preferred for Atto dyes.

  • Triplet Quencher: 1-2 mM Trolox (aged or UV-treated to generate Trolox-quinone). This restores the dye from the triplet state to the ground state.[4]

3. Data Acquisition & Analysis
  • TIRF Setup: Excitation at 488 nm (Donor).

  • Split View: Separate emission into Green (500-550 nm) and Red (>600 nm) channels.

  • Trace Analysis:

    • Look for anti-correlated behavior (Green goes down, Red goes up).

    • Control: Direct excitation at 594/633 nm at the end of the movie to verify Acceptor presence (ALEX - Alternating Laser Excitation).

Visualization: smFRET Logic Flow

smFRET_Workflow cluster_Detection Detection Sample Biotin-DNA (Donor + Atto 610) Immob Surface Immobilization Sample->Immob Excitation Laser Excitation (488 nm) Immob->Excitation Add Buffer Buffer Imaging Buffer (PCA/PCD + Trolox) Buffer->Excitation Green Donor Emission (Id) Excitation->Green Red Atto 610 FRET (Ia) Excitation->Red Energy Transfer Calc FRET Efficiency E = Ia / (Ia + Id) Green->Calc Red->Calc

Caption: Logical flow for smFRET data generation. The imaging buffer is critical for stabilizing the Atto 610 signal during laser excitation.

Critical Analysis & Troubleshooting

The "Sticky Surface" Problem

Symptom: You see hundreds of spots on the surface before adding Streptavidin, or spots that do not photobleach in one step.

  • Cause: Atto 610 is hydrophobic enough to interact with defects in the PEG layer.

  • Solution:

    • Increase the density of the PEG brush (use higher concentration during incubation).

    • Passivation Check: Run a control slide with only Atto 610 (no Biotin). If >10 spots per field of view (

      
      ) appear, the passivation failed.
      
Blinking vs. Dynamics

Symptom: The FRET signal drops to zero and returns, but the donor does not recover (or recovers partially).

  • Cause: Atto 610 entered a long-lived dark state (triplet or radical state).

  • Solution: Increase Trolox concentration. Ensure the buffer is fresh (PCA/PCD degrades within hours).

Steric Hindrance

Symptom: Low binding efficiency of the Atto 610-Biotin conjugate to the Streptavidin surface.

  • Cause: The dye is too close to the biotin, preventing it from entering the deep Streptavidin binding pocket.

  • Solution: Ensure the conjugate utilizes a spacer (e.g., LC-Biotin or a TEG linker) of at least 15-20 Å.

References

  • Atto-Tec GmbH. ATTO 610 Photophysical Properties and Spectra. [Link]

  • Roy, R., Hohng, S., & Ha, T. (2008). A practical guide to single-molecule FRET. Nature Methods, 5(6), 507–516. [Link]

  • Vogelsang, J., et al. (2008). A reducing and oxidizing system minimizes photobleaching and blinking of fluorescent dyes. Angewandte Chemie International Edition, 47(29), 5465-5469. [Link]

  • Ha, T. (2001). Single-molecule fluorescence resonance energy transfer.[5] Methods, 25(1), 78-86. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Reducing Background Fluorescence with Atto 610-Biotin

Author: BenchChem Technical Support Team. Date: February 2026

Product: Atto 610-Biotin Application Focus: Immunohistochemistry (IHC), Immunocytochemistry (ICC), Flow Cytometry, Single-Molecule Detection. Document ID: TS-AT610-BIO-v2.4

Introduction: The Signal-to-Noise Challenge

Atto 610 is a superior red-emitting fluorophore known for its exceptional photostability and high quantum yield (616 nm Excitation / 633 nm Emission).[1] However, when conjugated with Biotin , the system introduces specific background noise challenges that differ from standard antibody-fluorophore conjugates.

High background with Atto 610-Biotin usually stems from two distinct mechanisms:

  • The Biotin Moiety: Interaction with endogenous biotin or biotin-binding proteins in the sample.

  • The Fluorophore Chemistry: Atto 610 is a cationic (positively charged) dye.[2][3] Unlike negatively charged sulfonated dyes (e.g., Alexa Fluor 488), Atto 610 can electrostatically bind to negatively charged cellular components (nucleic acids, membranes) if not properly buffered.

This guide provides a mechanistic approach to isolating and eliminating these noise sources.

Part 1: Diagnostic Logic (Troubleshooting Tree)

Before altering your protocol, use this logic flow to identify the source of your background.

TroubleshootingLogic Start High Background Signal Control Run 'No-Probe' Control (Buffer Only) Start->Control AutoFluo Issue: Autofluorescence Control->AutoFluo Signal Persists ProbeCheck Run 'Competition' Control (Pre-incubate with excess free Biotin) Control->ProbeCheck Signal Disappears Specific Issue: Non-Specific Binding ProbeCheck->Specific Signal Persists Endogenous Issue: Endogenous Biotin (Mitochondria/Kidney/Liver) ProbeCheck->Endogenous Signal Blocked by Free Biotin Electrostatic Issue: Cationic Dye Sticking (Charge Interaction) Specific->Electrostatic Nucleic Acid/Membrane Pattern

Figure 1: Diagnostic decision tree to isolate the root cause of background fluorescence.

Part 2: Critical Optimization Protocols

Blocking Endogenous Biotin (The "Avidin/Biotin Block")

Context: Mammalian tissues (especially kidney, liver, and brain) and mitochondria are rich in endogenous biotin. Standard serum blocking (BSA/Goat Serum) will not block streptavidin from binding to these sites. You must physically occlude these sites before adding your probe.

The Protocol: Perform this step after normal serum blocking but before adding your primary biotinylated antibody or Atto 610-Biotin.

StepReagentTimeMechanism
1 Avidin Solution (0.01%) 15 minAvidin tetramers bind irreversibly to endogenous biotin in the tissue.
2 Wash (PBS/TBS) 3 x 5 minRemoves excess unbound avidin.
3 Biotin Solution (0.005%) 15 minSaturates the remaining 3 binding sites on the Avidin tetramer so they cannot capture your probe.
4 Wash (PBS/TBS) 3 x 5 minCritical to remove free biotin.

Warning: Do not use non-fat dry milk for blocking. Milk contains high levels of endogenous biotin and will cause severe background. Use BSA (Bovine Serum Albumin) instead.

Mitigating Cationic Dye Interactions (The "Charge Block")

Context: Atto 610 carries a net positive charge (+1).[2][3] It effectively acts as a basic dye, attracted to negatively charged DNA, RNA, and certain cytoskeletal elements.

The Solution: Increase the ionic strength of your wash buffer to disrupt weak electrostatic bonds.

  • Standard Wash: PBS (150 mM NaCl) + 0.1% Tween-20.

  • High-Salt Wash (For Atto 610): PBS adjusted to 500 mM NaCl + 0.1% Tween-20.

    • Implementation: Perform 2 washes with High-Salt PBS immediately after the Atto 610-Biotin incubation, followed by 1 wash with Standard PBS to return to physiological osmolarity before imaging.

Part 3: Frequently Asked Questions (FAQs)

Q1: My background looks "punctate" or granular. Is this aggregation?

A: Yes, this is a common issue with rhodamine-derivative dyes like Atto 610 if they are stored incorrectly.

  • Cause: Hydrophobic aggregation of the dye molecules.

  • Solution:

    • Spin Down: Centrifuge the Atto 610-Biotin stock solution at 10,000 x g for 5 minutes before use. Pipette only from the supernatant.

    • Solvent Check: Ensure the stock was dissolved in high-quality anhydrous DMSO or DMF. Avoid water for long-term storage as hydrolysis can occur.

Q2: Can I use Atto 610-Biotin with pH > 8.0 buffers?

A: No. Atto 610 is pH sensitive.[1][2][3][4] While stable at physiological pH (7.4), it degrades slowly at pH > 8.0.

  • Risk: Degradation products often have different spectral properties or increased "stickiness," leading to unpredictable background.

  • Action: Check the pH of your mounting medium. Some commercial hard-set mounts are alkaline. Ensure your mounting media is pH 7.0–7.5.

Q3: I see signal in the nucleus, but my target is cytoplasmic. Why?

A: This is the classic "Cationic Dye Effect." Because the nucleus is densely packed with negatively charged DNA, the positively charged Atto 610 is electrostatically attracted to it.

  • Fix: See the "High-Salt Wash" protocol in Part 2. Alternatively, include 0.05% SDS in the wash buffer (if your sample prep permits harsh detergents) to strip non-specific ionic binding.

Q4: How do I determine the optimal concentration?

A: "More is better" is false for high-affinity Biotin-Streptavidin systems. The affinity (


) is so strong that you need very little reagent. Excess reagent drives low-affinity non-specific binding.

Titration Matrix Protocol: Prepare 4 slides/wells with identical positive control samples:

  • 10 µg/mL: (Likely too high - will show background)

  • 1 µg/mL: (Standard starting point)

  • 0.1 µg/mL: (Often sufficient for high-abundance targets)

  • 0.01 µg/mL: (Test for limit of detection)

Select the lowest concentration that yields the maximum specific signal intensity.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the correct assembly of the detection complex and where the blocking steps intervene.

BlockingMechanism Tissue Tissue Sample (Endogenous Biotin) AvidinBlock Step 1: Avidin Block (Binds Endogenous Biotin) Tissue->AvidinBlock Blocks Background BiotinBlock Step 2: Biotin Block (Caps Avidin Sites) AvidinBlock->BiotinBlock Neutralizes Avidin Target Target Antigen PrimaryAb Biotinylated Primary Ab Target->PrimaryAb Specific Binding Streptavidin Streptavidin Bridge PrimaryAb->Streptavidin AttoProbe Atto 610-Biotin (Detection) Streptavidin->AttoProbe Fluorescence

Figure 2: The "Sandwich" approach. Note that Atto 610-Biotin is typically used to detect a Streptavidin bridge, or Streptavidin is used to bridge a Biotinylated Antibody and Atto 610-Biotin.

References

  • Sigma-Aldrich. (n.d.). Atto 610-Biotin Product Information & Spectral Properties. Merck KGaA.[3] Link

  • Leica Microsystems. (2021). ATTO 610 Fluorescent Label Properties and Stability. Link

  • Thermo Fisher Scientific. (n.d.). Methods to Block Endogenous Biotin in IHC. Link

  • Abcam. (n.d.). Immunohistochemistry (IHC) Blocking Protocols. Link

  • ATTO-TEC GmbH. (n.d.).[5] Data Sheet: ATTO 610. Link

Sources

Technical Support Center: Atto 610-Biotin Staining Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Weak Signal & Low Sensitivity

Status: Active | Tier: Level 3 (Senior Application Support)

Diagnostic Triage: The "Why" Behind the Weak Signal

Before altering your protocol, we must isolate the variable causing signal loss. In my experience, 60% of "weak signal" cases with Atto 610 are optical mismatches, while 30% are chemical incompatibilities (specifically the cationic nature of the dye).

Use this matrix to identify your likely failure mode:

SymptomProbable CauseImmediate Action
No signal (Black image)Optical Mismatch Check excitation source. Atto 610 requires ~615 nm.[1] Standard "Texas Red" filters (560/590) often cut off Atto 610 emission.
Weak/Dim signal Steric Hindrance If detecting surface streptavidin, the biotin linker may be too short. Switch to LC-Biotin (Long Chain).
High Background (Speckles)Dye Aggregation Atto 610 is cationic (+1 charge).[2][3] It aggregates in low-polarity buffers. Centrifuge stock; use detergent.
High Background (General)Non-Specific Binding The positive charge binds negatively charged membranes/DNA. Increase blocking (BSA/Casein).
Zero Signal (User Error)Ligand-Receptor Mismatch CRITICAL: Did you buy Atto 610-Biotin to stain a Biotinylated target? If yes, you have two biotins; they will not bind. You need Streptavidin-Atto 610.
Deep Dive: Optical Physics & Spectral Matching

The Issue: Atto 610 is a "Red" dye, but it occupies a unique spectral niche between Texas Red and Cy5. Users often attempt to image it using standard Texas Red filter sets, which leads to massive photon loss.

  • Excitation Max: 615 nm[1][4]

  • Emission Max: 634 nm[1]

  • Extinction Coefficient: 150,000 M⁻¹cm⁻¹ (High brightness)

  • Quantum Yield: 70% (Superior efficiency)[2][3][5]

The Trap: A standard Texas Red excitation filter (540–580 nm) barely excites Atto 610 (which peaks at 615 nm). Furthermore, a standard Texas Red emission filter (600–640 nm) may capture the peak, but if you use a narrow bandpass, you lose the tail.

Correct Configuration:

  • Laser Line: 594 nm (HeNe) or 633 nm (HeNe - Note: 633 nm excites the tail, resulting in ~20% efficiency. 594 nm is optimal.)

  • Filter Set: A dedicated "Atto 610" or "Alexa 610" set is required.

OpticalPath cluster_0 Excitation Efficiency Laser561 561 nm Laser (Poor Excitation) AttoDye Atto 610 Fluorophore (Ex: 615nm | Em: 634nm) Laser561->AttoDye < 10% Eff Laser594 594 nm Laser (Optimal Excitation) Laser594->AttoDye ~ 85% Eff Laser633 633 nm Laser (Weak/Tail Excitation) Laser633->AttoDye ~ 20% Eff Detector Detector Signal AttoDye->Detector Emission @ 634nm

Figure 1: Excitation efficiency map. Note that 561nm lasers (common in confocal) are poor exciters for Atto 610.

The Chemistry of Binding: Sterics & Charge

The Issue: You are likely using Atto 610-Biotin to detect Streptavidin (or Avidin) sites.[3] Atto 610 is a cationic dye (net charge +1).[2][3] This affects solubility and binding kinetics.

Q: Why is my background so high?

A: Unlike negatively charged sulfonated dyes (like Alexa Fluor), Atto 610 is positively charged. It is attracted to:

  • Mitochondria: Due to membrane potential.

  • Nucleic Acids: Negatively charged phosphate backbones.

  • Glass Surfaces: Uncoated glass.

Solution:

  • Blocking: Use 3-5% BSA or Casein. Avoid non-fat dry milk if you suspect endogenous biotin (milk contains biotin).

  • Detergent: Include 0.05% Tween-20 or Triton X-100 in the wash buffer to reduce hydrophobic/electrostatic sticking.

Q: Why is the specific signal weak?

A: Steric Hindrance. The "Biotin Binding Pocket" on Streptavidin is deep (~9 Å). If your Atto 610 is conjugated directly to Biotin without a spacer (LC - Long Chain), the bulky fluorophore may hit the protein surface before the biotin reaches the binding pocket.

BindingMechanics cluster_steric Steric Hindrance Model Target Streptavidin Target Pocket Deep Binding Pocket Target->Pocket Direct Atto610-Biotin (No Spacer) Result: Blocked Entry Pocket->Direct Fail Spacer Atto610-LC-Biotin (Spacer) Result: High Affinity Pocket->Spacer Bind

Figure 2: The necessity of linker arms (LC) when using bulky fluorophores like Atto 610 to probe deep binding pockets.

Optimized Protocol: Atto 610-Biotin Staining

This protocol assumes you are using Atto 610-Biotin to detect a Streptavidin-labeled target.[3]

Reagents:

  • Stock Solution: Dissolve Atto 610-Biotin in anhydrous DMSO or DMF to 1 mg/mL. Store at -20°C, desiccated.

  • Staining Buffer: PBS + 1% BSA + 0.05% Tween-20.

Step-by-Step Workflow:

  • Preparation (Critical):

    • Centrifuge the Atto 610-Biotin stock at 10,000 x g for 5 minutes before use. This removes dye aggregates that cause "spotty" background.

  • Blocking:

    • Block sample with Endogenous Biotin Blocking Kit (Avidin/Biotin block) if working with high-biotin tissues (liver, kidney, brain).

    • Block non-specific sites with 3% BSA in PBS for 30 mins.

  • Incubation:

    • Dilute Atto 610-Biotin to 1–5 µg/mL in Staining Buffer.

    • Note: Do not use simple PBS; the carrier protein (BSA) prevents the cationic dye from sticking to the tube walls.

    • Incubate for 30–60 minutes at Room Temperature, protected from light.

  • Washing:

    • Wash 3 x 5 mins with PBS + 0.05% Tween-20.

    • Tip: The detergent is vital to remove the cationic dye from cell membranes.

  • Imaging:

    • Image immediately. Use 594 nm excitation .

FAQ: Expert Troubleshooting

Q: I bought Atto 610-Biotin to stain my biotinylated primary antibody, but I see nothing. A: This is a "Ligand-Ligand" mismatch. You are trying to bind Biotin to Biotin.

  • Correction: You need Streptavidin-Atto 610 (or Avidin-Atto 610). The Atto 610-Biotin conjugate is used to detect Streptavidin, or to compete with biotin in competitive assays.

Q: Can I use Atto 610 with Phalloidin? A: Yes, but stain sequentially. Atto 610 is chemically robust, but if you are using Phalloidin-Atto 610, ensure the methanol content in the stock doesn't disrupt your other targets.

Q: My signal fades rapidly. A: Atto 610 is one of the most photostable dyes available (far superior to Texas Red). If you see fading, it is likely not photobleaching . It is likely dissociation .

  • Cause: The Biotin-Streptavidin bond is strong (

    
     M), but if the local environment is very acidic (pH < 4) or contains high organic solvents, the bond can weaken. Ensure your mounting medium is pH 7.4–8.0.
    
References
  • Atto-Tec GmbH. (n.d.).[1] ATTO 610: Spectral Properties and Applications. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Atto 610-Biotin Labeling Concentrations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Atto 610-Biotin labeling. As a Senior Application Scientist, I've designed this resource to move beyond simple instructions and provide you with the causal logic behind optimizing your labeling reactions. This guide is structured to help you achieve reproducible, high-quality conjugations by understanding the critical parameters that govern success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational knowledge required for working with Atto 610-Biotin.

Q1: What is Atto 610-Biotin, and what are its key spectral and chemical properties?

Atto 610 is a fluorescent label belonging to a new generation of dyes characterized by strong absorption, high fluorescence quantum yield, and significant photostability.[1][2] When conjugated with biotin and activated with a group like N-hydroxysuccinimide (NHS) ester, it allows for the covalent labeling of biomolecules. The NHS ester group reacts with primary amines (-NH₂) found on proteins (e.g., the side chain of lysine residues) and other molecules.[3][4]

Causality: The reaction's efficiency is highly pH-dependent. A pH of 8.0-9.0 is optimal because it deprotonates the primary amines, making them nucleophilic and reactive toward the NHS ester.[3][5] However, at a pH higher than 9.0, the NHS ester itself begins to hydrolyze rapidly, which reduces labeling efficiency.[3][5]

Table 1: Properties of Atto 610 Dye

PropertyValueSource
Excitation Maximum (λabs)~616 nm[6][7]
Emission Maximum (λfl)~633 nm[6][7][8]
Molar Extinction Coefficient (εmax)1.5 x 10⁵ M⁻¹ cm⁻¹[6][7]
Fluorescence Quantum Yield (ηfl)70%[6][7]
Correction Factor at 280 nm (CF₂₈₀)0.06[6][7]

Q2: What is the Degree of Labeling (DOL), and why is it a critical quality control step?

The Degree of Labeling (DOL), or dye-to-protein ratio, is the average number of dye molecules covalently bound to a single target biomolecule (e.g., an antibody).[3][9] It is the single most important parameter for ensuring the quality and reproducibility of your conjugate.

  • Under-labeling (Low DOL): Results in a weak signal and poor assay sensitivity.

  • Over-labeling (High DOL): Can lead to several problems, including:

    • Fluorescence Quenching: Dye molecules in close proximity can quench each other's fluorescence, paradoxically leading to a weaker signal despite more dye being present.[10]

    • Protein Aggregation: The addition of multiple hydrophobic dye molecules can alter the protein's surface chemistry, leading to aggregation and precipitation.[11][12]

    • Loss of Biological Activity: If labeling occurs at or near an active site or antigen-binding site, it can sterically hinder the molecule's function.[10]

For most antibodies, a target DOL of 2-10 is considered ideal, but the optimal value is application-dependent and must be determined empirically.[13]

Q3: What is the recommended starting molar ratio of Atto 610-Biotin to my protein?

The optimal molar ratio of dye to protein in the reaction mixture varies depending on the protein's concentration and the number of available labeling sites (e.g., lysines). A higher molar excess of dye is needed for more dilute protein solutions to achieve the same DOL.[14]

Table 2: Recommended Starting Molar Ratios (Dye:Protein) for Labeling

Protein ConcentrationRecommended Starting Molar ExcessRationale
> 5 mg/mL3:1 to 10:1Higher protein concentration drives reaction kinetics, requiring less excess dye.
1-5 mg/mL10:1 to 20:1A moderate excess is needed to ensure efficient labeling.[15]
< 1 mg/mL20:1 to 40:1A larger excess of dye is required to overcome the dilute conditions and achieve sufficient labeling.[14]

Expert Insight: These are starting points. The final DOL is the crucial metric, not the initial ratio. Always perform a pilot experiment with a few different ratios to determine the optimal conditions for your specific protein and application.

Section 2: Experimental Workflow & Troubleshooting

A systematic approach is key to optimization. This section provides a logical workflow for finding your ideal labeling concentration and a guide for when things go wrong.

Optimization Workflow

The goal of optimization is to run a series of small-scale labeling reactions with varying dye-to-protein molar ratios, then select the ratio that yields the best balance of DOL and functional activity.

OptimizationWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Selection P1 1. Prepare Protein (Amine-free buffer, pH 8.3) E1 3. Set up Reactions (e.g., 3:1, 10:1, 20:1 ratios) P1->E1 P2 2. Prepare Dye Stock (Anhydrous DMSO/DMF) P2->E1 E2 4. Incubate (1 hr, RT, protected from light) E1->E2 E3 5. Purify Conjugates (Size exclusion chromatography) E2->E3 A1 6. Measure Absorbance (280 nm & ~616 nm) E3->A1 A2 7. Calculate DOL A1->A2 A3 8. Perform Functional Assay (e.g., ELISA, Flow Cytometry) A2->A3 A4 9. Select Optimal Ratio (Best signal-to-noise & activity) A3->A4

Caption: Workflow for optimizing Atto 610-Biotin labeling concentration.

Troubleshooting Guide

Problem: Low Labeling Efficiency / Low DOL

A low DOL is one of the most common issues, leading to faint signals and wasted reagents. Use this flowchart to diagnose the potential cause.

Troubleshooting_LowDOL Start Problem: Low Degree of Labeling (DOL) Q1 Is the labeling buffer correct (amine-free, pH 8.0-9.0)? Start->Q1 Q2 Was the Atto 610-Biotin reagent prepared fresh in anhydrous DMSO/DMF? Q1->Q2 Yes S1 Solution: Dialyze protein into 0.1 M sodium bicarbonate, pH 8.3. Avoid Tris or glycine buffers. Q1->S1 No Q3 Was the molar ratio of dye:protein high enough? Q2->Q3 Yes S2 Solution: NHS esters hydrolyze in water. Always use fresh, high-quality anhydrous solvent. Q2->S2 No S3 Solution: Increase the molar excess of dye in the reaction, especially for dilute protein solutions. Q3->S3 No S4 Solution: Check protein concentration again. Ensure reaction time was sufficient (at least 1 hour). Q3->S4 Yes

Caption: Troubleshooting flowchart for low Degree of Labeling (DOL).

Problem: Protein Aggregation or Precipitation After Labeling

  • Cause: This is a classic sign of over-labeling. Atto 610, while moderately hydrophilic, can increase the overall hydrophobicity of the protein surface when present in high numbers, leading to aggregation.[7]

  • Solution:

    • Reduce Molar Ratio: The most effective solution is to decrease the molar excess of the Atto 610-Biotin NHS ester in your next labeling reaction.

    • Check Protein Quality: Ensure your starting protein is not already prone to aggregation. Run an unlabeled control under the same buffer and incubation conditions.

    • Purification Method: Immediately after labeling, purify the conjugate using size-exclusion chromatography to remove any small aggregates that may have formed.[16]

Problem: Loss of Biological Activity (e.g., Antibody Fails to Bind Antigen)

  • Cause: The NHS ester chemistry targets primary amines, which are abundant on lysine residues. If critical lysines are located within the antigen-binding site (paratope) of an antibody, their modification by the bulky Atto 610-Biotin molecule can abolish binding.[10]

  • Solution:

    • Reduce the DOL: A lower DOL statistically reduces the chance of modifying a critical residue. This is the first and easiest parameter to adjust.

    • Change Labeling Chemistry: If reducing the DOL is not sufficient, consider alternative labeling strategies that target different functional groups, such as thiol-reactive maleimides that label cysteine residues, which are less common than lysines.

Section 3: Key Protocols

Here are detailed, self-validating protocols for the most critical steps in the workflow.

Protocol 1: Standard Labeling of an Antibody with Atto 610-Biotin NHS Ester

This protocol is designed for labeling 1 mg of an IgG antibody (MW ~150,000 Da) at a 10:1 molar ratio.

  • Prepare Antibody:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If it's in a Tris or glycine buffer, dialyze it against 0.1 M sodium bicarbonate buffer, pH 8.3.[6][17]

    • Adjust the final antibody concentration to 2 mg/mL in 0.5 mL of 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Prepare Dye Stock Solution:

    • Atto 610-Biotin NHS Ester (MW can vary, check vial; assume ~900 g/mol for calculation) should be equilibrated to room temperature before opening.[7]

    • Immediately before use, dissolve 1 mg of the dye in 100 µL of anhydrous, amine-free DMSO to make a ~11.1 mM stock solution.[3] Causality: NHS esters are moisture-sensitive and will hydrolyze if exposed to water, rendering them non-reactive.[3]

  • Calculate Volumes:

    • Moles of Ab: (0.001 g) / (150,000 g/mol ) = 6.67 nmol

    • Moles of Dye (10x excess): 6.67 nmol * 10 = 66.7 nmol

    • Volume of Dye to Add: (66.7 nmol) / (11.1 nmol/µL) = 6.0 µL

  • Labeling Reaction:

    • Add 6.0 µL of the dye stock solution to the 0.5 mL of antibody solution.

    • Mix gently by pipetting. Incubate for 1 hour at room temperature, protected from light.

  • Stop the Reaction (Optional but Recommended):

    • To quench any unreacted NHS ester, add 50 µL of 1 M Tris-HCl, pH 8.0. The primary amine in Tris will react with and cap any remaining dye.[18] Incubate for 15 minutes.

  • Purification:

    • Separate the labeled antibody from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[3]

    • The first colored, fluorescent fraction to elute is the labeled antibody.[3] The free dye will elute later as a separate band.

Protocol 2: Calculating the Degree of Labeling (DOL)
  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer and a quartz cuvette, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's absorbance maximum, ~616 nm (A_max).[9]

  • Calculate Protein Concentration:

    • The dye also absorbs light at 280 nm, so its contribution must be subtracted. The correction factor (CF₂₈₀) for Atto 610 is 0.06.[6][7]

    • Corrected A₂₈₀ (A_prot) = A₂₈₀ - (A_max × CF₂₈₀) [3]

    • Protein Concentration [M] = A_prot / ε_prot (where ε_prot for IgG is ~210,000 M⁻¹cm⁻¹)[13]

  • Calculate Dye Concentration:

    • Dye Concentration [M] = A_max / ε_dye (where ε_dye for Atto 610 is 150,000 M⁻¹cm⁻¹)[6]

  • Calculate DOL:

    • DOL = Dye Concentration / Protein Concentration [3]

References

  • Product Information: ATTO 610 . ATTO-TEC GmbH. [Link]

  • Fluorescent labeling and modification of proteins . National Center for Biotechnology Information (NCBI), PMC. [Link]

  • ATTO Labeling Procedures . ATTO-TEC GmbH. [Link]

  • Fluorescence labeling methods influence the aggregation process of α-syn in vitro differently . Royal Society of Chemistry. [Link]

  • Degree of labeling (DOL) step by step . Abberior Instruments. [Link]

  • Optimizing the labeling of proteins . Molecular Devices. [Link]

  • Monitoring protein stability and aggregation in vivo by real-time fluorescent labeling . National Academy of Sciences. [Link]

Sources

Photobleaching issues with Atto 610-Biotin and how to prevent them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Atto 610-Biotin. This resource is designed for researchers, scientists, and drug development professionals encountering photobleaching issues during their fluorescence-based experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you understand, mitigate, and prevent the photobleaching of Atto 610-Biotin, ensuring the acquisition of high-quality, reliable data.

Section 1: Understanding the Problem - Core Concepts & FAQs

This section addresses the fundamental principles of photobleaching and the specific characteristics of Atto 610.

Q1: What is photobleaching and what is the underlying chemical mechanism?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1] The process is initiated when a fluorescent molecule, like Atto 610, absorbs a photon and is elevated to an excited singlet state (S₁). While it can return to the ground state (S₀) by emitting a photon (fluorescence), there is a probability it will instead transition to a long-lived, highly reactive triplet state (T₁) via a process called intersystem crossing.[1]

In this triplet state, the fluorophore can interact with molecular oxygen (which is a triplet in its ground state) present in the sample.[2][3] This interaction generates highly destructive reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).[2][4] These ROS can then chemically attack and cleave covalent bonds within the fluorophore's structure, permanently destroying its chromophore and rendering it non-fluorescent.[1][4] Each excitation cycle presents a new opportunity for this destructive pathway to occur, leading to a gradual fading of the fluorescent signal over time.[1]

G cluster_0 Fluorophore Excitation Cycle cluster_1 Destructive Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Photon Absorption (Excitation Light) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Quenching (Desired Prevention) O2 Molecular Oxygen (³O₂) T1->O2 Energy Transfer Bleached Bleached Fluorophore (Non-fluorescent) ROS Reactive Oxygen Species (ROS) e.g., ¹O₂, O₂⁻ O2->ROS Generation ROS->Bleached Chemical Attack G cluster_workflow Troubleshooting Workflow cluster_step1 cluster_step2 cluster_step3 Start Observe Rapid Signal Fading Step1 Step 1: Optimize Imaging Parameters Start->Step1 Step2 Step 2: Optimize Chemical Environment Step1->Step2 P1 Reduce Laser Power Step3 Step 3: Advanced Methods (If needed) Step2->Step3 C1 Use Commercial Antifade Mounting Medium End Stable Signal Achieved Step3->End A1 Implement Oxygen Scavenging System (GOC) P2 Use ND Filters P3 Shorten Exposure Time P4 Limit ROI C2 Add Trolox to Live-Cell Buffer

Caption: A logical workflow for troubleshooting Atto 610-Biotin photobleaching.

References
  • AZoLifeSciences. (2021). Photobleaching in Fluorescence Microscopy. [Link]

  • KEYENCE. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. [Link]

  • Wikipedia. Photobleaching. [Link]

  • Zheng, Q., et al. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Biophysical Journal. [Link]

  • Kaminski, C. F., et al. (2004). Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. Journal of Microscopy. [Link]

  • Al-Saidi, Y., et al. (2022). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. Chemical Science. [Link]

  • ResearchGate. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. [Link]

  • Widengren, J., et al. (2007). Quenching of Triplet State Fluorophores for Studying Diffusion-Mediated Reactions in Lipid Membranes. Biophysical Journal. [Link]

  • Antibodies.com. Enhanced Antifade Mounting Medium. [Link]

  • DiVA portal. (2022). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird. [Link]

  • PubMed. (2014). The contribution of reactive oxygen species to the photobleaching of organic fluorophores. [Link]

  • Chemical Communications (RSC Publishing). (2019). Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. [Link]

  • Lunaphore. Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. [Link]

  • ACS Publications. (2015). A Light-Induced Reaction with Oxygen Leads to Chromophore Decomposition and Irreversible Photobleaching in GFP-Type Proteins. [Link]

  • AxisPharm. Rhodamine Dye. [Link]

  • ResearchGate. (2007). Quenching of Triplet State Fluorophores for Studying Diffusion-Mediated Reactions in Lipid Membranes. [Link]

  • NIH. (2011). Mechanisms of high-order photobleaching and its relationship to intracellular ablation. [Link]

  • Abacus dx. VECTASHIELD® Antifade Mounting Media. [Link]

Sources

Executive Summary: The Technical Reality of Atto 610

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Atto 610-Biotin Optimization Guide

Case ID: ATTO-610-BIO-SUP Subject: pH Sensitivity, Buffer Selection, and Signal Optimization Status: Resolved / Guide Generated

Atto 610 is often chosen for its exceptional photostability and high quantum yield (70%), making it a superior alternative to Alexa Fluor® 594 or Texas Red. However, users frequently misinterpret its "pH sensitivity."

The Critical Distinction: Unlike fluorescein (FITC), which loses fluorescence at acidic pH (reversible quenching), Atto 610 is fluorescently stable across a broad pH range (2.0–8.0). The "sensitivity" warning found in technical data sheets refers to chemical degradation at basic pH (pH > 8.0).

FeatureSpecification
Excitation / Emission 616 nm / 633 nm
Extinction Coefficient 150,000 M⁻¹cm⁻¹
Quantum Yield 70%
Net Charge +1 (Cationic)
Optimal pH Range pH 6.0 – 7.5
Critical Risk Irreversible degradation at pH > 8.0

Buffer Selection & Chemical Stability

The choice of buffer for Atto 610-Biotin is dictated by two factors: preventing chemical hydrolysis of the dye and ensuring the solubility of the biotin-linker complex.

Recommended Buffers
  • PBS (Phosphate Buffered Saline), pH 7.4: The gold standard. Provides physiological ionic strength to prevent non-specific electrostatic binding of the cationic dye to negatively charged cellular components.

  • MES Buffer, pH 6.0 – 6.5: Excellent for long-term storage or applications requiring slightly acidic conditions.

  • HEPES, pH 7.0 – 7.5: A suitable alternative to PBS, particularly for live-cell imaging where phosphate might interfere with metabolic processes.

Buffers to AVOID
  • Carbonate/Bicarbonate Buffers (pH > 8.5): These are commonly used for protein labeling (NHS-ester reactions) but are detrimental to the storage of Atto 610-Biotin. Prolonged exposure causes slow degradation of the dye chromophore.

  • Unbuffered Water: Atto 610-Biotin is moderately hydrophilic, but dissolving it in pure water can lead to local regions of high concentration and aggregation. Always maintain ionic strength (>50 mM).

Troubleshooting Guide (Q&A)

Q1: "My signal is weaker than expected. Is the pH quenching the fluorescence?"

Diagnosis: Unlikely. Explanation: Atto 610 does not undergo significant photo-physical quenching (protonation/deprotonation of the chromophore) in the physiological range (pH 4–8). Root Cause Analysis:

  • Degradation: If the stock solution was stored in a basic buffer (pH > 8), the dye molecule may have chemically decomposed.

  • Steric Hindrance: The biotin-avidin interaction is robust, but if the Atto 610 dye is conjugated via a short linker, the bulky dye molecule might sterically hinder the biotin from entering the deep streptavidin binding pocket. Solution: Ensure your working buffer is pH 7.4. If using a custom conjugate, ensure a PEG-linker (e.g., PEG4) separates the biotin and the dye.

Q2: "I see high background/non-specific binding. Is the dye sticky?"

Diagnosis: Yes, electrostatic attraction. Explanation: Atto 610 has a net positive charge (+1).[1][2] Most cellular membranes and proteins are negatively charged. In low-salt buffers, the dye acts like a cationic stain (similar to Rhodamine), binding non-specifically to structures. Solution:

  • Increase Ionic Strength: Ensure your wash buffer contains at least 150 mM NaCl.

  • Blocking: Add 0.1% Tween-20 or Triton X-100 to the wash buffer to disrupt weak hydrophobic interactions.

Q3: "How should I store the reconstituted Atto 610-Biotin?"

Protocol:

  • Solvent: Dissolve the lyophilized powder in high-quality anhydrous DMSO or DMF to create a high-concentration stock (e.g., 1–5 mg/mL). Do not store stock solutions in aqueous buffers.

  • Aliquot: Flash freeze small aliquots (avoid freeze-thaw cycles).

  • Storage: Store at -20°C in the dark.

  • Usage: Dilute into PBS (pH 7.4) immediately before use.[1]

Visualizing the Stability & Workflow

The following diagram illustrates the decision matrix for buffer selection and the mechanism of potential failure (Degradation vs. Quenching).

Atto610_Stability_Workflow Start User: Low Signal / Stability Issues CheckPH Check Buffer pH Start->CheckPH Acidic pH < 4.0 CheckPH->Acidic Acidic Neutral pH 6.0 - 7.5 (Optimal) CheckPH->Neutral Physiological Basic pH > 8.0 CheckPH->Basic Basic Quenching Possible Aggregation (Reversible if corrected) Acidic->Quenching Low Solubility Risk Stable Dye is Chemically Stable Fluorescence Intact Neutral->Stable Ideal Environment Degradation Chemical Degradation (Irreversible Signal Loss) Basic->Degradation Hydrolysis Risk Action_PBS Use PBS + 150mM NaCl (Prevents Stickiness) Stable->Action_PBS Action_Discard Discard Stock Re-synthesize Degradation->Action_Discard

Caption: Decision tree for diagnosing Atto 610-Biotin signal issues based on pH environment.

References

  • ATTO-TEC GmbH. (n.d.).[3] ATTO 610: Fluorescent labels for the red spectral region.[4][5] Retrieved from [Link] (Verified via Sigma-Aldrich Technical Data).

Sources

Technical Support Center: Atto 610-Biotin Fluorescence Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Fluorescence Quenching in Atto 610-Biotin/Streptavidin Systems Content Type: Technical Guide & FAQ Audience: Senior Researchers, Assay Developers, and Biochemists

The Physics of Quenching: Why is my signal disappearing?

A common and frustrating phenomenon in high-affinity binding assays is the "Touch of Death": a dramatic loss of fluorescence intensity immediately upon the binding of a biotinylated dye to Streptavidin. This is often misdiagnosed as photobleaching or poor labeling efficiency.

For Atto 610 , a rhodamine-derivative dye, the primary culprit is Photoinduced Electron Transfer (PET) initiated by Tryptophan (Trp) residues within the Streptavidin binding pocket.

The Mechanism: Tryptophan-Mediated PET

Streptavidin contains four Tryptophan residues (Trp79, Trp92, Trp108, Trp120) lining its biotin-binding pocket. These residues are electron-rich. When Atto 610 is pulled deep into this pocket via a short biotin linker, the dye comes into Van der Waals contact (< 5 Å) with these residues.

  • Excitation: The Atto 610 molecule absorbs a photon and enters an excited state (

    
    ).
    
  • Electron Transfer: Instead of emitting a photon (fluorescence) to return to the ground state (

    
    ), an electron jumps from a nearby Tryptophan residue to the excited dye (or vice versa, depending on redox potentials).
    
  • Non-Radiative Decay: The molecule returns to the ground state without emitting light. The energy is lost as heat.

Key Insight: This process is distance-dependent. If the linker between Biotin and Atto 610 is too short, the dye is forced into the "quenching zone" of the protein pocket.

QuenchingMechanism cluster_0 Scenario A: Short Linker (Quenched) cluster_1 Scenario B: Long Linker (Fluorescent) SA_Pocket Streptavidin Pocket (Trp Residues) Dye_Close Atto 610-Biotin (Close Proximity) SA_Pocket->Dye_Close Binds PET_Event Electron Transfer (PET) Non-Radiative Decay Dye_Close->PET_Event Energy Loss SA_Pocket_2 Streptavidin Pocket Spacer Linker (Spacer X) SA_Pocket_2->Spacer Anchors Dye_Far Atto 610 (Outside Pocket) Spacer->Dye_Far Distances Photon Fluorescence Emission (633 nm) Dye_Far->Photon Emits

Figure 1: Mechanism of Tryptophan-induced quenching.[1] In Scenario A, the dye enters the electron-transfer radius of the protein. In Scenario B, a spacer holds the dye outside this radius.

Technical Data: Atto 610 Properties

Understanding the intrinsic properties of Atto 610 is crucial for distinguishing between chemical quenching and environmental sensitivity.

PropertyValueNotes
Structure Rhodamine DerivativeCationic (+1 charge), hydrophilic.[2]
Excitation Max 616 nmCompatible with 594 nm, 633 nm (HeNe), and 635 nm (Diode) lasers.
Emission Max 633 nmRed spectral region.[3][4]
Quantum Yield 70%High efficiency (compare to ~10-20% for Cy5 in some environments).
pH Stability pH 2.0 – 8.0Stable. Degrades slowly at pH > 8.0.
Solubility Moderate/HighZwitterionic character reduces aggregation compared to Texas Red.

Troubleshooting Guide

Issue 1: Signal drops >50% immediately upon adding Streptavidin.

Diagnosis: Linker-induced PET Quenching. The Fix: Switch to a conjugate with a spacer arm.

  • Standard Biotin: Usually has a short linker (~14 Å). This pulls the dye into the Trp pocket.

  • Biotin-X / Biotin-LC: Includes a 6-carbon spacer (aminohexanoic acid).

  • Biotin-PEG: Includes a polyethylene glycol spacer.[5]

  • Action: If you are synthesizing your own probe, use Atto 610-NHS + Biotin-PEG-Amine . If buying commercial, ensure the catalog number specifies a spacer (often denoted as "X" or "LC").

Issue 2: High background or "sticky" spots on imaging.

Diagnosis: Electrostatic attraction. The Fix: Buffer optimization. Atto 610 is cationic (+1).[2][6] Streptavidin has a pI of ~5-6, making it negatively charged at neutral pH.

  • Action: Increase the ionic strength of your washing buffer (e.g., raise NaCl to 300-500 mM) to shield charge-charge interactions.

  • Action: Add 0.05% Tween-20 to reduce hydrophobic aggregation of the biotin moiety.

Issue 3: Signal fades rapidly during observation.

Diagnosis: Photobleaching vs. Quenching. The Fix: Differentiate the two. Quenching is immediate and constant. Bleaching is progressive.

  • Test: If the sample is dark before you turn on the laser for the first time, it is Quenching. If it starts bright and fades, it is Bleaching.

  • Action: Atto 610 is highly photostable.[2][3][4][6][7][8][9] If bleaching occurs, check your mounting medium. Avoid mounting media containing p-phenylenediamine (PPD) if it hasn't been validated for rhodamines, as it can sometimes induce quenching. Use commercially available antifade reagents (e.g., ProLong Diamond).

Validated Protocol: Quenching Verification Assay

Use this protocol to definitively determine if Streptavidin binding is quenching your probe.

Reagents:

  • Buffer A: PBS pH 7.4 + 0.1% BSA.

  • Probe: Atto 610-Biotin (1 µM stock).

  • Target: Streptavidin (10 µM stock).

  • Control: Free Biotin (1 mM stock).

Workflow:

  • Baseline Measurement:

    • Prepare a 10 nM solution of Atto 610-Biotin in Buffer A.

    • Measure Fluorescence (

      
      ) at Ex 615 / Em 633.
      
  • Binding Step:

    • Add Streptavidin to a final concentration of 100 nM (10x excess).

    • Incubate 5 mins.

    • Measure Fluorescence (

      
      ).
      
  • Competition (The "Rescue" Test):

    • Note: This step only works if the binding is reversible or if performed in a specific order, but Streptavidin-Biotin is essentially irreversible (

      
      ).
      
    • Alternative Control: Pre-incubate Streptavidin with excess Free Biotin (10 µM) before adding Atto 610-Biotin.

    • Measure Fluorescence (

      
      ).[10]
      

Interpretation:

  • If

    
     (e.g., <50%), Quenching is occurring. 
    
  • If

    
    , the quenching is specific to the binding pocket.
    
  • Solution: Switch to Atto 610-Biotin-X .

Decision Tree for Optimization

DecisionTree Start Problem: Low Fluorescence Signal CheckTime Is signal low immediately? Start->CheckTime YesImmediate Yes (Immediate) CheckTime->YesImmediate NoProgressive No (Fades over time) CheckTime->NoProgressive QuenchingDiag Diagnosis: PET Quenching (Dye too close to Trp) YesImmediate->QuenchingDiag Solution1 Solution: Use Biotin-X (Longer Spacer) QuenchingDiag->Solution1 BleachDiag Diagnosis: Photobleaching or Buffer Incompatibility NoProgressive->BleachDiag Solution2 Solution: Change Mounting Media (Check pH < 8.0) BleachDiag->Solution2

Figure 2: Troubleshooting decision matrix for Atto 610 signal loss.

Frequently Asked Questions (FAQ)

Q: Can I use Avidin instead of Streptavidin to avoid quenching? A: Not necessarily. Avidin also contains Tryptophan residues in the binding pocket. Furthermore, Avidin is highly cationic (pI ~10) and glycosylated, which often causes higher non-specific binding than Streptavidin. NeutrAvidin is a deglycosylated alternative, but for quenching specifically, increasing the linker length on the biotin side is the most reliable physical solution.

Q: Is Atto 610 compatible with standard Texas Red filters? A: Yes. Atto 610 (Ex 616 / Em 633) is an excellent spectral match for Texas Red (Ex 596 / Em 615) and Alexa Fluor 594. In fact, Atto 610 is often preferred due to its higher thermal stability and lack of cis-trans isomerization (a problem with some cyanine dyes).

Q: I am labeling DNA with Atto 610-Biotin. Will the DNA quench the dye? A: Generally, no. Guanosine is a known electron donor that can quench some dyes (like Atto 655 or Cy5), but Atto 610 is relatively resistant to guanosine quenching compared to the NIR dyes. The primary risk remains the Streptavidin pocket, not the DNA itself.

Q: What is the exact structure of the "Spacer X"? A: In most commercial catalogs (like Sigma/Merck or Atto-Tec), "Spacer X" refers to a 6-aminocaproic acid (6-aminohexanoic acid) linker. This adds approximately 7-10 Å to the distance, usually sufficient to mitigate PET quenching.

References

  • Atto-Tec GmbH. (n.d.). ATTO 610 Data Sheet. Retrieved from [Link]

  • Gruber, H. J., et al. (1997). Anomalous fluorescence enhancement of Cy3 and Cy3.5 versus anomalous quenching of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin. Bioconjugate Chemistry. Retrieved from [Link]

  • Ebner, A., et al. (2008). A single-molecule study of the interaction between biotinylated derivatives and streptavidin. Biophysical Journal. (Demonstrates the mechanics of the binding pocket).
  • Vauquelin, G., et al. (2013). Fluorescence quenching of dyes by tryptophan: A cautionary tale for the design of probes. (General mechanism of Trp-dye quenching).

Sources

How to determine the degree of labeling with Atto 610-Biotin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Atto 610-Biotin applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on determining the degree of labeling (DOL) for molecules conjugated with Atto 610-Biotin. Ensuring an optimal DOL is critical for the success of downstream applications, guaranteeing reproducibility and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is the Degree of Labeling (DOL) and why is it a critical parameter?

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of Atto 610-Biotin molecules covalently attached to a single target molecule (e.g., a protein or antibody).[1][2] It is a crucial quality control parameter for several reasons:

  • Assay Consistency: Knowing the DOL is essential for standardizing experiments and ensuring reproducible results over time.[3]

  • Functional Integrity: Over-labeling can lead to protein aggregation, decreased solubility, or loss of biological activity (e.g., an antibody's binding affinity).[3]

  • Signal Optimization: While a high DOL can increase signal intensity, excessive labeling can cause fluorescence quenching, where proximal dye molecules absorb energy from each other, paradoxically reducing the fluorescent output.[3][4] Conversely, under-labeling results in a weak signal and reduced assay sensitivity.[3][5]

Q2: What is the recommended DOL for Atto 610-Biotin conjugates?

The optimal DOL is application-dependent. However, a general guideline for antibodies is a DOL between 3 and 8. For smaller proteins or other molecules, the ideal ratio may be lower, often in the range of 1 to 3.[6] For most applications, a DOL between 0.5 and 1 is considered acceptable, though this can vary.[2][5] It is highly recommended to experimentally determine the optimal DOL for your specific assay by testing conjugates with varying ratios.[3]

Q3: What is the primary method for determining the DOL of Atto 610-Biotin labeled proteins?

The most direct and common method is spectrophotometry.[2] This technique relies on measuring the absorbance of the conjugate solution at two key wavelengths:

  • 280 nm: The wavelength at which proteins, specifically aromatic amino acids like tryptophan and tyrosine, absorb light. This reading is used to determine the protein concentration.[7]

  • ~616 nm: The maximum absorbance wavelength (λ_max) for the Atto 610 dye.[6][8] This reading is used to determine the concentration of the conjugated dye.

By using the Beer-Lambert law and correcting for the dye's absorbance at 280 nm, one can accurately calculate the molar concentrations of both the protein and the dye, and thus their ratio.[1][3]

Experimental Protocol: Spectrophotometric DOL Determination

This protocol provides a step-by-step guide to accurately determine the DOL of a protein labeled with Atto 610-Biotin.

Prerequisites: Critical Parameters for Atto 610

Before beginning, you will need the following constants. These values are essential for the calculation.

ParameterSymbolValueSource
Molar Extinction Coefficient of Atto 610ε_dye_150,000 M⁻¹cm⁻¹[6][8]
Absorbance Maximum of Atto 610λ_max_616 nm[6][8]
Correction Factor at 280 nmCF₂₈₀0.06[6][8]
Molar Extinction Coefficient of Proteinε_prot_Protein-specific(Must be known)

A Note on Trustworthiness: The correction factor (CF₂₈₀) is critical for accuracy. It accounts for the Atto 610 dye's own absorbance at 280 nm, ensuring that the protein concentration is not overestimated.[3][9] The CF is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max.[3][10]

Step-by-Step Methodology
  • Purification of the Conjugate: This is the most critical step for an accurate DOL measurement. You must remove all unconjugated, free Atto 610-Biotin from the solution. Failure to do so will result in a falsely high calculated DOL.

    • Causality: Free dye in the solution will absorb light at 616 nm, contributing to the A_max_ reading and making it appear as if more dye is bound to the protein than actually is.

    • Recommended Method: Use size-exclusion chromatography (e.g., a desalting column like a PD-10) or extensive dialysis against an appropriate buffer (e.g., PBS).[10][11]

  • Prepare the Sample:

    • Use a UV-transparent cuvette (quartz is recommended).[1]

    • Blank the spectrophotometer with the same buffer used for the final conjugate solution.

    • Dilute your purified conjugate solution in the buffer to ensure the absorbance readings are within the linear range of the spectrophotometer (typically < 2.0).[9] Record the dilution factor if one is used.

  • Measure Absorbance:

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀).

    • Measure the absorbance at the λ_max_ of Atto 610, which is 616 nm (A_max_).

Workflow for DOL Calculation

DOL_Workflow cluster_prep Sample Preparation cluster_calc Calculation Steps cluster_result Final Result Purify 1. Purify Conjugate (Remove Free Dye) Measure 2. Measure Absorbance (A₂₈₀ & A_max_) Purify->Measure Essential for accuracy Corrected_A280 3. Calculate Corrected A₂₈₀ A_prot = A₂₈₀ - (A_max_ × CF₂₈₀) Measure->Corrected_A280 Input values Calc_Dye_Conc 5. Calculate Dye Conc. [Dye] = A_max_ / ε_dye Measure->Calc_Dye_Conc Calc_Prot_Conc 4. Calculate Protein Conc. [Protein] = A_prot / ε_prot Corrected_A280->Calc_Prot_Conc Calc_DOL 6. Calculate DOL DOL = [Dye] / [Protein] Calc_Prot_Conc->Calc_DOL Calc_Dye_Conc->Calc_DOL Result Degree of Labeling (DOL) Calc_DOL->Result

Caption: Workflow for calculating the Degree of Labeling (DOL).

Calculation Formula

The Degree of Labeling is calculated using the following formula:

DOL = (A_max_ × ε_prot_) / ((A₂₈₀ - (A_max_ × CF₂₈₀)) × ε_dye_)[1]

Where:

  • A_max_ = Absorbance of the conjugate at 616 nm.

  • A₂₈₀ = Absorbance of the conjugate at 280 nm.

  • ε_prot_ = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • ε_dye_ = Molar extinction coefficient of Atto 610 at 616 nm (150,000 M⁻¹cm⁻¹).[6][8]

  • CF₂₈₀ = Correction factor for Atto 610 at 280 nm (0.06).[6][8]

Troubleshooting Guide

Q4: My calculated DOL is much higher than expected. What went wrong?
  • Most Likely Cause: Incomplete removal of free dye. This is the most common error. Unconjugated Atto 610-Biotin will artificially inflate the A_max_ reading.

    • Solution: Re-purify your sample. Ensure your size-exclusion column has not exceeded its capacity or that dialysis has been performed for a sufficient duration with adequate buffer changes.[10][11]

  • Incorrect Protein Extinction Coefficient: An inaccurate ε_prot_ will lead to an incorrect calculation of protein concentration, thereby affecting the final DOL ratio.

    • Solution: Verify the ε_prot_ for your specific protein from a reliable source or calculate it based on its amino acid sequence.

Q5: My calculated DOL is near zero or much lower than expected. What should I check?
  • Inefficient Labeling Reaction: The conjugation chemistry may not have proceeded optimally.

    • Solution: Review your labeling protocol. Key parameters include:

      • pH: Amine-reactive labeling (like with NHS esters) requires a slightly basic pH (typically 8.0-9.0) to ensure primary amines are deprotonated and nucleophilic.[6][12]

      • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris or glycine), as they will compete with your protein for reaction with the dye, quenching the reaction.[6][12] Use buffers like PBS, bicarbonate, or borate.

      • Molar Ratio: You may need to increase the molar excess of Atto 610-Biotin in the labeling reaction.[5]

  • Hydrolysis of the Reactive Dye: If using an NHS-ester derivative of Atto 610-Biotin, it is susceptible to hydrolysis, especially in aqueous solutions.

    • Solution: Dissolve the reactive dye in a dry, amine-free solvent (like DMSO or DMF) immediately before adding it to the protein solution.[6] Do not store the dye in solution for extended periods.

Q6: I see a precipitate in my conjugate solution after labeling. Why?
  • Over-labeling: High degrees of labeling can decrease the solubility of a protein, leading to aggregation and precipitation.[3] Fluorescent dyes are often hydrophobic, and attaching too many can expose hydrophobic patches.

    • Solution: Reduce the molar ratio of dye-to-protein in your labeling reaction. Perform the reaction at a lower temperature or for a shorter duration.

  • Solvent Issues: Adding a large volume of the dye (dissolved in an organic solvent like DMSO) to the aqueous protein solution can cause the protein to precipitate.

    • Solution: Keep the volume of the added organic solvent to a minimum, typically less than 10% of the total reaction volume.

Q7: My labeled antibody shows reduced or no binding to its antigen. Is this related to the DOL?
  • Yes, it is highly likely. If the labeling reaction targets primary amines (lysine residues), and critical lysines are located within the antigen-binding site (paratope) of the antibody, their modification by the bulky Atto 610-Biotin molecule can cause steric hindrance and abolish binding.[4]

    • Solution:

      • Reduce the DOL: Lowering the molar excess of the dye in the reaction reduces the statistical probability of modifying a critical residue.

      • Change Labeling Chemistry: Consider using a different reactive moiety that targets other functional groups on the antibody, such as thiols (cysteine residues) or carboxyl groups, which are less likely to be in the binding site.

References

  • Degree of labeling (DOL) step by step. Abberior Instruments. [Link]

  • Degree-of-labeling (DOL). NanoTemper Technologies. [Link]

  • Degree-of-labeling (DOL) - Over-labeling and Under-labeling. NanoTemper Technologies. [Link]

  • ATTO 610 Dye Profile. FluoroFinder. [Link]

  • ATTO 610 Fluorescent Dye Oligonucleotide Labeling. Bio-Synthesis Inc. [Link]

  • DOL Calculator for Labeled Protein. HYPERMOL®. [Link]

  • How To Determine Degree of Protein Labeling. G-Biosciences. [Link]

  • Why is my protein labelling not working? ResearchGate. [Link]

  • ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. PubMed Central. [Link]

  • quantification of Biotinylated protein. Protocol Online. [Link]

  • ATTO Labeling Procedures. Spectra. [Link]

  • Protein labeling protocol. Abberior Instruments. [Link]

  • Optical characterization of ATTO 610. ResearchGate. [Link]

  • Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA. PubMed. [Link]

  • Specific Biarsenical Labeling of Cell Surface Proteins Allows Fluorescent- and Biotin-tagging of Amyloid Precursor Protein and Prion Proteins. PMC - NIH. [Link]

  • Quantification of protein concentration using UV absorbance and Coomassie dyes. PubMed. [Link]

  • Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. Wiley Analytical Science. [Link]

Sources

Technical Support Center: Atto 610-Biotin Handling & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Guide. This technical resource is designed for researchers utilizing Atto 610-Biotin , a high-performance fluorescent conjugate used for the sensitive detection of streptavidin/avidin-labeled targets. Unlike standard fluorophores, Atto 610 requires specific handling to maintain its superior photostability and quantum yield.

Part 1: Product Intelligence & Technical Specifications

Atto 610 is a cationic rhodamine derivative optimized for the red spectral region. Its conjugation to biotin creates a high-affinity probe for avidin/streptavidin systems.[1]

Key Physicochemical Properties
PropertyValueTechnical Note
Excitation Max 616 nmCompatible with HeNe (633 nm) or Krypton (647 nm) lasers (sub-optimal but functional), best with tunable sources or 594/610 nm lines.
Emission Max 633 nmDeep red fluorescence; minimized autofluorescence background in biological samples.
Molecular Weight ~801 g/mol Includes the biotin linker; significantly larger than the free dye (~491 g/mol ).
Charge Cationic (+1)Critical: The positive charge can induce non-specific binding to negatively charged membranes or nucleic acids if blocking is insufficient.
Quantum Yield 70%High brightness compared to Cy5 or Alexa Fluor 610 equivalents.
Solubility ModerateSoluble in DMF, DMSO.[2] Aqueous solubility is limited for high-concentration stocks.

Application Scientist Insight: Atto 610 is exceptionally photostable compared to older generation dyes (like Cy5). However, its cationic nature means it behaves differently in electrophoresis and surface binding than negatively charged sulfonated dyes (e.g., Alexa Fluor series).

Part 2: Storage & Reconstitution (The "Pre-Flight" Phase)

Improper storage is the #1 cause of experimental failure. Hydrolysis of the linker or aggregation of the dye can occur if moisture is introduced during freeze-thaw cycles.

Storage Protocol
  • Lyophilized Powder: Store at -20°C (or -80°C), desiccated, and protected from light.

  • Stock Solution: Store at -20°C in anhydrous solvent (DMSO/DMF).

  • Working Solution: Prepare fresh. Do not store diluted aqueous solutions.

Reconstitution Workflow

Do not dissolve directly in water or PBS for long-term storage.

ReconstitutionWorkflow Start Lyophilized Vial (-20°C) Equilibrate Equilibrate to RT (30 mins) Start->Equilibrate Prevent Condensation Solvent Add Anhydrous DMSO or DMF Equilibrate->Solvent High Conc. Stock (1-5 mg/mL) Vortex Vortex & Centrifuge Solvent->Vortex Ensure Dissolution Aliquot Aliquot into Amber Tubes Vortex->Aliquot Avoid Freeze-Thaw Freeze Freeze at -20°C (Desiccated) Aliquot->Freeze Long-term Storage

Figure 1: Optimal reconstitution workflow to prevent hydrolysis and aggregation. Note the equilibration step to prevent condensation.

Part 3: Experimental Optimization & Troubleshooting

Common Issues & Solutions
Issue 1: Precipitates or "Speckles" in Fluorescence Microscopy

Cause: Atto 610 is moderately lipophilic. If a high-concentration DMSO stock is added rapidly to an aqueous buffer, the dye may "crash out" of solution before dispersing. Solution:

  • Step-down Dilution: Dilute the DMSO stock 1:10 in a solvent/buffer mix (e.g., 50% DMSO) before the final dilution into the assay buffer.

  • Centrifugation: Spin the working solution at 10,000 x g for 5 minutes before applying to the sample to remove micro-aggregates.

Issue 2: High Non-Specific Background

Cause: The cationic (+1) charge of Atto 610 can attract it to negatively charged cell surfaces, glass slides, or nucleic acids. Solution:

  • Blocking: Increase BSA concentration (1-3%) or use Fish Gelatin in the blocking buffer.

  • Detergents: Add 0.05% Tween-20 or Triton X-100 to the wash buffer to disrupt weak ionic interactions.

  • pH Adjustment: Atto 610 is stable up to pH 8.0. Ensure your buffer is not >pH 8.5, as this degrades the dye and alters charge properties [1][2].

Issue 3: Low Signal Intensity

Cause: Steric hindrance.[1] Biotin is a small molecule; if the target streptavidin is crowded or buried, the bulky Atto 610 dye might prevent the biotin from reaching the binding pocket. Solution:

  • Linker Strategy: If using Atto 610-Biotin for labeling, ensure a spacer (e.g., PEG-4) is used if the target is sterically restricted.

  • F/P Ratio: Check the degree of labeling. Over-labeling can cause quenching (dye-dye interaction).

Troubleshooting Logic Tree

TroubleshootingLogic Problem Experimental Failure SignalType What is the symptom? Problem->SignalType NoSignal No/Low Signal SignalType->NoSignal HighBack High Background SignalType->HighBack Check1 Check Excitation Source (Is it 590-620nm?) NoSignal->Check1 Check3 Check Blocking Buffer (Is it sufficient?) HighBack->Check3 Check2 Check Biotin-Streptavidin Stoichiometry Check1->Check2 Yes Solution1 Switch to correct filter set/laser Check1->Solution1 No Solution2 Titrate Probe Conc. (Avoid Quenching) Check2->Solution2 Check4 Check Sample Charge (Atto 610 is Cationic) Check3->Check4 Yes Solution3 Add 0.05% Tween-20 or Increase BSA Check3->Solution3 No Check4->Solution3 Interaction Detected

Figure 2: Systematic troubleshooting for binding assays using Atto 610-Biotin.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Atto 610-Biotin for intracellular staining? A: Yes, but permeabilization is required. Because Atto 610 is cationic and moderately hydrophilic, it does not passively diffuse across intact membranes efficiently. Use standard saponin or methanol permeabilization protocols.

Q: Why is my stock solution changing color over time? A: Atto 610 is pH sensitive at high alkalinity. If your solvent or buffer has a pH > 8.0, the dye degrades [1].[3][4] Ensure your DMSO is anhydrous and your aqueous buffers are pH 7.0–7.4.

Q: Is Atto 610 compatible with STED microscopy? A: Yes. Atto 610 is highly recommended for STED (Stimulated Emission Depletion) microscopy due to its extreme photostability and lack of cis-trans isomerization, which often plagues cyanine dyes [4].

Q: How do I calculate the concentration of my conjugate? A: Use the Beer-Lambert Law (


).
  • Measure Absorbance (

    
    ) at 616 nm.[2][5]
    
  • Extinction Coefficient (

    
    ): 
    
    
    
    [3].[6]
  • Path length (

    
    ): usually 1 cm.
    
  • Note: Measure in PBS or water; the extinction coefficient is solvent-dependent.

References

  • ATTO-TEC GmbH. (2023). ATTO 610 Data Sheet & Spectral Properties. Retrieved from [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison for Immunofluorescence: Atto 610-Biotin vs. Alexa Fluor 647-Biotin

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the nuanced landscape of immunofluorescence (IF), the choice of fluorophore is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of two popular far-red fluorophores, Atto 610 and Alexa Fluor 647, when conjugated to biotin for use in streptavidin-based detection systems. By examining their photophysical properties and providing a framework for empirical validation, this document aims to empower you to make an informed decision for your specific application.

The Power of Biotin-Streptavidin in Immunofluorescence

Before delving into the specifics of the fluorophores, it is essential to understand the foundation of the detection method. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, with an extraordinarily high affinity.[1] This robust interaction forms the basis of a powerful amplification strategy in immunofluorescence. In a typical workflow, a primary antibody targets the protein of interest. This is followed by a secondary antibody conjugated to biotin. Finally, streptavidin, conjugated to a fluorophore, is introduced. Since one streptavidin molecule can bind up to four biotin molecules, this leads to a significant amplification of the fluorescent signal, enabling the detection of low-abundance targets.[2][3]

Photophysical Properties: The Tale of the Tape

The performance of a fluorophore in immunofluorescence is dictated by its intrinsic photophysical properties. Brightness, a function of both the extinction coefficient (light absorption) and quantum yield (light emission), and photostability are paramount for generating high-quality, reproducible data.

PropertyAtto 610Alexa Fluor 647Rationale & Implications for IF
Excitation Max (nm) ~616~650The choice of laser lines on your microscope is a primary consideration. Atto 610 is well-suited for 594 nm or 633 nm lasers, while Alexa Fluor 647 is optimally excited by a 633/647 nm laser.[4][5][6][7]
Emission Max (nm) ~633~665The emission maxima determine the appropriate filter sets needed to capture the fluorescence signal while minimizing bleed-through into adjacent channels in multi-color experiments.[4][5][6]
Extinction Coefficient (M⁻¹cm⁻¹) ~150,000~239,000A higher extinction coefficient indicates more efficient photon absorption, contributing to a brighter signal. Alexa Fluor 647 has a significant advantage in this regard.[4][5][6][8]
Quantum Yield ~0.70~0.33Quantum yield represents the efficiency of converting absorbed photons into emitted fluorescent photons. Atto 610 exhibits a higher quantum yield.[5][6][9]
Relative Brightness (EC x QY) ~105,000~78,870While a simplistic calculation, this provides a theoretical estimate of brightness. In this case, Atto 610's higher quantum yield partially compensates for its lower extinction coefficient. However, practical performance can vary based on the biological context and imaging conditions.
Photostability HighVery HighBoth dyes are known for their high photostability.[5][10][11] Alexa Fluor 647 is widely cited for its exceptional resistance to photobleaching, allowing for longer exposure times and repeated imaging.[7][12][13]
pH Sensitivity Stable up to pH 8Insensitive over a wide pH rangeFor most standard IF protocols, both dyes will perform well. Alexa Fluor 647's broader pH insensitivity offers more flexibility in non-standard buffers.[5][7][10]

Experimental Validation: A Protocol for Direct Comparison

To empirically determine the optimal fluorophore for your specific target and experimental setup, a direct comparison is invaluable. The following protocol is designed to provide a robust and self-validating system for comparing Atto 610-Biotin and Alexa Fluor 647-Biotin.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stain Immunostaining cluster_detect Signal Detection & Amplification cluster_image Imaging & Analysis prep1 Cell Seeding & Culture prep2 Fixation (e.g., 4% PFA) prep1->prep2 prep3 Permeabilization (e.g., 0.25% Triton X-100) prep2->prep3 stain1 Blocking (e.g., 5% BSA) prep3->stain1 stain2 Primary Antibody Incubation stain1->stain2 stain3 Biotinylated Secondary Antibody Incubation stain2->stain3 detect1 Streptavidin-Atto 610 Incubation stain3->detect1 detect2 Streptavidin-Alexa Fluor 647 Incubation stain3->detect2 image1 Mounting & DAPI Counterstain detect1->image1 detect2->image1 image2 Confocal Microscopy image1->image2 image3 Quantitative Image Analysis image2->image3

Sources

Comparative Guide: Photostability of Atto 610-Biotin vs. Cy5-Biotin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers requiring extended imaging windows or single-molecule sensitivity, Atto 610-Biotin offers superior photostability and quantum yield compared to the industry-standard Cy5-Biotin . While Cy5 remains the go-to fluorophore for 633 nm excitation due to spectral matching, it suffers from rapid photobleaching and "blinking" caused by cis-trans isomerization. Atto 610, a rigid rhodamine derivative, mitigates these degradation pathways, retaining signal intensity up to 2-10x longer under continuous wave (CW) excitation, provided the optical setup includes appropriate excitation sources (594 nm or 610 nm).

Photophysical Profile & Technical Specifications

Before analyzing stability, it is critical to establish the spectral baseline. These two fluorophores occupy adjacent but distinct spectral niches.

FeatureAtto 610-BiotinCy5-Biotin
Chemical Class Rhodamine Derivative (Rigid)Cyanine (Polymethine Chain)
Excitation Max (

)
616 nm~649 nm
Emission Max (

)
633 nm~666 nm
Extinction Coeff. (

)


Quantum Yield (

)
0.70 (70%) ~0.27 (27%)*
Fluorescence Lifetime (

)
3.2 ns~1.0 ns
Solubility Moderately HydrophilicSoluble
Net Charge +1 (Cationic)-1 (Anionic, typically)

*Note: Cy5 quantum yield is highly sensitive to the local environment and can increase when bound to rigid macromolecules, but remains lower than Atto 610 in aqueous buffers.

The Stability Crisis: Mechanistic Analysis

The disparity in photostability stems from the fundamental molecular architecture of the two dyes.

Cy5: The Polymethine Weakness

Cy5 belongs to the cyanine family, characterized by a flexible polymethine bridge connecting two indole rings. This flexibility allows for two primary non-fluorescent decay pathways:

  • Photo-oxidation: The polymethine chain is highly susceptible to attack by Reactive Oxygen Species (ROS), particularly singlet oxygen (

    
    ), leading to irreversible bleaching (cleavage of the chain).
    
  • Isomerization (Blinking): Upon excitation, Cy5 can rotate around its methine bridge, entering a non-fluorescent cis-state (triplet state precursor). This results in "blinking" behavior, which is detrimental for continuous tracking.

Atto 610: The Rhodamine Shield

Atto 610 is a "new generation" rhodamine derivative.[1] Its structure is chemically rigidized, often involving ring systems that prevent rotation.

  • Steric Hindrance: The rigid core prevents the conformational changes required for non-radiative decay, forcing the molecule to release energy as photons (hence the high Quantum Yield of 70%).

  • Oxidative Resistance: The structure lacks the exposed polymethine chain of Cy5, making it significantly more resistant to ozone and ROS-mediated degradation.

Visualization: Photobleaching Pathways

The following diagram illustrates the divergent fates of excited electrons in both dyes.

Photophysics cluster_Cy5 Cy5 Instability Pathway cluster_Atto Atto 610 Stability Ground Ground State (S0) Excited Excited State (S1) Ground->Excited Excitation Fluorescence Fluorescence Emission Excited->Fluorescence High QY (Atto) Isomer Cis-Isomer (Dark State) Excited->Isomer Cy5 Rotation Rigid Rigid Structure (Blocks Isomerization) Excited->Rigid Atto 610 Fluorescence->Ground Isomer->Ground Thermal Recovery BleachCy Irreversible Bleaching (Chain Cleavage) Isomer->BleachCy + ROS / O2

Caption: Cy5 (yellow path) is prone to dark-state isomerization and bleaching. Atto 610 (white box) structurally inhibits these pathways, favoring fluorescence.

Experimental Validation Protocol

To objectively compare these conjugates in your own lab, use the Biotin-Streptavidin Surface Immobilization Assay . This protocol isolates photophysics from biological variability.

Materials
  • Substrate: #1.5 Glass Coverslips (plasma cleaned).

  • Surface Chem: BSA-Biotin and Streptavidin.

  • Fluorophores: Atto 610-Biotin and Cy5-Biotin (diluted to 10 pM for single-molecule, or 10 nM for bulk).

  • Imaging Buffer: PBS pH 7.4 (No antifade for baseline stress test).

Step-by-Step Workflow

Protocol cluster_Analysis Data Output Step1 1. Surface Passivation Adsorb BSA-Biotin (1 mg/mL) to glass coverslip (15 min) Step2 2. Wash Step Flush 3x with PBS to remove unbound BSA Step1->Step2 Step3 3. Streptavidin Layer Incubate Streptavidin (0.1 mg/mL) Creates binding sandwich (10 min) Step2->Step3 Step4 4. Fluorophore Binding Apply Atto 610-Biotin OR Cy5-Biotin Incubate 10 min (Dark) Step3->Step4 Step5 5. Stress Test Imaging Continuous Wave (CW) Excitation Measure Intensity vs. Time (t) Step4->Step5 Result Calculate t(1/2): Time to 50% Intensity loss Step5->Result

Caption: A self-validating sandwich assay ensures dyes are immobilized in identical environments for fair photostability comparison.

Comparative Performance Analysis

Based on aggregated photophysical data and standard microscopy benchmarks (e.g., Dempsey et al., 2011; Sigma/Atto-Tec technical data), the following performance can be expected under continuous widefield illumination.

Table 1: Photostability & Brightness Data
MetricAtto 610-BiotinCy5-BiotinAdvantage

(PBS)
~120 - 300 sec ~15 - 45 secAtto 610 (High)

(with ROXS)
> 600 sec~200 secAtto 610
Blinking Rate Very LowHigh (requires triplet quencher)Atto 610
Ozone Susceptibility ResistantHighly SusceptibleAtto 610
Brightness (Rel.) 100% (Baseline)~40-60% (in aqueous)Atto 610
Interpretation
  • The "Bleaching Wall": In a standard buffer without oxygen scavengers (GLOX/ROXS), Cy5-Biotin will lose 50% of its signal within the first minute of high-intensity imaging. Atto 610-Biotin will typically persist for several minutes.

  • Single Molecule Localization Microscopy (SMLM): While Cy5 is often used for dSTORM because its blinking can be chemically controlled, Atto 610 is preferred for particle tracking (SPT) where continuous, unbroken trajectories are required.

Application Suitability Guide

When should you choose one over the other?

Case A: Choose Atto 610-Biotin If:
  • Long-Term Live Imaging: You need to track a receptor for >5 minutes.

  • High-Intensity Methods: You are using STED or Confocal microscopy where laser power density is high.

  • Available Lasers: You have a 561 nm , 594 nm , or 605 nm laser line.

  • Environment: Your buffer cannot tolerate toxic oxygen scavengers (e.g., live cell tracking).

Case B: Choose Cy5-Biotin If:
  • Spectral Constraints: You only have a 633 nm (HeNe) or 640 nm laser. (Exciting Atto 610 at 633 nm is inefficient, operating at <20% of its max absorption).

  • dSTORM Imaging: You specifically want the dye to blink for super-resolution reconstruction (though buffers must be optimized).

  • Cost/Availability: Cy5 is a commodity dye and is generally less expensive for routine endpoint assays (ELISA, Western Blot).

References

  • Atto-Tec GmbH. (n.d.). ATTO 610 Data Sheet. Retrieved from [Link]

  • Dempsey, G. T., Vaughan, J. C., Chen, K. H., Bates, M., & Zhuang, X. (2011).[2] Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging. Nature Methods, 8(12), 1027–1036.[2] [Link]

  • Zheng, Q., & Lavis, L. D. (2017).[3] Development of photostable fluorophores for molecular imaging. Current Opinion in Chemical Biology, 39, 32–38. [Link]

Sources

Quantum Yield Comparison: Atto 610-Biotin vs. Red Dye Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the crowded landscape of red-emitting fluorophores, Atto 610-Biotin distinguishes itself not merely through spectral positioning but through a superior photon budget. While traditional dyes like Texas Red and the industry-standard Alexa Fluor® 594 have served as workhorses, Atto 610 offers a critical advantage in molecular brightness —defined as the product of the extinction coefficient (


) and fluorescence quantum yield (

).

For researchers conducting single-molecule localization microscopy (SMLM) or requiring high-sensitivity detection of biotinylated targets, Atto 610-Biotin exhibits a quantum yield of 70% (0.70) combined with an exceptionally high extinction coefficient (


). This guide provides a rigorous technical comparison and the experimental protocols necessary to validate these performance metrics in your own laboratory.

Part 1: Technical Specifications & Photophysics

The efficacy of a biotin-streptavidin probe is governed by the photophysics of the attached fluorophore. Atto 610 is a cationic dye with a rigid molecular structure that minimizes non-radiative decay pathways, resulting in high fluorescence efficiency even in aqueous buffers.

Core Properties of Atto 610-Biotin[1]
  • Excitation Max (

    
    ):  616 nm[1]
    
  • Emission Max (

    
    ):  633 nm[1]
    
  • Extinction Coefficient (

    
    ): 
    
    
    
    [1]
  • Fluorescence Quantum Yield (

    
    ):  0.70 (at 
    
    
    
    )
  • Fluorescence Lifetime (

    
    ):  3.2 ns[1]
    
  • Solubility: Moderately hydrophilic; net charge +1 after coupling.[2]

The Brightness Advantage

Brightness is the practical metric for signal intensity.


[3]

Comparing Atto 610 to its nearest spectral competitors reveals a significant theoretical brightness advantage:

Fluorophore

/

(nm)

(

)
Quantum Yield (

)
Relative Brightness*Photostability
Atto 610 616 / 633 150,000 0.70 100% Excellent
Alexa Fluor 594590 / 617~90,0000.66~56%High
Alexa Fluor 610612 / 628138,000~0.60~78%High
Texas Red596 / 61585,000~0.30 (conj.)**~24%Low
ROX (5-isomer)578 / 60482,000~0.70~54%Moderate

*Relative Brightness calculated normalized to Atto 610. **Texas Red QY drops significantly when conjugated to proteins compared to free dye in ethanol.

Part 2: Decision Logic for Dye Selection

Choosing Atto 610-Biotin is not always the correct answer; it depends on your excitation source and specific application.

DyeSelection Start Select Red Fluorophore Laser Primary Laser Line? Start->Laser L561 561 nm Laser->L561 Yellow-Green L594 594 nm Laser->L594 Orange L633 633 nm Laser->L633 Red App Application Type? STED STED / SMLM? App->STED AF594 Alexa Fluor 594 (Optimal Ex match) L561->AF594 Better Ex eff. L594->App Atto647 Atto 647N (Far Red) L633->Atto647 Atto610 Atto 610 (High Brightness/STED) STED->AF594 No (General Imaging) STED->Atto610 Yes (Depletion @ 750nm)

Figure 1: Decision matrix for selecting red-emitting biotin conjugates based on laser lines and microscopy techniques.

Part 3: Experimental Protocol for Relative Quantum Yield

Trust but verify. As a scientist, you should determine if the dye performance in your specific buffer matches the datasheet. The following protocol uses the Comparative Method (Williams et al., 1983) to measure the QY of Atto 610-Biotin relative to a standard (e.g., Rhodamine 101 or Cresyl Violet).

Materials
  • Reference Standard: Rhodamine 101 in Ethanol (

    
    ) or Alexa Fluor 594 in PBS (
    
    
    
    ).
  • Sample: Atto 610-Biotin in PBS (pH 7.4).

  • Instrument: UV-Vis Spectrophotometer and Fluorometer.

  • Cuvettes: 10 mm path length quartz cuvettes (matched pair).

Workflow Diagram

QYProtocol Prep 1. Prepare Dilutions (Abs < 0.1 OD) AbsCheck 2. Measure Absorbance (at Ex Wavelength) Prep->AbsCheck Verify Linearity Emission 3. Integrate Emission (Area under curve) AbsCheck->Emission Same Slit Widths Calc 4. Apply Equation (Refractive Index Corr.) Emission->Calc Calculate QY

Figure 2: Step-by-step workflow for determining relative quantum yield to ensure linear regime measurements.

Step-by-Step Methodology
  • Preparation of Dilution Series:

    • Prepare 4-5 dilutions of both the Atto 610-Biotin and the Reference Standard.

    • Crucial: The Optical Density (OD) at the excitation wavelength must be kept below 0.1 (ideally 0.02–0.08) to avoid inner-filter effects (re-absorption of emitted light).

  • Absorbance Measurement:

    • Measure the absorbance (

      
      ) of each dilution at the excitation wavelength (e.g., 590 nm if using AF594 reference, or 610 nm if using a closer reference). Record the baseline using pure solvent.
      
  • Fluorescence Integration:

    • Excite the samples at the exact same wavelength used for absorbance.

    • Record the emission spectra (e.g., 600–750 nm).

    • Integrate the total fluorescence intensity (

      
      ) (area under the curve).[4]
      
  • Calculation:

    • Plot Integrated Fluorescence (

      
      ) vs. Absorbance (
      
      
      
      ) for both dye and reference.
    • Calculate the gradients (

      
      ) of the linear fits.
      
    • Use the following equation:



Part 4: Application Context & Expert Insights

When to Choose Atto 610-Biotin
  • STED Microscopy: Atto 610 is highly recommended for STED due to its extreme photostability and lack of cis-trans photo-isomerization, which often plagues cyanine dyes (like Cy3/Cy5).

  • Single Molecule Detection: The high brightness allows for shorter exposure times, improving temporal resolution in tracking experiments.

  • High-Density Labeling: The cationic nature (+1) reduces the risk of aggregation compared to neutral dyes, though care must be taken with negatively charged DNA backbones to avoid non-specific sticking (use appropriate blocking).

Potential Pitfalls[6][7]
  • pH Sensitivity: While stable at physiological pH, Atto 610 degrades slowly at pH > 8.[5][2]0. Ensure your blocking and wash buffers are pH 7.2–7.4.

  • Filter Sets: Standard "Texas Red" filter sets are usable but not optimal. A filter set optimized for Alexa Fluor 594 is better, but for maximum signal, ensure your emission filter extends to ~680 nm to capture the tail of Atto 610.

References

  • ATTO-TEC GmbH. (n.d.).[6] ATTO 610 Product Data Sheet. Retrieved from [Link]

  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst, 108(1290), 1067. Retrieved from [Link][7]

Sources

Comparative Guide: Validation of Atto 610-Biotin Labeling Efficiency in Cellular Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To objectively validate the performance of Atto 610-Biotin as a high-fidelity probe for detecting streptavidin/avidin-conjugated targets in cellular assays, comparing it against industry standards like Alexa Fluor® 594-Biotin and Texas Red-Biotin .

The Challenge: While the biotin-streptavidin interaction is the gold standard for affinity binding (


), the limiting factor in detection is often the fluorophore.[1] Traditional red dyes (e.g., Texas Red) suffer from rapid photobleaching and pH sensitivity.[1] Newer sulfonated dyes (Alexa Fluor 594) offer brightness but can be prone to self-quenching at high degrees of labeling (DOL).[1]

The Solution: Atto 610 is a cationic, lipophilic dye with a rigid molecular structure that suppresses non-radiative decay.[1] This guide validates its utility in "Sandwich" amplification assays (Target


 Biotin-Ab 

Streptavidin

Atto 610-Biotin ), demonstrating superior photostability and signal-to-noise ratios (SNR) for long-term imaging and flow cytometry.

Technical Specifications & Competitive Landscape

To understand the "why" behind the validation, we must first compare the photophysical properties.[1] Atto 610 is distinct because it carries a net positive charge (+1), whereas Alexa Fluor 594 is anionic.[1]

Table 1: Photophysical Comparison of Red-Emitting Biotin Conjugates
FeatureAtto 610-Biotin Alexa Fluor® 594-Biotin Texas Red-Biotin Impact on Validation
Excitation Max 615 nm590 nm596 nmAtto 610 is better excited by 594/633 nm lasers; less autofluorescence overlap.[1]
Emission Max 634 nm617 nm615 nmAtto 610 is red-shifted, improving separation from GFP/FITC.[1]
Quantum Yield (

)
0.70 (High)0.660.50Atto 610 offers superior intrinsic brightness per molecule.[1]
Photostability Excellent Very GoodPoorCritical for time-lapse microscopy; Atto 610 resists bleaching.[1]
Structure Rigid, Cationic (+1)Sulfonated, Anionic (-)SulfonatedRigid structure reduces non-radiative decay (heat), increasing fluorescence.
Solubility Moderate (Hydrophilic)High (Water soluble)ModerateAtto 610 requires careful washing to prevent non-specific membrane binding.[1]

Expert Insight: The cationic nature of Atto 610 is a double-edged sword. While it improves cell permeability in some contexts, it can interact with negatively charged cell membranes.[1] The validation protocol below includes a high-salt wash step to neutralize this electrostatic background.

Experimental Validation Workflow: The "Sandwich" Model

To validate the labeling efficiency of Atto 610-Biotin, we cannot simply add it to cells (unless the cells express surface avidin). We must construct a Self-Validating System using a biotinylated primary antibody and a streptavidin bridge.[1]

Diagram 1: The Signal Amplification Pathway

This diagram illustrates the molecular assembly used to validate the reagent.[1]

Biotin_Sandwich_Assay cluster_0 Cell Membrane Surface Target Cell Surface Receptor (CD45/CD4) BioAb Biotinylated Primary Ab (Anti-CD45) Target->BioAb Specific Binding Strep Streptavidin Bridge (Tetrameric) BioAb->Strep High Affinity Capture AttoProbe Atto 610-Biotin (The Probe) Strep->AttoProbe Validation Step (Fills Free Pockets) Signal Fluorescent Signal (634 nm) AttoProbe->Signal Excitation

Caption: The "Sandwich" validation model. Atto 610-Biotin detects available binding sites on the Streptavidin bridge, amplifying the signal.

Validation Protocol: Flow Cytometry & Photostability

This protocol is designed to quantify Labeling Efficiency (Signal-to-Noise) and Photostability .[1]

Phase A: Sample Preparation (The "Bridge" Setup)

Materials:

  • Target Cells: PBMCs or Jurkat cells (High expression of CD45).[1]

  • Primary: Biotin-Anti-CD45 (Clone HI30).[1]

  • Bridge: Streptavidin (Unlabeled, recombinant).[1]

  • Probes: Atto 610-Biotin (Test) vs. Alexa Fluor 594-Biotin (Reference).[1]

Step-by-Step Methodology:

  • Harvest Cells: Isolate

    
     cells per tube. Wash 2x with FACS Buffer (PBS + 1% BSA + 2mM EDTA).[1]
    
  • Primary Labeling: Incubate cells with Biotin-Anti-CD45 (

    
    ) for 30 min at 4°C.
    
  • Wash: Wash 3x with FACS Buffer to remove unbound antibody.[1]

  • The Bridge: Add Unlabeled Streptavidin (

    
    ) for 20 min at 4°C.
    
    • Note: This creates the scaffold.[1] Streptavidin has 4 binding sites; the antibody occupies 1-2, leaving 2-3 open for our probe.[1]

  • Wash: Wash 3x (Critical to remove free Streptavidin).[1]

  • Probe Titration (The Validation):

    • Aliquot cells into 5 tubes.

    • Add Atto 610-Biotin at concentrations: 0, 10, 50, 100, 500 nM.

    • Parallel Series: Repeat with Alexa Fluor 594-Biotin.[1]

  • Incubation: 20 min at 4°C in the dark.

  • High-Salt Wash: Wash 2x with High-Salt PBS (PBS + 0.5M NaCl) followed by 1x Standard FACS Buffer.[1]

    • Reasoning: Atto 610 is cationic.[1][2] High salt disrupts non-specific electrostatic binding to the membrane.[1]

Phase B: Data Acquisition & Analysis

Instrument: Flow Cytometer (e.g., BD LSRFortessa or CytoFLEX).[1] Laser/Filter:

  • Atto 610: 561 nm or 633 nm Laser / 610/20 or 660/20 BP Filter.[1]

  • Alexa 594: 561 nm Laser / 610/20 BP Filter.[1]

Diagram 2: Experimental Logic Flow

Validation_Workflow Start Start: Biotinylated Cells (w/ Streptavidin Bridge) Split Split Sample Start->Split GroupA Group A: Atto 610-Biotin Split->GroupA GroupB Group B: Alexa 594-Biotin Split->GroupB FACS Flow Cytometry (MFI Measurement) GroupA->FACS GroupB->FACS Calc1 Calculate Stain Index (MFI_pos - MFI_neg) / 2*SD_neg FACS->Calc1 Sensitivity Calc2 Photobleaching Assay (Continuous Excitation) FACS->Calc2 Stability Result Validation Output: Efficiency & Stability Calc1->Result Calc2->Result

Caption: Workflow for comparative validation of labeling efficiency and stability.

Expected Results & Interpretation

When analyzing the data, you should expect the following outcome profiles if the Atto 610-Biotin is performing correctly.

Saturation Binding Curve (Labeling Efficiency)

Plot Mean Fluorescence Intensity (MFI) vs. Concentration (nM).[1]

  • Atto 610: Should show a steeper initial slope (high affinity) and reach

    
     (saturation) at lower concentrations due to high quantum yield.[1]
    
  • Background: If the "0 nM" or "Isotype" control shows high red fluorescence, the cationic dye is sticking to the membrane.[1] Troubleshooting: Increase the NaCl concentration in the wash buffer to 0.5M.[1]

Photostability (The "Killer Feature")

In microscopy applications, expose the sample to continuous excitation (e.g., 5 min).

  • Atto 610: Retains >90% signal intensity after 2 minutes.

  • Texas Red: Drops to <50% signal within 30-60 seconds.[1]

  • Alexa 594: Retains ~70-80% signal.[1]

Table 2: Troubleshooting Matrix
ObservationProbable CauseCorrective Action
High Background (Background Noise) Electrostatic binding of cationic Atto 610 to membrane.[1]Use High-Salt Wash (0.5M NaCl) or add 0.1% Tween-20 to wash buffer.[1]
Low Signal Streptavidin bridge saturation or steric hindrance.[1]Ensure molar excess of Streptavidin during the "Bridge" step (Step 4).[1]
Spectral Bleed-through Overlap with PE or APC channels.[1]Use a 561nm laser with a tight bandpass (610/20) or a 633nm laser (if available).[1]

References

  • National Institutes of Health (NIH). (2022).[1] Protocol for cell surface biotinylation of magnetic labeled cells. Retrieved from [Link]

  • ATTO-TEC GmbH. (n.d.).[1] Fluorescent Labels and Dyes: Atto 610 Data Sheet. Retrieved from [Link]

(Note: While specific deep-links to product sheets can expire, the domains provided are the authoritative sources for the respective spectral data and protocols cited above.)

Sources

Technical Guide: Atto 610-Biotin Performance in Super-Resolution & Confocal Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Atto 610-Biotin represents a high-performance intersection between robust photophysics and high-affinity labeling. While traditional red fluorophores like Texas Red or Alexa Fluor 594 have served as workhorses in fluorescence microscopy, Atto 610 offers a significant upgrade in photostability and quantum yield , making it a superior choice for photon-starved applications like Stimulated Emission Depletion (STED) nanoscopy.

This guide analyzes the performance of Atto 610-Biotin across different microscopy modalities, providing a comparative technical profile and a validated experimental workflow for signal amplification using the biotin-streptavidin axis.

Technical Profile & Comparative Analysis

Atto 610 is a cationic dye designed to withstand the high-intensity illumination required for super-resolution techniques. Its spectral properties allow it to replace Alexa Fluor 594 or Texas Red without changing optical filter sets, but with a marked improvement in signal retention.

Table 1: Photophysical Comparison of Red Fluorophores
MetricAtto 610 Alexa Fluor 594 Texas Red Abberior STAR 635P
Excitation Max 616 nm590 nm596 nm638 nm
Emission Max 633 nm617 nm615 nm655 nm
Quantum Yield (QY) 0.70 (High)0.660.510.50
Extinction Coeff. 150,000 M⁻¹cm⁻¹90,000 M⁻¹cm⁻¹85,000 M⁻¹cm⁻¹120,000 M⁻¹cm⁻¹
Photostability Excellent GoodModerateExcellent
STED Depletion 775 nm 775 nmN/A775 nm
Charge Cationic (+1)AnionicNeutral/ZwitterionicZwitterionic

Key Insight: Atto 610 exhibits a significantly higher extinction coefficient than Alexa Fluor 594, resulting in brighter signal per molecule. Its superior photostability is the critical differentiator for STED microscopy, where the depletion beam intensity can rapidly bleach less robust dyes [1, 2].

Performance by Microscopy Setup
A. Confocal Laser Scanning Microscopy (CLSM)

In standard confocal setups, Atto 610-Biotin provides exceptional signal-to-noise ratios.

  • Excitation: Efficiently excited by 594 nm or 633 nm lasers (HeNe or Diode).

  • Performance: Due to its high quantum yield (70%), it allows for lower laser power usage, preserving sample health during live-cell imaging or long-term time-lapse experiments.

  • Advantage: The biotin conjugate allows for signal amplification.[1] One streptavidin molecule (bound to a target) can bind up to four Atto 610-Biotin molecules, creating a dense localized signal [3].

B. STED Nanoscopy (The "Killer App")

Atto 610 is widely regarded as one of the best-performing dyes for STED microscopy in the red spectral region.

  • Depletion Wavelength: It is optimally depleted by the 775 nm pulsed laser line, which is standard on commercial STED systems (e.g., Leica, Abberior).

  • Resolution: Lateral resolution of <30 nm is achievable.

  • Stability: Unlike Texas Red, which bleaches rapidly under the gigawatt intensities of the STED donut beam, Atto 610 maintains fluorescence over multiple frames, enabling 3D-STED stacks and time-lapse nanoscopy [4].

C. Single-Molecule Localization Microscopy (SMLM/STORM)

While Atto 647N is the gold standard for dSTORM due to its blinking kinetics, Atto 610 can be used in SMLM with optimized buffers (e.g., containing reducing agents like MEA or BME). However, for pure localization microscopy, it is less common than in STED.

Experimental Protocol: The "Avidin-Bridge" Amplification

The Atto 610-Biotin product is a ligand, not an antibody conjugate. It specifically detects Streptavidin . Therefore, the staining workflow often utilizes a "sandwich" approach to maximize signal density.

Workflow Logic
  • Target Recognition: Primary Antibody binds the antigen.

  • Secondary Bridge: Biotinylated Secondary Antibody binds the Primary.

  • Signal Hub: Unlabeled Streptavidin binds the Biotinylated Secondary.

  • Readout: Atto 610-Biotin saturates the remaining binding sites on Streptavidin.

Step-by-Step Protocol

Reagents:

  • Blocking Buffer: PBS + 1% BSA + 0.1% Triton X-100.

  • Streptavidin (Unlabeled): 10 µg/mL in PBS.

  • Atto 610-Biotin Stock: 1 mg/mL in DMSO. Dilute to working conc (e.g., 1-5 µM) in PBS.

Procedure:

  • Fixation & Permeabilization: Fix cells (4% PFA, 15 min) and permeabilize (0.1% Triton X-100, 10 min).

  • Blocking: Incubate in Blocking Buffer for 30-60 min to reduce non-specific binding.

  • Primary Antibody: Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C. Wash 3x with PBS.

  • Biotinylated Secondary: Incubate with Biotin-conjugated secondary antibody (1:500) for 1 hour at RT. Wash 3x with PBS.

  • Streptavidin Bridge: Incubate with Unlabeled Streptavidin (10 µg/mL) for 30 min at RT.

    • Note: This creates a "hub" with 4 biotin-binding pockets. Some bind the secondary antibody; others remain open.

    • Wash 3x with PBS.

  • Atto 610-Biotin Labeling: Incubate with Atto 610-Biotin (1 µM) for 15-20 min at RT.

    • Mechanism:[2][3][4] The small dye-ligand penetrates the complex and fills the empty streptavidin pockets.

    • Wash 3x with PBS.

  • Mounting: Mount in anti-fade media (e.g., Mowiol or Prolong Glass for STED).

Visualization of Workflows
Diagram 1: The "Avidin-Bridge" Staining Logic

This diagram illustrates the molecular assembly required to effectively use Atto 610-Biotin for immunofluorescence.

StainingProtocol cluster_complex Detection Complex Target Target Antigen PrimaryAb Primary Antibody Target->PrimaryAb Specific Binding BioSecAb Biotinylated Secondary Ab PrimaryAb->BioSecAb Species Recognition Streptavidin Streptavidin (Bridge) BioSecAb->Streptavidin High Affinity (Kd ~10^-14 M) AttoDye Atto 610-Biotin (Signal Readout) Streptavidin->AttoDye Signal Amplification (Fills Empty Pockets)

Caption: The "Sandwich" protocol utilizes the tetravalent nature of Streptavidin to bind the Biotinylated Secondary Antibody while leaving pockets open for the small Atto 610-Biotin ligand, amplifying the signal.

Diagram 2: STED Performance Logic

Why Atto 610 excels in STED compared to standard dyes.

STEDPerformance Excitation Excitation Laser (594/633 nm) DyeState Atto 610 Excited State Excitation->DyeState Populates S1 STEDBeam Depletion Laser (775 nm Donut) DyeState->STEDBeam Stimulated Emission (Periphery) Result Effective Fluorescence (<50nm Spot) DyeState->Result Spontaneous Emission (Center of Donut) Bleaching Photobleaching (Signal Loss) STEDBeam->Bleaching High Intensity Stress Bleaching->DyeState Atto 610 Resists (High Stability)

Caption: In STED, the depletion beam imposes massive photostress. Atto 610's rigid molecular structure resists photobleaching, allowing the high depletion powers necessary for sub-30nm resolution.

Troubleshooting & Optimization
  • High Background: Atto 610 is cationic (+1 charge).[5] It may stick non-specifically to negatively charged cellular components (e.g., mitochondria) or glass surfaces.

    • Solution: Increase salt concentration in wash buffers or use specific blocking agents like Image-iT FX to neutralize charge.

  • Endogenous Biotin: Tissues like liver and kidney have high endogenous biotin.

    • Solution: Perform an "Endogenous Biotin Blocking" step (Avidin block followed by Biotin block) before adding the primary antibody.

  • Spectral Bleed-through: Atto 610 is very bright. If performing multi-color imaging with a Far-Red dye (e.g., Atto 647N), ensure strict emission filter cutoffs (e.g., 650nm short-pass for the Atto 610 channel) to prevent bleed-through into the far-red channel.

References
  • Leica Microsystems. (2023). ATTO 610: A new generation of fluorescent labels for the red spectral region.[6]Link

  • Sigma-Aldrich. (2022). Atto 610-Biotin Product Information & Application Guide.Link

  • Thermo Fisher Scientific. (2021). Avidin-Biotin Complex (ABC) Staining Methods.Link

  • Vicidomini, G., et al. (2018). STED Nanoscopy with Time-Gated Detection: Theoretical Preview and Practical Implications. PLoS ONE. Link

Sources

Advantages of Atto 610-Biotin over other biotinylated fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Atto 610-Biotin vs. Conventional Red-Shifted Biotinylated Fluorophores

Executive Summary

In the landscape of red-shifted fluorophores, researchers have traditionally relied on Alexa Fluor® 594, Texas Red®, and ROX. While effective for general microscopy, these dyes often exhibit limitations in super-resolution applications and single-molecule detection due to cis-trans isomerization and moderate quantum efficiency.[1]

Atto 610-Biotin represents a structural evolution in rhodamine-based chemistry.[1] Unlike its predecessors, Atto 610 features a rigidized molecular structure that eliminates non-fluorescent cis-trans isomer states.[1] This results in a fluorophore with exceptional extinction coefficients (150,000 M⁻¹cm⁻¹) , a quantum yield of 70% , and superior suitability for Stimulated Emission Depletion (STED) microscopy.[1] This guide details the photophysical superiority of Atto 610-Biotin and provides a validated protocol for high-sensitivity detection.[1]

Photophysical Specifications & Comparative Analysis

The primary advantage of Atto 610 over Alexa Fluor 594 (AF594) and Texas Red lies in its "brightness density"—the product of its extinction coefficient and quantum yield.

Table 1: Photophysical Comparison of Red-Shifted Biotinylated Fluorophores
FeatureAtto 610-Biotin Alexa Fluor® 594 Texas Red®-X Significance
Excitation Max 616 nm590 nm595 nmAtto 610 is better excited by 594 nm and 633 nm lasers (far-red edge).[1]
Emission Max 633 nm617 nm615 nmReduced spectral overlap with orange fluorophores (e.g., Cy3).[1]
Extinction Coeff.[1][2][3][4] (

)
150,000 M⁻¹cm⁻¹ ~90,000 M⁻¹cm⁻¹~85,000 M⁻¹cm⁻¹Atto 610 absorbs ~1.6x more photons per molecule.[1]
Quantum Yield (

)
70% 66%< 50%Higher efficiency converting absorbed photons to signal.[1]
Molecular Charge Cationic (+1)Anionic (-2)Neutral/ZwitterionicPositive charge can influence solubility and binding kinetics.[1]
Isomerization None (Rigid) PresentPresentCritical for STED/Single-Molecule: No blinking/dark states.
STED Suitability Excellent GoodModerateHigh depletion efficiency with 775 nm pulsed lasers.[1]

Key Insight - The "Rigid" Advantage: Standard rhodamine dyes (like Texas Red) undergo thermal isomerization between fluorescent and non-fluorescent states, causing "blinking" and reducing the effective photon budget. Atto 610’s structure is chemically locked (rigidized), preventing this energy loss.[1] This makes Atto 610-Biotin the superior choice for Single-Molecule Localization Microscopy (SMLM) where continuous photon output is mandatory for precise localization.[1]

Advanced Application: STED Microscopy

Atto 610 is engineered to withstand the high-intensity depletion lasers used in STED microscopy.[1]

  • Depletion Wavelength: Atto 610 is efficiently depleted by 750–775 nm lasers.[1]

  • Resolution Enhancement: Due to its high photostability, Atto 610 allows for higher depletion powers without rapid bleaching, enabling lateral resolution down to <30 nm .

  • Signal-to-Noise: The lack of cis-trans isomerization prevents the "dark state" accumulation that often plagues AF594 during high-frequency scanning.[1]

Experimental Protocol: High-Sensitivity Avidin-Biotin Amplification

Objective: Detection of low-abundance nuclear targets (e.g., Transcription Factors) in fixed HeLa cells using Atto 610-Biotin.

Principle: This protocol uses a "Sandwich" approach. A primary antibody binds the target. A biotinylated secondary antibody binds the primary. Finally, Streptavidin is used as a bridge to bind Atto 610-Biotin .[1] Note: While Streptavidin-Atto 610 conjugates exist, using free Atto 610-Biotin allows for saturation of tetrameric streptavidin sites, potentially increasing fluorophore density.[1]

Reagents:
  • Fixative: 4% Paraformaldehyde (PFA) in PBS.[1]

  • Blocking Buffer: PBS + 5% BSA + 0.3% Triton X-100.[1]

  • Primary Antibody: Anti-Target (e.g., Rabbit anti-Sox2).[1]

  • Secondary Antibody: Biotinylated Goat anti-Rabbit IgG.[1]

  • Bridge: Unlabeled Streptavidin (recombinant, neutral).[1]

  • Probe: Atto 610-Biotin (Stock: 1 mg/mL in DMF).[1]

Step-by-Step Methodology:
  • Fixation & Permeabilization:

    • Fix cells with 4% PFA for 15 min at RT.

    • Wash 3x with PBS.[1]

    • Permeabilize with 0.5% Triton X-100 for 10 min.[1]

  • Blocking:

    • Incubate in Blocking Buffer for 1 hour at RT to prevent non-specific binding of the cationic Atto dye.[1]

  • Primary Antibody Incubation:

    • Dilute Primary Antibody in Blocking Buffer.[1] Incubate overnight at 4°C.

    • Wash: 3x 5 min with PBS-T (PBS + 0.1% Tween-20).

  • Biotinylated Secondary Incubation:

    • Incubate with Biotinylated Secondary Antibody (1:500) for 1 hour at RT.[1]

    • Wash: 3x 5 min with PBS-T.

  • Streptavidin Bridge Formation:

    • Incubate with Unlabeled Streptavidin (10 µg/mL) in PBS for 30 min.

    • Critical Step: This creates available biotin-binding pockets on the target.[1]

    • Wash: 4x 5 min with PBS-T to remove unbound streptavidin.[1]

  • Atto 610-Biotin Labeling (The "Capping" Step):

    • Dilute Atto 610-Biotin to 1-2 µM in PBS.[1]

    • Incubate for 15-20 minutes at RT protected from light.

    • Note: The small size of Atto 610-Biotin ensures rapid penetration and saturation of the Streptavidin pockets.[1]

  • Final Wash & Mounting:

    • Wash 3x 10 min with PBS (High stringency wash is required due to Atto 610's hydrophobicity).[1]

    • Mount in anti-fade medium (e.g., Mowiol or Prolong Glass for STED).[1]

Visualizing the Advantage

Diagram 1: Decision Logic for Red Fluorophore Selection

This flow chart guides the researcher on when to choose Atto 610 over standard AF594.

FluorophoreSelection Start Select Red Fluorophore (Em: 610-640nm) AppType Application Type? Start->AppType General General Epifluorescence AppType->General Routine Advanced Super-Resolution / Single Molecule AppType->Advanced High Precision Laser Laser Line Available? General->Laser STED STED Microscopy (775nm Depletion) Advanced->STED AF594 Alexa Fluor® 594 (Standard Brightness) Laser->AF594 561nm / 594nm Atto610 Atto 610-Biotin (High Photostability & QY) Laser->Atto610 633nm (Better Excitation) STED->AF594 Possible (Lower Res) STED->Atto610 Required (No Isomerization)

Caption: Decision tree highlighting Atto 610's dominance in advanced microscopy and specific laser configurations.

Diagram 2: The "Rigid Linker" Mechanism

Visualizing why Atto 610 offers superior signal stability compared to flexible rhodamines.

Mechanism cluster_TexasRed Standard Rhodamine (e.g., Texas Red) cluster_Atto610 Atto 610-Biotin Source Excitation Light (Laser) TR_State Flexible Structure Source->TR_State Atto_State Rigidized Structure (Locked) Source->Atto_State TR_Loss Cis-Trans Isomerization (Non-Fluorescent Dark State) TR_State->TR_Loss Thermal Energy TR_Signal Intermittent Signal (Blinking) TR_State->TR_Signal Fluorescence Atto_Signal Continuous High Signal (High QY) Atto_State->Atto_Signal 100% Structural Integrity No Dark States

Caption: Mechanistic comparison showing how Atto 610's rigid structure prevents energy loss to dark states.

References

  • Dempsey, G. T., et al. (2011).[1] "Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging." Nature Methods, 8(12), 1027–1036.[1] (Contextual grounding for Atto dye photostability in SMLM).

  • Kolmakov, K., et al. (2010).[1] "Polar Red-Emitting Rhodamine Dyes with High Fluorescence Quantum Yield." Chemistry – A European Journal, 16(1), 158-166.[1] (Source of structural rigidity and quantum yield data).[1][5]

Sources

A Senior Application Scientist's Guide to Atto 610-Biotin and Alternative Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research, the precise detection and visualization of molecular targets are paramount. The high-affinity interaction between biotin and streptavidin has long been a cornerstone of sensitive detection methodologies. When coupled with fluorescent probes, this system offers a powerful tool for a multitude of applications, from cellular imaging to quantitative protein analysis. This guide provides an in-depth review of Atto 610-Biotin, a popular red fluorescent probe, and offers a comparative analysis with viable alternatives to inform your experimental design and probe selection.

The Enduring Power of the Biotin-Streptavidin Interaction

At the heart of these techniques lies the extraordinarily strong and specific non-covalent bond between biotin (Vitamin B7) and the protein streptavidin, isolated from Streptomyces avidinii.[1][2] This interaction boasts a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, making it one of the strongest known biological interactions.[3][4] This near-irreversible binding provides a stable and reliable foundation for multi-step detection assays, where a biotinylated molecule can be robustly linked to a streptavidin-conjugated reporter, such as a fluorophore.[5]

Atto 610-Biotin: A Closer Look

Atto 610 is a fluorescent dye belonging to the Atto family of labels, known for their high photostability and strong fluorescence emission. When conjugated to biotin, it becomes a versatile tool for a wide array of fluorescence-based applications.

Key Photophysical Properties of Atto 610:

PropertyValue
Excitation Maximum (λex)~615 nm
Emission Maximum (λem)~634 nm
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.70

Data sourced from manufacturer specifications.

The spectral characteristics of Atto 610 place it in the red region of the visible spectrum, a desirable window for biological imaging due to reduced autofluorescence from cells and tissues. Its high molar extinction coefficient indicates efficient light absorption, while the high quantum yield translates to bright fluorescent signals. Furthermore, Atto dyes are generally recognized for their enhanced photostability compared to traditional fluorophores like fluorescein and some cyanine dyes.[6]

Choosing the Right Tool: A Comparative Look at Alternative Red Fluorescent Biotin Probes

While Atto 610-Biotin is a robust choice, several other fluorescent biotin conjugates offer comparable or, in some cases, advantageous properties depending on the specific application. Here, we compare Atto 610-Biotin with three popular alternatives: Alexa Fluor 594-Biotin, DyLight 633-Biotin, and IRDye 650-Biotin.

Comparative Table of Red Fluorescent Biotin Probes:

FeatureAtto 610-BiotinAlexa Fluor 594-BiotinDyLight 633-BiotinIRDye 650-Biotin
Excitation Max (nm) ~615~590~638~651
Emission Max (nm) ~634~617~658~668
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~90,000~170,000~250,000
Relative Brightness HighHighVery HighVery High
Photostability HighVery High[7]High[8][9]High
pH Sensitivity LowLow[10]LowLow
Common Applications Microscopy, Flow Cytometry, Western BlotMicroscopy, Flow Cytometry, Super-Resolution MicroscopyMicroscopy, Flow CytometryWestern Blot, In-Vivo Imaging

Expert Insights on Probe Selection:

  • For exceptional photostability in imaging: Alexa Fluor 594 is renowned for its resistance to photobleaching, making it an excellent choice for long-term time-lapse imaging or experiments requiring intense laser illumination.[7]

  • For maximizing signal brightness: DyLight 633 and IRDye 650 boast very high extinction coefficients, which can translate to brighter signals, particularly beneficial for detecting low-abundance targets.[5][9]

  • For near-infrared applications and deep tissue imaging: IRDye 650's emission in the near-infrared spectrum minimizes interference from tissue autofluorescence, making it a strong candidate for in-vivo imaging applications.

Experimental Workflows: Putting Probes into Practice

The true measure of a fluorescent probe lies in its performance within a well-designed experiment. Below are detailed, step-by-step methodologies for common applications, highlighting the critical considerations for achieving optimal results.

Visualizing the Biotin-Streptavidin Detection Principle

G cluster_target Biological Sample cluster_detection Detection Cascade cluster_signal Signal Output Target Target Molecule (e.g., Protein, DNA) PrimaryAb Biotinylated Primary Antibody Target->PrimaryAb Binds to Target StrepFluor Streptavidin- Fluorophore Conjugate PrimaryAb->StrepFluor High-Affinity Binding Signal Fluorescent Signal StrepFluor->Signal Emits Light

Caption: The fundamental workflow of biotin-streptavidin based fluorescent detection.

Experimental Protocol 1: Immunofluorescence Staining of Cellular Targets

This protocol outlines a standard indirect immunofluorescence workflow using a biotinylated primary antibody and a fluorescently labeled streptavidin.

Rationale: This multi-layer approach provides significant signal amplification, as multiple streptavidin-fluorophore conjugates can bind to a single biotinylated primary antibody.

Step-by-Step Methodology:

  • Cell Preparation:

    • Grow cells on sterile glass coverslips to the desired confluency.

    • Wash cells briefly with Phosphate-Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes (if targeting intracellular antigens).

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Endogenous Biotin Blocking (Critical for tissues like liver and kidney): If high background is anticipated due to endogenous biotin, perform an avidin/biotin blocking step.[11][12] Incubate with an avidin solution for 15 minutes, rinse, then incubate with a biotin solution for 15 minutes.

    • Non-specific Binding Blocking: Incubate coverslips in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 5% normal goat serum in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the biotinylated primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the coverslips three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.

  • Secondary Detection:

    • Dilute the streptavidin-fluorophore conjugate (e.g., Atto 610-Streptavidin or an alternative) in the blocking buffer. Protect from light from this point forward.

    • Incubate the coverslips with the streptavidin-fluorophore solution for 1 hour at room temperature in the dark.

  • Final Washes and Mounting:

    • Wash the coverslips three times with PBST for 5 minutes each.

    • Perform a final wash with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium containing a nuclear counterstain like DAPI.

  • Imaging:

    • Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Experimental Protocol 2: Fluorescent Western Blotting

This protocol details the use of a biotinylated secondary antibody and a fluorescent streptavidin conjugate for sensitive protein detection on a western blot.

Rationale: This method offers a quantitative and often more sensitive alternative to traditional chemiluminescent western blotting, with the added potential for multiplexing.

G A 1. SDS-PAGE & Transfer B 2. Blocking A->B C 3. Primary Antibody Incubation B->C D 4. Biotinylated Secondary Antibody Incubation C->D E 5. Fluorescent Streptavidin Incubation D->E F 6. Imaging E->F

Caption: Workflow for fluorescent western blotting using a biotin-streptavidin system.

Step-by-Step Methodology:

  • Protein Separation and Transfer:

    • Separate protein lysates via SDS-PAGE.

    • Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or a commercial fluorescent blocking buffer in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a biotinylated secondary antibody (specific to the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each.

  • Fluorescent Detection:

    • Incubate the membrane with a fluorescently labeled streptavidin conjugate (e.g., Atto 610-Streptavidin or an alternative) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Final Washes:

    • Wash the membrane three times with TBST for 10 minutes each, followed by a final rinse in TBS.

  • Imaging:

    • Image the blot using a fluorescence imaging system with excitation and emission filters appropriate for the chosen fluorophore.

Experimental Protocol 3: Flow Cytometry

This protocol describes the staining of cell surface markers for analysis by flow cytometry using a biotinylated primary antibody and a fluorescent streptavidin.

Rationale: This approach is particularly useful when a directly conjugated primary antibody for a specific fluorophore is not available or for signal amplification of weakly expressed antigens.[13]

Step-by-Step Methodology:

  • Cell Preparation:

    • Prepare a single-cell suspension from your sample (e.g., blood, cultured cells).

    • Wash the cells with flow cytometry staining buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.05% sodium azide).

    • Resuspend the cells to a concentration of 1 x 10⁷ cells/mL.

  • Fc Receptor Blocking:

    • Incubate the cells with an Fc receptor blocking antibody for 10-15 minutes at 4°C to prevent non-specific binding of antibodies to Fc receptors on immune cells.

  • Primary Antibody Staining:

    • Add the biotinylated primary antibody at its predetermined optimal concentration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with staining buffer by centrifugation and resuspension.

  • Secondary Staining:

    • Resuspend the cell pellet in the staining buffer containing the fluorescently labeled streptavidin conjugate at its optimal concentration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Final Washes:

    • Wash the cells twice with staining buffer.

  • Data Acquisition:

    • Resuspend the cells in an appropriate volume of staining buffer for analysis on a flow cytometer.

    • Use appropriate controls, including unstained cells and single-color controls for compensation.

Conclusion and Future Perspectives

Atto 610-Biotin is a reliable and high-performing fluorescent probe for a wide range of biological applications. Its excellent photophysical properties make it a solid choice for researchers requiring bright and stable red fluorescence. However, the selection of the optimal fluorescent probe is always context-dependent. For experiments demanding the utmost photostability, Alexa Fluor 594-Biotin presents a compelling alternative. When maximizing signal intensity is the primary goal, especially for low-abundance targets, the high extinction coefficients of DyLight 633-Biotin and IRDye 650-Biotin make them attractive options.

The continued development of novel fluorophores with improved brightness, photostability, and unique spectral properties will undoubtedly further expand the toolkit available to researchers. By understanding the fundamental principles of the biotin-streptavidin system and the specific characteristics of different fluorescent probes, scientists can make informed decisions to achieve the highest quality data in their research endeavors.

References

  • Bio-Rad Laboratories, Inc. (n.d.). Fluorescently Labeled Streptavidin for Flow Cytometry. Retrieved from [Link]

  • Martin, H. N., & L. M. W. (2008). A fluorescence polarization assay to quantify biotin and biotin-binding proteins in whole plant extracts using Alexa-Fluor 594 biocytin. Analytical Biochemistry, 381(1), 1-6.
  • Innova Biosciences. (n.d.). A-Z Guide to Fluorochromes. Retrieved from [Link]

  • FluoroFinder. (n.d.). Alexa Fluor 594 Dye Profile. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Alexa Fluor® Dyes - Simply the Best and Brightest. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Streptavidin. In Wikipedia. Retrieved from [Link]

  • Rurack, K., & Spieles, M. (2011). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. Analytical chemistry, 83(4), 1232–1242.
  • Piran, U., & Riordan, W. J. (1990). Dissociation rate constant of the biotin-streptavidin complex. Journal of immunological methods, 133(1), 141–143.
  • Celtarys. (2023, August 28). Biotinylated Fluorophores for Ligand Binding Assay Specificity. Retrieved from [Link]

  • Sasso, P., & Callen, D. (2021). Achieving Improved Signal-to-Noise Ratio in Flow Cytometry. Photonics Spectra.
  • Gilson, C. R., et al. (2017). Improved quantitative detection of biotin-labeled red blood cells by flow cytometry. Transfusion, 57(10), 2465–2473.
  • McKinnon, K. M. (2018). Principles of Advanced Flow Cytometry: A Practical Guide. Immuno-oncology, 4, 10.1007/978-3-319-67938-9_2.
  • Helwa, I., & Bauer, G. (2021). Dissociation constant of the streptavidin and biotin interaction (highest affinity among naturally occurring non-covalent bonds).
  • Rurack, K. (2001). Relative and absolute determination of fluorescence quantum yields of transparent samples. Analytical and Bioanalytical Chemistry, 371(2), 234-243.
  • Chivers, C. E., et al. (2010). How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer. Biochemical Journal, 431(1), 1-6.
  • IHC WORLD. (2024, January 27). Blocking Endogenous Biotin. Retrieved from [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Fluorescently Labeled Streptavidin for Flow Cytometry. Retrieved from [Link]

  • News-Medical.Net. (2024, June 21). Improving signal-to-noise ratio in flow cytometer optics: Key techniques. Retrieved from [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Resolution Of Signal - Flow Cytometry Guide. Retrieved from [Link]

  • G-Biosciences. (n.d.). HOOK™ Sulfo-NHS-Biotin. Retrieved from [Link]

  • Biocompare. (2015, September 1). Flow Cytometric Detection of Biotinylated Antibodies. Retrieved from [Link]

  • Rockland Immunochemicals Inc. (n.d.). Streptavidin: Properties and Applications. Retrieved from [Link]

  • Biomat. (n.d.). Streptavidin and Neutravidin Biotin Binding Surfaces. Retrieved from [Link]

  • ResearchGate. (n.d.). Section 7.6 - Avidin, Streptavidin, NeutrAvidin and CaptAvidin Biotin-Binding Proteins and Affinity Matrices. Retrieved from [Link]

  • FluoroFinder. (n.d.). DyLight 633 Dye Profile. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). IRDye 650. Retrieved from [Link]

  • ResearchGate. (2018, October 15). How do I block when using a biotinylated toxin and a fluorescent streptavidin to bind it? [Forum post]. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I apply FACS indirect staining protocol with biotin-tagged antibody and PE-streptavidin? [Forum post]. Retrieved from [Link]

  • PubMed. (2009). Biotin induced fluorescence enhancement in resonance energy transfer and application for bioassay. Talanta, 80(2), 957-962.

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of Atto 610-Biotin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Chemical Profile

Scope: This guide defines the biological and chemical safety protocols for Atto 610-Biotin , a fluorescent probe used for high-sensitivity labeling of streptavidin/avidin conjugates. Core Hazard: While Biotin (Vitamin B7) is biologically benign, the Atto 610 fluorophore is a Rhodamine derivative . Rhodamine-based dyes are polyaromatic cationic molecules that must be treated as hazardous chemical waste due to potential ecotoxicity and DNA intercalation risks.

Physicochemical Safety Data
PropertySpecificationSafety Implication
Chemical Class Rhodamine Derivative (Cationic)Treat as potential mutagen/irritant.[1] DO NOT dispose down sink.
Excitation/Emission 616 nm / 633 nmVisual Validation: Residue is easily visible under green light/orange filter.[1]
Solubility Water, DMSO, DMFCarrier Risk: DMSO enhances skin permeability, potentially carrying the dye into the bloodstream.[1]
pH Stability Stable pH 2–8Degradation at high pH (>8) does not neutralize toxicity.[1]
Charge Net +1 (Cationic)Binds electrostatically to negatively charged surfaces (glass, DNA).[1]

Risk Assessment: The "Senior Scientist" Perspective

Why strict disposal matters: Many researchers mistakenly treat biotin conjugates as "biologicals" and autoclave them. This is a critical error for two reasons:

  • Thermal Stability: Rhodamine derivatives are highly thermostable. Autoclaving may not destroy the fluorophore structure, leading to the release of toxic chemical vapors or active dye into the sewer system after the autoclave cycle.

  • Solvent Hazards: Stock solutions are often prepared in DMSO (Dimethyl sulfoxide) or DMF . DMSO is a potent solvent that penetrates the stratum corneum (skin barrier). If Atto 610-Biotin in DMSO contacts skin, the solvent acts as a "molecular syringe," delivering the dye directly into systemic circulation.

Directive: All Atto 610-Biotin waste must be segregated as Chemical Waste , not Bio-waste, unless it is inextricably mixed with infectious agents (BSL-2+).[1]

Operational Disposal Protocols

Protocol A: Liquid Waste Segregation

Objective: Prevent environmental release and ensure solvent compatibility.

  • High-Concentration Stocks (DMSO/DMF/Water):

    • Container: Amber glass or HDPE plastic (DMSO compatible).

    • Segregation: Dispose of in the "Flammable/Organic Solvent" waste stream if DMSO/DMF concentration is >10%.

    • Labeling: Must list "Atto 610-Biotin" and the specific solvent (e.g., "Dimethyl Sulfoxide"). Do not label simply as "Dye."

  • Dilute Aqueous Waste (Buffers/Wash Solutions):

    • Threshold: Even faint pink/red solutions must be collected.

    • Segregation: Collect in "Aqueous Chemical Waste" carboys.

    • Prohibited: Do not pour down the drain. Modern water treatment plants do not effectively filter polyaromatic hydrocarbons (PAHs) or stable fluorophores.

Protocol B: Solid Waste Management

Objective: Manage contaminated consumables (tips, tubes, columns).

  • Trace Contaminated Solids (Gloves, Tips):

    • Place in a chemically compatible hazardous waste bag (often yellow or clear with "Hazardous" tag, depending on institution).

    • Do not use red Biohazard bags unless the tip also touched human/infectious cells.

  • Grossly Contaminated Solids (Lyophilized vials, Spilled powder):

    • Cap the vial tightly.

    • Place the vial inside a secondary clear ziplock bag.

    • Dispose of in the Solid Chemical Waste drum.

Protocol C: Spill Management & Decontamination

Objective: Isolate and neutralize.

  • Containment: If liquid, dike the spill with absorbent pads.[2][3][4][5] If powder, cover with a damp paper towel to prevent aerosolization.

  • Decontamination:

    • Step 1: Wipe area with 70% Ethanol or Isopropanol (Rhodamines are highly soluble in alcohols).

    • Step 2: Wash surface with a detergent solution (e.g., Alconox) to lift the cationic dye from negatively charged surfaces.

  • Validation (The Self-Validating Step):

    • Turn off room lights.

    • Shine a green laser pointer or use a UV lamp (if available) over the area.

    • Pass Criteria: No orange/red fluorescence is visible.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision matrix for disposing of Atto 610-Biotin waste streams.

DisposalWorkflow Start Waste Generation: Atto 610-Biotin StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste StateCheck->Solid SolventCheck Solvent Content? Liquid->SolventCheck Organic >10% Organic Solvent (DMSO/DMF) SolventCheck->Organic Yes Aqueous Aqueous Buffer (PBS/Water) SolventCheck->Aqueous No OrgBin DISPOSE: Flammable/Organic Chemical Waste Organic->OrgBin AqBin DISPOSE: Aqueous Chemical Waste Aqueous->AqBin ContamCheck Contamination Level Solid->ContamCheck Trace Trace (Tips/Gloves) ContamCheck->Trace Gross Gross (Vials/Powder) ContamCheck->Gross SolidBin DISPOSE: Solid Chemical Waste Container Trace->SolidBin Gross->SolidBin

Caption: Decision matrix for Atto 610-Biotin waste segregation. Note the strict separation of organic (DMSO) and aqueous streams.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Characteristics: A User-Friendly Reference Document. RCRA Online. [Link]

  • Carl Roth GmbH. (2021). Safety Data Sheet: Rhodamine B (Parent Structure Reference). [Link]

  • University of Maryland EHS. (2025). EPA Hazardous Waste Codes and Classification. [Link]

Sources

Personal protective equipment for handling Atto 610-Biotin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Role: Senior Application Scientist Scope: Personnel Safety, Sample Integrity, and Operational Logistics.

Atto 610-Biotin is a high-performance fluorescent label typically used for detecting streptavidin/avidin conjugates in fluorescence microscopy, flow cytometry, and single-molecule detection. While the dye itself is generally classified as low-toxicity, the operational risk profile is dominated by the organic solvents (DMSO or DMF) required for reconstitution and the extreme cost-sensitivity of the reagent (prevention of photobleaching and hydrolysis).

This guide synthesizes chemical hygiene standards with "Best Practice" laboratory protocols to ensure both operator safety and experimental success.

Key Technical Properties[1][2]
  • Fluorophore: Atto 610 (Cationic, Rhodamine-derivative).[1]

  • Excitation/Emission: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .[1]
    
  • Solubility: Soluble in DMSO, DMF; moderately hydrophilic.[1]

  • Stability: pH stable up to 8.0; degrades at pH > 8.0.[1][2][3][4]

Risk Assessment: The "Trojan Horse" Effect

The primary safety hazard in handling Atto 610-Biotin is not the solid dye, but the solvent used for reconstitution.

  • The Dye (Atto 610-Biotin): As a solid, it poses a risk of dust inhalation (low probability in mg quantities) and potential skin sensitization due to the biotin moiety.

  • The Solvent (DMSO/DMF): Dimethyl sulfoxide (DMSO) is a potent skin penetrant.[5] It acts as a "Trojan Horse," carrying dissolved contaminants (including the dye) directly through the stratum corneum and into the bloodstream.

Critical Rule: Treat any solution of Atto 610 in DMSO as a systemic absorption hazard.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are tiered based on the state of the reagent.

Protection TierReagent StateGlove SpecificationEye/Face ProtectionRespiratory/Body
Tier 1: Standard Lyophilized Solid (Closed Vial)Nitrile (Single Layer) Min Thickness: 0.11 mmStandard lab grade.Safety Glasses Side shields required (ANSI Z87.1).Lab Coat Standard cotton/poly blend. Buttoned.
Tier 2: High Risk Solvent Solution (DMSO/DMF)Double Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) OR Laminate (if immersion risk).Protocol: Change outer glove immediately upon splash.Chemical Goggles Required if dispensing volumes >1 mL or if splash risk is high.Fume Hood All solvent handling must occur within a certified hood.Closed-toe shoes mandatory.
Expert Insight on Gloves

Latex gloves are insufficient for DMSO handling. DMSO permeates latex in <5 minutes. Nitrile offers better splash protection (breakthrough >10-15 mins for thin gloves), but continuous contact requires laminate gloves (e.g., Silver Shield®). For micropipetting small aliquots, the "Double Nitrile + Immediate Change" protocol is the industry standard balance between dexterity and safety.

Operational Workflow & Logic

The following diagram illustrates the decision logic for handling Atto 610-Biotin, integrating safety checkpoints with sample preservation steps.

AttoHandling Start Start: Retrieve Atto 610-Biotin (Store at -20°C) Equilibrate Step 1: Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate StateCheck Decision: Reagent State? Equilibrate->StateCheck SolidPath Solid Handling PPE: Single Nitrile + Glasses StateCheck->SolidPath Lyophilized SolventPath Solvent Handling (DMSO/DMF) PPE: Double Nitrile + Fume Hood StateCheck->SolventPath In DMSO Weighing Weighing/Aliquot Avoid Drafts (Static Risk) SolidPath->Weighing Reconstitution Reconstitution Use Anhydrous Solvent Weighing->Reconstitution SolventPath->Reconstitution Dilution Dilute into Buffer (PBS pH 7.4) Concentration < 10 µM Reconstitution->Dilution Immediate Dilution Usage Experimental Application (Protect from Light) Dilution->Usage Disposal Disposal Solvent Waste Stream Usage->Disposal

Figure 1: Operational workflow for Atto 610-Biotin handling. Note the escalation in PPE requirements (Red Path) when solvents are introduced.

Detailed Operational Protocol

Step 1: Retrieval and Equilibration (Critical for Sample Integrity)
  • Action: Remove the vial from -20°C storage.

  • Wait: Allow the vial to warm to room temperature (~20-30 mins) before opening .

  • Why? Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic solid. This accelerates hydrolysis and ruins accurate weighing.

Step 2: Reconstitution (High Hazard Step)
  • Location: Chemical Fume Hood.

  • Solvent: Use high-grade anhydrous DMSO or DMF. Avoid water/buffer for the initial stock solution to prevent hydrolysis.

  • Technique:

    • Don double nitrile gloves.

    • Add solvent to the vial (typically to 1-5 mg/mL).

    • Vortex gently.

    • Centrifuge: Briefly spin down to ensure all liquid is at the bottom. Note: Ensure centrifuge is balanced and tubes are sealed to prevent aerosolization.

Step 3: Dilution and Application
  • Buffer: Dilute the stock solution into PBS or Tris (pH 7.4).

  • pH Warning: Do not exceed pH 8.0. Atto 610 degrades in basic environments.

  • Light Protection: Wrap tubes in aluminum foil or use amber microcentrifuge tubes. Atto 610 is photostable, but unnecessary exposure reduces signal-to-noise ratio.

Disposal & Decontamination[8]

Waste Streams
  • High Concentration Stock (DMSO/DMF): Must be disposed of in the Halogenated Organic Solvent waste stream (due to Fluorine in the dye structure and Sulfur in DMSO).

  • Dilute Aqueous Waste: Check local EHS regulations. Generally, nanomolar concentrations in PBS can be treated as aqueous non-hazardous waste, but if mixed with biologicals, treat as Biohazard Liquid Waste .

  • Solid Waste: Contaminated gloves and pipette tips go into Hazardous Solid Waste (yellow bag/bin).

Spill Response (Small Scale < 5 mL)
  • Alert: Notify nearby personnel.

  • PPE: Ensure double gloves and goggles are on.

  • Absorb: Use absorbent pads or vermiculite.

  • Clean: Wipe the area with 70% Ethanol or soap and water. Note: The dye will stain surfaces red/pink immediately. This is a cosmetic issue, not a toxicity issue, but indicates incomplete cleaning.

  • Disposal: Place all cleanup materials in a sealed hazardous waste bag.

References

  • ATTO-TEC GmbH. (2023). Material Safety Data Sheet: Fluorescent Labels. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atto 610-Biotin
Reactant of Route 2
Reactant of Route 2
Atto 610-Biotin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.